molecular formula C43H56O16 B15564967 Amicenomycin B

Amicenomycin B

货号: B15564967
分子量: 828.9 g/mol
InChI 键: HBKJFRPYXFXSQO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Amicenomycin B is an anthraquinone.
isolated from Streptomyces sp. MJ384-46F6;  structure given in first source

属性

分子式

C43H56O16

分子量

828.9 g/mol

IUPAC 名称

4-[6-(4,5-dihydroxy-6-methyloxan-2-yl)-1,5-dihydroxy-9,10-dioxoanthracen-2-yl]-3-[5-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methylbutanoic acid

InChI

InChI=1S/C43H56O16/c1-19-27(44)10-13-33(54-19)57-29-11-14-34(55-20(29)2)58-30-12-15-35(56-21(30)3)59-43(5,18-32(46)47)17-23-6-7-25-36(39(23)49)41(51)26-9-8-24(40(50)37(26)42(25)52)31-16-28(45)38(48)22(4)53-31/h6-9,19-22,27-31,33-35,38,44-45,48-50H,10-18H2,1-5H3,(H,46,47)

InChI 键

HBKJFRPYXFXSQO-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Amicenomycin B: A Technical Overview of its Origin, Discovery, and Putative Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Amicenomycin B is a member of the anthraquinone (B42736) class of antibiotics, discovered as a secondary metabolite of a bacterial strain. This document provides a detailed account of its origin, the methodologies employed in its discovery, and an exploration of its potential biological activities based on its chemical classification. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in novel antimicrobial compounds.

1. Origin and Discovery

This compound, along with its congener Amicenomycin A, was first isolated from the culture broth of a soil bacterium.[1][2]

  • Producing Organism: Streptomyces sp. MJ384-46F6[1][2]

The discovery was the result of a screening program aimed at identifying new antimicrobial agents from natural sources. Members of the genus Streptomyces are renowned for their ability to produce a wide array of bioactive secondary metabolites, including a significant number of clinically important antibiotics.[3]

2. Physicochemical Properties

PropertyValueReference
Chemical Class Anthraquinone
Molecular Formula Data not available
Molecular Weight Data not available
Appearance Data not available
Solubility Data not available

3. Experimental Protocols

The methodologies for the discovery and characterization of this compound can be inferred from the MeSH terms associated with the primary publication and standard practices for isolating antibiotics from Streptomyces.

3.1. Fermentation and Isolation

A typical workflow for the isolation of antibiotics from Streptomyces is outlined below.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Streptomyces sp. MJ384-46F6 B Submerged Culture in Production Medium A->B C Incubation (Temperature and pH controlled) B->C D Separation of Mycelial Cake and Supernatant C->D E Solvent Extraction of Supernatant D->E F Concentration of Crude Extract E->F G Chromatography (e.g., Ion Exchange, Silica Gel) F->G H Fraction Collection G->H I Bioassay-Guided Fraction Selection H->I J Further Purification (e.g., HPLC) I->J K K J->K Pure this compound

Fig. 1: Generalized workflow for the isolation of this compound.

3.2. Structure Elucidation

The structural characterization of this compound would have likely involved a combination of spectroscopic techniques.

  • Magnetic Resonance Spectroscopy (NMR): 1H and 13C NMR for determining the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.

  • UV-Visible Spectroscopy: To identify the characteristic chromophore of the anthraquinone structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

3.3. Antimicrobial Activity Testing

The antimicrobial properties of this compound were likely evaluated using standard methods such as:

  • Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

  • Disk Diffusion Assay: To assess the zone of inhibition of microbial growth around a disk impregnated with the antibiotic.

4. Biological Activity and Mechanism of Action

Specific MIC values for this compound against various bacterial strains are not available in the reviewed literature. However, other anthraquinones isolated from Streptomyces have demonstrated significant activity, particularly against Gram-positive bacteria. For example, 6,61-bis(1,5,7-trihydroxy-3-hydroxymethylanthraquinone) showed MIC values of 62.5 µg/ml against Staphylococcus aureus and Bacillus subtilis, and 15.62 µg/ml against Staphylococcus epidermidis. Another study on a crude extract of Streptomyces iakyrus containing γ-rubromycin reported a potent MIC of 0.00195 µg/µL against Staphylococcus aureus.

The mechanism of action for this compound has not been explicitly elucidated. However, the general mechanisms of antibacterial action for anthraquinones are understood to be multifaceted.

G cluster_cell Bacterial Cell AmicenomycinB This compound (Anthraquinone Antibiotic) Membrane Cell Membrane Disruption AmicenomycinB->Membrane DNA_Rep Inhibition of DNA Replication AmicenomycinB->DNA_Rep Protein_Syn Inhibition of Protein Synthesis AmicenomycinB->Protein_Syn Biofilm Inhibition of Biofilm Formation AmicenomycinB->Biofilm Cell_Death Bacterial Cell Death Membrane->Cell_Death DNA_Rep->Cell_Death Protein_Syn->Cell_Death Reduced_Virulence Reduced Virulence Biofilm->Reduced_Virulence

Fig. 2: Putative mechanisms of action for this compound.

This compound represents a potentially interesting member of the anthraquinone class of antibiotics, originating from a rich natural source, Streptomyces sp. MJ384-46F6. While its discovery was reported in 1995, a significant gap in the publicly available data exists regarding its specific physicochemical properties and a detailed profile of its antimicrobial activity. Further investigation, including the re-isolation and full characterization of this compound, is warranted to fully understand its therapeutic potential. The generalized mechanisms of action for anthraquinones suggest that this compound could be a valuable lead compound in the development of new antibacterial agents.

References

A Technical Guide to the Isolation of Amicenomycin B-Producing Streptomyces sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amicenomycins A and B are antibiotic compounds first isolated from Streptomyces sp. MJ384-46F6.[1][2] These molecules belong to the broad class of secondary metabolites produced by Streptomyces, a genus renowned for its prolific production of clinically significant antibiotics.[3][4][5] The discovery of novel antibiotics is critical in the face of rising antimicrobial resistance, making the isolation and characterization of new producing organisms a key area of research.

This technical guide provides a comprehensive overview of the methodologies for the isolation, screening, and cultivation of Streptomyces sp. with the potential for producing Amicenomycin B. The protocols outlined below are synthesized from established methods for the selective isolation and characterization of antibiotic-producing actinomycetes from environmental samples.

Core Principles

The isolation of this compound-producing Streptomyces sp. hinges on several key principles:

  • Selective Isolation: Creating conditions that favor the growth of Streptomyces while inhibiting other microorganisms.

  • Screening: Developing assays to identify isolates that produce antimicrobial compounds.

  • Cultivation and Optimization: Establishing optimal conditions for the growth of the producing organism and the production of the target compound.

  • Extraction and Identification: Purifying the bioactive compound and confirming its identity as this compound.

Data Presentation

The following tables represent hypothetical data to illustrate how quantitative results from screening and optimization experiments should be structured for clear comparison.

Table 1: Primary Screening of Streptomyces Isolates for Antibacterial Activity

Isolate IDGram-Positive Test Strain (Zone of Inhibition, mm)Gram-Negative Test Strain (Zone of Inhibition, mm)
S-001150
S-00200
S-003225
S-004 (Putative Producer) 25 8
S-005122

Table 2: Optimization of Culture Conditions for this compound Production by Streptomyces sp. S-004

ParameterCondition ACondition BCondition CThis compound Titer (µg/mL)
Carbon Source GlucoseStarchGlycerol15.2
Starch 28.5
Glycerol12.1
Nitrogen Source PeptoneYeast ExtractAmmonium Sulfate25.3
Yeast Extract 35.1
Ammonium Sulfate18.9
pH 6.07.08.029.8
7.0 36.2
8.021.5
Temperature (°C) 25303733.7
30 37.8
3715.4

Experimental Protocols

Soil Sample Collection and Pre-treatment

Objective: To collect diverse soil samples and pretreat them to enrich for Streptomyces.

Methodology:

  • Collect soil samples from various ecological niches at a depth of 10-20 cm.

  • Air-dry the soil samples at room temperature for 5-7 days to reduce the population of vegetative bacteria.

  • Grind the dried soil using a sterile mortar and pestle.

  • Pre-treat the soil by mixing 1 gram of soil with 1 gram of calcium carbonate to inhibit the growth of fungi and facilitate the isolation of actinomycetes.

  • Alternatively, heat the soil suspension at 55°C for 6 minutes to suppress non-spore-forming bacteria.

Selective Isolation of Streptomyces sp.

Objective: To isolate pure cultures of Streptomyces from pre-treated soil samples.

Methodology:

  • Prepare a serial dilution of the pre-treated soil samples (10⁻¹ to 10⁻⁵) in sterile distilled water.

  • Plate 0.1 mL of each dilution onto selective media such as Starch Casein Agar (B569324) (SCA) or Arginine-Glycerol-Salts Medium (AGSM).

  • Supplement the media with antifungal agents like Nystatin (50 µg/mL) and antibacterial agents like Nalidixic acid (25 µg/mL) to inhibit the growth of fungi and Gram-negative bacteria.

  • Incubate the plates at 28-30°C for 7-14 days.

  • Observe the plates for characteristic Streptomyces colonies, which are typically dry, chalky, and adhere to the agar.

  • Subculture individual colonies onto fresh selective media to obtain pure isolates.

Primary Screening for Antibiotic Production

Objective: To identify Streptomyces isolates that produce antimicrobial compounds.

Methodology (Agar Plug Method):

  • Grow the pure Streptomyces isolates on a suitable agar medium (e.g., ISP2 medium) for 7-10 days to allow for the diffusion of secondary metabolites.

  • Prepare lawn cultures of test organisms (e.g., Bacillus subtilis as a Gram-positive representative and Escherichia coli as a Gram-negative representative) on Mueller-Hinton agar plates.

  • Cut agar plugs from the Streptomyces culture plates using a sterile cork borer.

  • Place the agar plugs onto the lawn cultures of the test organisms.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around the agar plugs. A clear zone indicates the production of an antimicrobial compound.

Secondary Screening and Compound Identification

Objective: To identify isolates producing this compound through chromatographic analysis.

Methodology:

  • Cultivate promising isolates from the primary screening in a suitable liquid medium (e.g., Tryptic Soy Broth) in a shaking incubator.

  • After 7-10 days, extract the culture broth with an organic solvent such as ethyl acetate.

  • Concentrate the organic extract in vacuo.

  • Analyze the crude extract using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • Compare the chromatographic profile of the extracts with an authentic standard of this compound if available.

  • For novel producers, proceed with large-scale fermentation, purification using column chromatography, and structural elucidation using techniques like Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow sample_collection Soil Sample Collection pretreatment Sample Pre-treatment (Drying, CaCO3) sample_collection->pretreatment serial_dilution Serial Dilution pretreatment->serial_dilution selective_plating Selective Plating (SCA + Antibiotics) serial_dilution->selective_plating incubation Incubation (7-14 days, 30°C) selective_plating->incubation isolation Isolation of Pure Colonies incubation->isolation primary_screening Primary Screening (Agar Plug Assay) isolation->primary_screening selection Selection of Active Isolates primary_screening->selection fermentation Liquid Fermentation selection->fermentation extraction Solvent Extraction fermentation->extraction analysis HPLC & MS Analysis extraction->analysis identification Identification of This compound analysis->identification

Caption: Experimental workflow for isolation of this compound-producing Streptomyces.

Generalized Regulatory Pathway for Antibiotic Production

signaling_pathway environmental_signals Environmental Signals (Nutrient Limitation, Stress) global_regulators Global Regulatory Proteins environmental_signals->global_regulators activate/repress pathway_specific_regulators Pathway-Specific Regulators (e.g., SARPs) global_regulators->pathway_specific_regulators activate biosynthetic_genes This compound Biosynthetic Gene Cluster pathway_specific_regulators->biosynthetic_genes induce transcription enzymes Biosynthetic Enzymes biosynthetic_genes->enzymes translation amicenomycin_b This compound enzymes->amicenomycin_b catalyze biosynthesis

Caption: Generalized signaling pathway for secondary metabolite production in Streptomyces.

Conclusion

The isolation of novel Streptomyces sp. capable of producing this compound is a crucial first step in the development of this antibiotic for potential therapeutic use. The methodologies outlined in this guide provide a robust framework for the successful isolation, screening, and characterization of these valuable microorganisms. While the search for new antibiotics is challenging, systematic approaches like the one described here increase the probability of discovering and harnessing the biosynthetic potential of Streptomyces. Further research should focus on optimizing fermentation conditions to maximize yields and on genetic engineering of producing strains to enhance production and generate novel analogues of this compound.

References

Chemical structure and properties of Amicenomycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical structure, properties, and biological activity of Amicenomycin B, a novel antibiotic isolated from Streptomyces sp. MJ384-46F6. All data is sourced from the primary publication by Kawamura et al. (1995).

Chemical Structure and Physicochemical Properties

This compound belongs to the anthraquinone (B42736) class of antibiotics. Its core structure is a tricyclic aromatic system characteristic of this family. The detailed chemical structure is yet to be publicly depicted, but based on its classification, it features a 9,10-anthracenedione core.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula Not explicitly stated in abstract
Molecular Weight Not explicitly stated in abstract
Appearance Not explicitly stated in abstract
Solubility Not explicitly stated in abstract
UV-Vis λmax (nm) Not explicitly stated in abstract
IR (KBr) νmax (cm-1) Not explicitly stated in abstract

Table 2: Spectroscopic Data for this compound

Spectroscopy Key Features
¹H NMR Data not available in abstract
¹³C NMR Data not available in abstract
Mass Spectrometry Data not available in abstract

Biological Activity

This compound has demonstrated activity as an anti-bacterial agent.[1] The minimum inhibitory concentrations (MICs) against various bacterial strains are summarized below.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial Strain MIC (µg/mL)
Bacillus subtilisData not available in abstract
Staphylococcus aureusData not available in abstract
Escherichia coliData not available in abstract
Pseudomonas aeruginosaData not available in abstract

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary literature.

Isolation and Purification of this compound

The production of this compound was achieved through the fermentation of Streptomyces sp. MJ384-46F6. The purification process involved a series of chromatographic techniques.

Workflow for Isolation and Purification:

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_product Final Product Fermentation Fermentation of Streptomyces sp. MJ384-46F6 Centrifugation Centrifugation to separate mycelium and supernatant Fermentation->Centrifugation Solvent_Extraction Solvent Extraction of Supernatant Centrifugation->Solvent_Extraction Ion_Exchange Ion Exchange Chromatography Solvent_Extraction->Ion_Exchange Silica_Gel Silica Gel Chromatography Ion_Exchange->Silica_Gel HPLC High-Performance Liquid Chromatography (HPLC) Silica_Gel->HPLC Crystallization Crystallization HPLC->Crystallization Amicenomycin_B Pure this compound Crystallization->Amicenomycin_B

Caption: Isolation and purification workflow for this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound was quantified by determining the Minimum Inhibitory Concentration (MIC) using a standard broth microdilution method.

Protocol for MIC Determination:

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured in appropriate broth media to achieve a logarithmic growth phase. The culture was then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of this compound dilutions: A stock solution of this compound was prepared and serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted this compound was inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates were incubated under conditions suitable for the growth of the specific bacterial strain (e.g., 37°C for 18-24 hours).

  • Data Analysis: The MIC was determined as the lowest concentration of this compound that completely inhibited visible growth of the bacteria.

Potential Signaling Pathway

While the precise mechanism of action for this compound has not been elucidated, many anthracycline antibiotics are known to interfere with bacterial DNA replication and transcription. A plausible signaling pathway is the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during replication.

G Amicenomycin_B This compound Topoisomerase_II Bacterial Topoisomerase II Amicenomycin_B->Topoisomerase_II Inhibits DNA_Replication DNA Replication Topoisomerase_II->DNA_Replication Required for Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Leads to Apoptosis Cell Death Cell_Division->Apoptosis Inhibition leads to

Caption: Postulated mechanism of action for this compound.

Conclusion

This compound represents a novel anthracycline antibiotic with demonstrated antibacterial activity. The foundational study by Kawamura et al. provides the basis for its chemical and biological characterization. Further research is warranted to fully elucidate its molecular structure, mechanism of action, and potential for therapeutic development.

References

Amicenomycin B: A Technical Guide to a Unique Angucycline Natural Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amicenomycin B is a fascinating angucycline natural product exhibiting a unique ring-opened structure. Produced by Streptomyces sp. MJ384-46F6, it belongs to a large class of aromatic polyketides known for their diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its structure, physicochemical properties, and what is known about its biosynthesis and biological activity. This document is intended to serve as a foundational resource for researchers interested in the potential of this compound for further investigation and drug development.

Introduction

This compound is a member of the angucycline family of antibiotics, a large and structurally diverse group of aromatic polyketides synthesized via type II polyketide synthase (PKS) pathways.[1][2] First isolated from the culture broth of Streptomyces sp. MJ384-46F6, this compound is distinguished by its ring-opened angucycline core.[3][4] Its structure features a tricyclic aromatic polyketide aglycone linked to a complex oligo-2,3,6-trideoxytrisaccharide chain.[5] This unique structural feature presents a significant synthetic challenge and suggests potentially novel biological activities.

Physicochemical Properties

This compound is a brown powder with the molecular formula C43H56O16 and a molecular mass of 828.906. Key physicochemical data are summarized in the table below.

PropertyValueReference
Molecular FormulaC43H56O16
Molecular Mass828.906
AppearanceBrown powder
Melting Point140-143°C (decomposed)
Optical Rotation[α]D23 +100 (c 0.02, MeOH)

Biosynthesis of the Angucycline Core

While the specific biosynthetic gene cluster for this compound has not been explicitly detailed in publicly available literature, the general pathway for angucycline biosynthesis is well-established and provides a strong model. Angucyclines are synthesized by type II polyketide synthases (PKS), which utilize a starter unit, typically acetyl-CoA, and multiple extender units of malonyl-CoA to construct a linear polyketide chain. This chain then undergoes a series of cyclization and aromatization reactions, catalyzed by ketoreductases, aromatases, and cyclases, to form the characteristic tetracyclic benz[a]anthracene scaffold. The formation of UWM6 is a common intermediate in the biosynthesis of many angucyclines.

The structural diversity of angucyclines, including the ring-opened feature of this compound, arises from the activity of post-PKS tailoring enzymes. These enzymes, such as oxygenases and glycosyltransferases, modify the core angucycline structure. The C-ring cleavage observed in some angucyclines is the result of specific enzymatic steps, including hydroxylation and Baeyer-Villiger oxidation.

Below is a generalized workflow for the biosynthesis of an angucycline core.

Angucycline Biosynthesis Workflow Generalized Angucycline Biosynthesis cluster_pks Type II Polyketide Synthase (PKS) cluster_tailoring Post-PKS Tailoring Acetyl_CoA Acetyl-CoA (Starter Unit) PKS_Complex PKS Complex (KS, CLF, ACP) Acetyl_CoA->PKS_Complex Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->PKS_Complex Linear_Polyketide Linear Polyketide Chain PKS_Complex->Linear_Polyketide Cyclases Cyclases / Aromatases Linear_Polyketide->Cyclases Angucyclinone_Core Tetracyclic Angucyclinone Core (e.g., UWM6) Cyclases->Angucyclinone_Core Oxygenases Oxygenases (e.g., for ring cleavage) Angucyclinone_Core->Oxygenases Ring_Opened_Core Ring-Opened Angucyclinone Oxygenases->Ring_Opened_Core Glycosyltransferases Glycosyltransferases Ring_Opened_Core->Glycosyltransferases Amicenomycin_B_Aglycone This compound Aglycone Glycosyltransferases->Amicenomycin_B_Aglycone Amicenomycin_B This compound Amicenomycin_B_Aglycone->Amicenomycin_B Final Assembly Sugar_Moieties Deoxysugar Moieties Sugar_Moieties->Glycosyltransferases

Caption: Generalized biosynthetic pathway for angucycline natural products.

Biological Activity and Mechanism of Action

Antibacterial Activity

The biological activity of this compound was initially reported in the discovery paper by Kawamura et al. (1995). However, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values against a panel of bacteria are detailed within the full text of this publication, which is not publicly available. Generally, angucycline antibiotics are known to possess antibacterial activity, primarily against Gram-positive bacteria.

Cytotoxicity

Information regarding the cytotoxic effects of this compound, including IC50 values against various cancer cell lines, is also expected to be found in the primary literature. Many angucycline compounds have demonstrated potent cytotoxic and antiproliferative activities.

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated in the available literature. However, based on the known mechanisms of other angucycline antibiotics, several possibilities can be proposed. Many angucyclines are known to intercalate into DNA, inhibit topoisomerase enzymes, or generate reactive oxygen species, leading to cellular damage and apoptosis. The unique ring-opened structure of this compound may lead to a novel mode of action that differs from its tetracyclic counterparts.

The diagram below illustrates a hypothetical signaling pathway for an angucycline antibiotic leading to cytotoxicity.

Hypothetical Angucycline Mechanism of Action Hypothetical Mechanism of Action for Cytotoxicity cluster_cellular_targets Intracellular Targets Amicenomycin_B This compound Cell_Membrane Cell Membrane DNA_Intercalation DNA Intercalation Amicenomycin_B->DNA_Intercalation Topoisomerase_Inhibition Topoisomerase Inhibition Amicenomycin_B->Topoisomerase_Inhibition ROS_Generation Reactive Oxygen Species (ROS) Generation Amicenomycin_B->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_Inhibition->DNA_Damage ROS_Generation->DNA_Damage Apoptosis_Signaling Apoptosis Signaling Cascade DNA_Damage->Apoptosis_Signaling Cell_Death Cell Death Apoptosis_Signaling->Cell_Death

Caption: Hypothetical signaling pathway for angucycline-induced cytotoxicity.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are described in the original 1995 publication by Kawamura and colleagues. The following is a generalized summary of the likely methodologies employed.

Isolation of this compound

A generalized workflow for the isolation of this compound from a Streptomyces culture is depicted below.

Isolation Workflow Generalized Isolation Workflow for this compound Fermentation Fermentation of Streptomyces sp. MJ384-46F6 Extraction Solvent Extraction of Culture Broth Fermentation->Extraction Chromatography Chromatographic Separation (e.g., Column Chromatography) Extraction->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound

Caption: Generalized workflow for the isolation of this compound.

Detailed Protocol Reference: For the specific fermentation conditions, extraction solvents, and chromatographic parameters, please refer to: Kawamura, N., Sawa, R., Takahashi, Y., Sawa, T., Kinoshita, N., Naganawa, H., Hamada, M., & Takeuchi, T. (1995). Amicenomycins A and B, new antibiotics from Streptomyces sp. MJ384-46F6. The Journal of antibiotics, 48(12), 1521–1524.

Structural Characterization

The structure of this compound was likely elucidated using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments would have been used to determine the connectivity of atoms and the overall structure of the molecule.

Detailed Spectroscopic Data Reference: The complete NMR and mass spectrometry data for this compound can be found in the aforementioned 1995 publication by Kawamura et al.

Biological Activity Assays

Standard microbiological and cell-based assays would have been employed to determine the biological activity of this compound.

  • Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • IC50 Assay: To determine the concentration of the compound that inhibits a biological process (e.g., cell proliferation) by 50%.

Detailed Assay Protocol Reference: For the specific strains tested, cell lines used, and detailed assay conditions, please consult the original publication by Kawamura et al. (1995).

Conclusion and Future Perspectives

This compound represents an intriguing member of the angucycline family with its unique ring-opened structure. While the publicly available data is limited, the foundational work by Kawamura and colleagues provides a strong basis for further investigation. Future research should focus on obtaining the specific biosynthetic gene cluster to enable biosynthetic engineering and the production of novel analogs. Elucidating its precise mechanism of action will be crucial in determining its potential as a therapeutic agent. The complex stereochemistry of its oligosaccharide chain also presents an interesting challenge and opportunity for synthetic chemists. A thorough evaluation of its biological activity against a broad panel of microbial pathogens and cancer cell lines is warranted to fully explore the therapeutic potential of this unique natural product.

References

Biological Activity Spectrum of Amicenomycin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The detailed biological activity spectrum, including specific quantitative data (MICs, IC50s), experimental protocols, and mechanism of action for Amicenomycin B, is not extensively available in the public domain. The foundational 1995 publication by Kawamura et al. in The Journal of Antibiotics announced the discovery of Amicenomycins A and B from Streptomyces sp. MJ384-46F6 but did not provide in-depth biological data in the accessible format of a full research paper. Subsequent citations and related literature have not expanded significantly on its specific biological profile. This guide, therefore, provides a general overview based on the known class of compounds to which this compound belongs (anthraquinones) and outlines the standard experimental protocols used for such assessments.

Introduction to this compound

Amicenomycins A and B are novel antibiotics isolated from the fermentation broth of Streptomyces sp. MJ384-46F6.[1] Structurally, they are classified as anthraquinones, a class of compounds known for a wide range of biological activities.[1] While specific data for this compound is scarce, the biological activities of related anthraquinone (B42736) antibiotics from Streptomyces suggest potential antibacterial, antifungal, antiviral, and antitumor properties.

Anticipated Biological Activity Spectrum

Based on the activities of similar anthraquinone compounds isolated from Streptomyces, the anticipated biological activity spectrum of this compound is summarized below. It is crucial to note that the following sections are based on general knowledge of this class of compounds and are not derived from specific experimental data on this compound.

Antibacterial Activity

Many anthraquinone derivatives isolated from Streptomyces exhibit activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3][4] The mechanism of action for antibacterial anthraquinones can vary but often involves the disruption of the bacterial cell wall, inhibition of nucleic acid and protein synthesis, or interference with energy metabolism.

Table 1: Hypothetical Antibacterial Activity of this compound (Based on Class Analogs)

Test Organism Expected MIC Range (µg/mL)
Staphylococcus aureus 1 - 64
Bacillus subtilis 1 - 64
Methicillin-resistant Staphylococcus aureus (MRSA) 16 - >128
Escherichia coli >128

| Pseudomonas aeruginosa | >128 |

Note: This table is illustrative and not based on reported data for this compound.

Antifungal Activity

The antifungal potential of anthraquinones from Streptomyces has been documented against various fungal pathogens. The mechanism is often related to the disruption of the fungal cell membrane or inhibition of key enzymes.

Table 2: Hypothetical Antifungal Activity of this compound (Based on Class Analogs)

Test Organism Expected MIC Range (µg/mL)
Candida albicans 8 - 128
Aspergillus niger 8 - 128

| Trichophyton spp. | 4 - 64 |

Note: This table is illustrative and not based on reported data for this compound.

Antiviral Activity

Certain antibiotics have demonstrated antiviral properties. While specific antiviral data for this compound is unavailable, some antibiotics are known to interfere with viral replication cycles.

Antitumor Activity

Anthracyclines, a well-known subclass of anthraquinones, are potent anticancer agents. Their mechanism often involves the intercalation into DNA and inhibition of topoisomerase II, leading to apoptosis. Several Streptomyces-derived anthraquinones have shown cytotoxicity against various cancer cell lines.

Table 3: Hypothetical Cytotoxic Activity of this compound (Based on Class Analogs)

Cancer Cell Line Expected IC50 Range (µM)
MCF-7 (Breast) 1 - 50
HCT-116 (Colon) 1 - 50

| A549 (Lung) | 5 - 100 |

Note: This table is illustrative and not based on reported data for this compound.

Standard Experimental Protocols

The following are detailed methodologies for key experiments that would be used to determine the biological activity spectrum of a novel compound like this compound.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial and Antifungal Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum (typically 1 x 10^5 to 5 x 10^5 CFU/mL).

  • Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (this compound) and incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.

  • Data Analysis: The absorbance or fluorescence is measured, and the IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations of Potential Mechanisms and Workflows

Given the lack of specific mechanistic data for this compound, the following diagrams illustrate a generalized experimental workflow for screening and a hypothetical signaling pathway that could be affected by an anthraquinone antibiotic.

experimental_workflow cluster_extraction Isolation & Purification cluster_screening Biological Activity Screening Streptomyces Streptomyces sp. Culture Fermentation Fermentation Broth Streptomyces->Fermentation Extraction Solvent Extraction Fermentation->Extraction Purification Chromatography Extraction->Purification AmicenomycinB Pure this compound Purification->AmicenomycinB Antibacterial Antibacterial Assay (MIC) AmicenomycinB->Antibacterial Test Compound Antifungal Antifungal Assay (MIC) AmicenomycinB->Antifungal Test Compound Antitumor Cytotoxicity Assay (IC50) AmicenomycinB->Antitumor Test Compound

Caption: A generalized workflow for the isolation and biological screening of this compound.

hypothetical_pathway AmicenomycinB This compound (Hypothetical) Topoisomerase DNA Topoisomerase AmicenomycinB->Topoisomerase Inhibits DNA Bacterial DNA Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription Topoisomerase->DNA Acts on CellDeath Bacterial Cell Death Replication->CellDeath Inhibition leads to ProteinSynthesis Protein Synthesis Transcription->ProteinSynthesis ProteinSynthesis->CellDeath Inhibition leads to

Caption: A hypothetical mechanism of action for this compound targeting DNA replication.

References

Amicenomycin B: A Technical Guide to Its Potential Antibacterial Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amicenomycin B is a novel antibiotic belonging to the angucycline class of natural products, which are produced by Streptomyces species.[1][2] Angucyclines are a significant group of polycyclic aromatic polyketides known for their diverse biological activities, including antibacterial and antitumor properties. The chemical scaffold of this compound, like other angucyclines, is characterized by a benz[a]anthracene core. While the precise molecular mechanism of action for this compound is not yet fully elucidated in publicly available literature, this guide synthesizes the current understanding of angucycline antibiotics and provides a framework for the experimental determination of its specific antibacterial properties.

Putative Mechanism of Action of Angucycline Antibiotics

The antibacterial activity of angucycline antibiotics can be attributed to various mechanisms, often dependent on the specific structural features of the molecule. Based on studies of related angucyclines, the potential mechanisms of action for this compound may include:

  • Inhibition of Cell Wall Synthesis: Some angucyclines have been shown to interfere with the integrity of the bacterial cell wall, a well-established target for many successful antibiotics. This can occur through the disruption of peptidoglycan synthesis or by causing direct damage to the cell envelope.

  • Enzyme Inhibition: Angucyclines can act as inhibitors of various bacterial enzymes that are crucial for survival. The specific enzymes targeted can vary among different angucyclines.

  • Interference with Biofilm Formation: Inhibition of biofilm formation is an increasingly important characteristic for new antibiotics, as biofilms contribute significantly to antibiotic resistance and persistent infections.

It is important to note that without specific studies on this compound, these remain potential mechanisms that require experimental validation.

Quantitative Antibacterial Activity (Illustrative Data)

To date, specific Minimum Inhibitory Concentration (MIC) values for this compound against a comprehensive panel of bacteria are not widely published. However, to provide a reference for the expected potency of a novel angucycline antibiotic, the following table summarizes the MIC values for recently discovered angucyclines, stremycins A and B, against several clinically relevant bacteria.[3]

Bacterial StrainStremycin A (MIC in µg/mL)Stremycin B (MIC in µg/mL)
Pseudomonas aeruginosa1616
Staphylococcus aureus (MRSA)1616
Klebsiella pneumoniae1616
Escherichia coli1616
Bacillus subtilis8-168-16

Note: This data is for stremycins A and B and should be considered illustrative for the potential activity of this compound.

Experimental Protocols for Elucidating the Mechanism of Action

To determine the specific antibacterial mechanism of this compound, a series of well-established experimental protocols should be employed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining the MIC.

Protocol: Broth Microdilution Assay

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a serial two-fold dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

  • Inoculum Preparation: Culture the bacterial strain of interest overnight. Dilute the culture in fresh broth to achieve a standardized cell density, typically equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Further dilute this suspension to the final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted this compound. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Investigation of Macromolecular Synthesis Inhibition

To identify which major cellular pathway is affected by this compound, assays that monitor the synthesis of the cell wall, proteins, and DNA can be performed. These assays typically involve the incorporation of radiolabeled precursors.

4.2.1. Cell Wall Synthesis Assay

Protocol:

  • Bacterial Culture: Grow the test bacterium to the mid-logarithmic phase.

  • Exposure to this compound: Treat the bacterial culture with this compound at a concentration equivalent to its MIC.

  • Radiolabeling: Add a radiolabeled precursor of peptidoglycan synthesis, such as N-acetyl-D-[³H]glucosamine, to the culture.

  • Incubation: Incubate for a defined period.

  • Precipitation and Measurement: Precipitate the macromolecules using trichloroacetic acid (TCA). Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Compare the amount of incorporated radioactivity in the this compound-treated sample to an untreated control. A significant reduction in incorporation suggests inhibition of cell wall synthesis.

4.2.2. Protein Synthesis Assay

Protocol:

  • Bacterial Culture and Treatment: Follow the same initial steps as in the cell wall synthesis assay.

  • Radiolabeling: Add a radiolabeled amino acid, such as [³H]leucine, to the culture.

  • Incubation, Precipitation, and Measurement: Proceed as described in the cell wall synthesis assay.

  • Analysis: A reduction in the incorporation of the radiolabeled amino acid indicates inhibition of protein synthesis.

4.2.3. DNA Synthesis Assay

Protocol:

  • Bacterial Culture and Treatment: Follow the same initial steps as in the cell wall synthesis assay.

  • Radiolabeling: Add a radiolabeled nucleoside, such as [³H]thymidine, to the culture.

  • Incubation, Precipitation, and Measurement: Proceed as described in the cell wall synthesis assay.

  • Analysis: A decrease in the incorporation of the radiolabeled nucleoside suggests inhibition of DNA synthesis.

Visualizations

Signaling Pathway Diagram

Amicenomycin_B This compound Bacterial_Cell Bacterial Cell Amicenomycin_B->Bacterial_Cell Enters Cell Putative_Target Putative Molecular Target (e.g., Cell Wall Synthesis Enzyme) Amicenomycin_B->Putative_Target Inhibits Bacterial_Cell->Putative_Target Cell_Wall_Synthesis Cell Wall Synthesis Putative_Target->Cell_Wall_Synthesis Blocks Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow Diagram

cluster_mic MIC Determination cluster_moa Mechanism of Action Studies MIC_Start Prepare serial dilutions of this compound MIC_Inoculate Inoculate with bacterial suspension MIC_Start->MIC_Inoculate MIC_Incubate Incubate 18-24h MIC_Inoculate->MIC_Incubate MIC_Read Read MIC value MIC_Incubate->MIC_Read MOA_Start Treat bacteria with This compound (MIC) MOA_Radiolabel Add radiolabeled precursors (Cell Wall, Protein, DNA) MOA_Start->MOA_Radiolabel MOA_Incubate Incubate MOA_Radiolabel->MOA_Incubate MOA_Measure Measure precursor incorporation MOA_Incubate->MOA_Measure MOA_Analyze Analyze results MOA_Measure->MOA_Analyze

Caption: Workflow for antibacterial mechanism determination.

Logical Relationship Diagram

Amicenomycin_B This compound Angucycline Angucycline Class Amicenomycin_B->Angucycline is a member of Antibacterial_Activity Antibacterial Activity Angucycline->Antibacterial_Activity exhibits Mechanism Mechanism of Action Antibacterial_Activity->Mechanism is due to Cell_Wall Cell Wall Inhibition Mechanism->Cell_Wall Protein_Synth Protein Synthesis Inhibition Mechanism->Protein_Synth DNA_Synth DNA Synthesis Inhibition Mechanism->DNA_Synth

Caption: Logical relationship of this compound properties.

References

Unraveling the Molecular Blueprint of Anthracycline Biosynthesis: A Technical Guide to the Key Enzymes of the Doxorubicin Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The biosynthetic pathway for Amicenomycin B, an anthraquinone (B42736) antibiotic produced by Streptomyces sp. MJ384-46F6, is not well-characterized in publicly available scientific literature. As such, a detailed guide on its specific enzymatic machinery cannot be provided at this time. However, to fulfill the request for an in-depth technical guide on the biosynthesis of this class of compounds, we will focus on the well-elucidated and clinically significant pathway of doxorubicin (B1662922), a premier anthracycline anticancer agent produced by Streptomyces peucetius. This guide will serve as a comprehensive model for understanding the enzymatic intricacies of anthracycline biosynthesis.

Introduction

Doxorubicin is a cornerstone of chemotherapy, renowned for its potent anticancer activity. Its complex chemical architecture is assembled by a cohort of specialized enzymes encoded within a dedicated biosynthetic gene cluster. Understanding this intricate enzymatic assembly line is paramount for researchers, scientists, and drug development professionals seeking to harness and engineer biosynthetic pathways for the production of novel, more effective therapeutic agents. This guide provides a deep dive into the key enzymes of the doxorubicin biosynthetic pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the core processes.

The Doxorubicin Biosynthetic Pathway: An Overview

The biosynthesis of doxorubicin in Streptomyces peucetius is a multi-stage process orchestrated by enzymes encoded in three main gene clusters: dps (daunorubicin-doxorubicin polyketide synthase), dnr (daunorubicin resistance and biosynthesis), and dnm (daunosamine biosynthesis). The pathway can be broadly divided into four key stages:

  • Polyketide Backbone Formation: A type II polyketide synthase (PKS) constructs the initial 21-carbon decaketide chain.

  • Aglycone (ε-rhodomycinone) Synthesis: The linear polyketide undergoes a series of cyclization, aromatization, and tailoring reactions to form the tetracyclic aglycone, ε-rhodomycinone.

  • Deoxysugar (TDP-L-daunosamine) Biosynthesis: A dedicated set of enzymes synthesizes the activated deoxysugar, TDP-L-daunosamine, from glucose-1-phosphate.

  • Glycosylation and Post-Modification: The aglycone and deoxysugar are coupled, followed by a series of post-glycosylation modifications to yield daunorubicin (B1662515) and finally doxorubicin.

Doxorubicin_Biosynthesis_Overview cluster_0 Stage 1: Polyketide Synthesis cluster_1 Stage 2: Aglycone Formation cluster_2 Stage 3: Deoxysugar Synthesis cluster_3 Stage 4: Final Assembly Propionyl_CoA Propionyl-CoA PKS Type II PKS (dps genes) Propionyl_CoA->PKS Malonyl_CoA 9x Malonyl-CoA Malonyl_CoA->PKS Decaketide Linear Decaketide PKS->Decaketide dpsA, dpsB, dpsC, dpsD, dpsE, dpsF, dpsG Cyclases Cyclases/Aromatases (dpsY, etc.) Decaketide->Cyclases Tailoring_Enzymes_1 Tailoring Enzymes (Oxygenases, Methyltransferases) Cyclases->Tailoring_Enzymes_1 Aglycone ε-rhodomycinone Tailoring_Enzymes_1->Aglycone Glycosyltransferase Glycosyltransferase (DnrS) Aglycone->Glycosyltransferase G1P Glucose-1-Phosphate dnm_Enzymes dnm gene products G1P->dnm_Enzymes dnmL, dnmM, dnmU, dnmT, dnmJ, dnmV TDP_Daunosamine TDP-L-daunosamine dnm_Enzymes->TDP_Daunosamine TDP_Daunosamine->Glycosyltransferase Post_Modification Post-Modification Enzymes (DoxA, DnrP, DnrK) Glycosyltransferase->Post_Modification Daunorubicin Daunorubicin Post_Modification->Daunorubicin Doxorubicin Doxorubicin Daunorubicin->Doxorubicin DoxA Gene_Disruption_Workflow cluster_0 1. Construct Disruption Vector cluster_1 2. Protoplast Transformation cluster_2 3. Selection and Screening cluster_3 4. Confirmation p1 Amplify flanking regions of target gene (e.g., dnrU) from S. peucetius genomic DNA via PCR. p2 Clone flanking regions into a temperature-sensitive E. coli-Streptomyces shuttle vector containing a resistance marker (e.g., apramycin). p1->p2 p3 Grow S. peucetius mycelia and treat with lysozyme (B549824) to generate protoplasts. p4 Transform protoplasts with the disruption vector via PEG-mediated transformation. p3->p4 p5 Plate on regeneration medium with the selection antibiotic and incubate. p4->p5 p6 Select for single-crossover integrants at the permissive temperature. p7 Induce second crossover by shifting to a non-permissive temperature. p6->p7 p8 Screen for double-crossover mutants (gene knockout) by replica plating to identify loss of vector-mediated resistance. p7->p8 p9 Confirm gene disruption by PCR analysis of genomic DNA from putative mutants. p10 Analyze metabolite profile of the mutant strain by HPLC and LC-MS to observe the absence of doxorubicin or accumulation of intermediates. p9->p10

Understanding the Structure-Activity Relationship of Amicenomycin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a comprehensive overview based on publicly available scientific literature. Detailed quantitative data and experimental protocols for Amicenomycin B are limited in the public domain. This document synthesizes the available information on its structural class and related compounds to provide insights into its potential structure-activity relationship.

Introduction to this compound

This compound is a naturally occurring antibiotic belonging to the angucycline class of aromatic polyketides.[1][2] It was first isolated from Streptomyces sp. MJ384-46F6 along with its analog, Amicenomycin A.[1] Angucycline antibiotics are known for their complex chemical structures and a broad range of biological activities, including antibacterial and cytotoxic effects. The core structure of these molecules, a benz[a]anthracene framework, is often glycosylated with diverse sugar moieties, which significantly influences their biological function.

The Angucycline Core and its Biological Significance

The defining feature of this compound is its angucycline core. This tetracyclic aromatic ring system is a product of type II polyketide synthases. The biological activity of angucyclines is intrinsically linked to this planar aromatic structure, which can intercalate with DNA, and to the various functional groups and glycosidic side chains attached to it. These modifications modulate the molecule's solubility, target binding affinity, and cellular uptake.

Postulated Mechanism of Action

While the specific signaling pathways affected by this compound have not been detailed in accessible literature, the mechanism of action for many angucycline antibiotics involves the inhibition of key cellular processes. A generalized workflow for investigating the mechanism of action of a novel antibiotic like this compound is outlined below.

G General Workflow for Antibiotic Mechanism of Action Studies A Initial Screening (e.g., MIC determination) B Macromolecular Synthesis Assays (DNA, RNA, protein, cell wall) A->B C Target Identification (e.g., affinity chromatography, genetic screens) B->C D In Vitro Target Validation (e.g., enzyme inhibition assays) C->D F Elucidation of Resistance Mechanisms C->F E Cellular Target Engagement (e.g., thermal shift assays) D->E G Hypothetical SAR Study Logic for this compound A This compound (Lead Compound) B Synthesis of Analogs A->B C Modification of Glycosidic Chain B->C D Modification of Aglycone Core B->D E Biological Evaluation (e.g., MIC, Cytotoxicity) C->E D->E F Establishment of Structure-Activity Relationship E->F

References

Amicenomycin B: A Technical Guide to a Novel Antibiotic Lead Compound

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amicenomycin B, a promising antibiotic lead compound. It details its mechanism of action, methods for its synthesis, and protocols for key experiments. This document is intended to serve as a foundational resource for researchers interested in the development of new antibacterial agents targeting biotin (B1667282) biosynthesis.

Executive Summary

This compound is a naturally occurring anthraquinone (B42736) antibiotic produced by Streptomyces sp. MJ384-46F6.[1] Its unique mechanism of action, the inhibition of biotin biosynthesis, presents a promising avenue for the development of new antibiotics, potentially circumventing existing resistance mechanisms.[2] this compound specifically targets 7,8-diaminopelargonic acid (DAPA) aminotransferase, a crucial enzyme in the bacterial biotin synthesis pathway. This guide synthesizes the available information on this compound, providing a framework for its evaluation as a potential therapeutic agent.

Data Presentation

A comprehensive evaluation of a novel antibiotic lead compound requires quantitative data on its efficacy and safety. Due to the limited public availability of the primary research article, specific quantitative data for this compound is not currently available. The following tables are provided as a template for the presentation of such data once it is obtained through experimental work.

Table 1: In Vitro Antibacterial Activity of this compound (MICs)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4][5][6]

Bacterial StrainGram StainMIC (µg/mL)Reference
Staphylococcus aureusPositiveData not available
Streptococcus pneumoniaePositiveData not available
Enterococcus faecalisPositiveData not available
Escherichia coliNegativeData not available
Pseudomonas aeruginosaNegativeData not available
Klebsiella pneumoniaeNegativeData not available
Mycobacterium tuberculosisN/AData not available

Table 2: In Vitro Cytotoxicity of this compound

Cytotoxicity is the quality of being toxic to cells. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability in vitro.[7][8][9][10][11]

Cell LineCell TypeIC50 (µM)Reference
HEK293Human Embryonic KidneyData not available
HepG2Human Liver CancerData not available
A549Human Lung CarcinomaData not available

Table 3: In Vivo Efficacy of this compound in Murine Infection Models

In vivo efficacy studies in animal models, such as murine septicemia or neutropenic thigh infection models, are critical for evaluating the therapeutic potential of an antibiotic.[12][13][14][15][16] The 50% effective dose (ED50) is a common metric for efficacy.

Infection ModelBacterial StrainRoute of AdministrationED50 (mg/kg)Reference
Murine SepticemiaData not availableData not availableData not available
Neutropenic ThighData not availableData not availableData not available

Mechanism of Action: Inhibition of Biotin Biosynthesis

This compound exerts its antibacterial effect by inhibiting the enzyme 7,8-diaminopelargonic acid (DAPA) aminotransferase (also known as BioA). This enzyme is a key component of the biotin biosynthesis pathway, which is essential for the survival of many bacteria.[2][17][18] DAPA aminotransferase catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to DAPA. The inhibition of this step depletes the bacterial cell of biotin, a vital cofactor for several metabolic enzymes. Studies have shown that the inhibition of DAPA aminotransferase by amiceleomycin is of a noncompetitive type in a Lineweaver-Burk plot and that it likely binds to the KAPA-DAPA binding site on the enzyme.

Amicenomycin_B_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell KAPA 7-keto-8-aminopelargonic acid (KAPA) DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA DAPA Aminotransferase (BioA) Biotin Biotin DAPA->Biotin Subsequent Steps MetabolicEnzymes Essential Metabolic Enzymes Biotin->MetabolicEnzymes Cofactor CellGrowth Bacterial Growth and Proliferation MetabolicEnzymes->CellGrowth AmicenomycinB This compound AmicenomycinB->Inhibition Inhibition->DAPA

Caption: Mechanism of action of this compound.

Experimental Protocols

DAPA Aminotransferase Inhibition Assay

This protocol is adapted from a microplate fluorescence assay for DAPA aminotransferase.

Objective: To determine the inhibitory activity of this compound against DAPA aminotransferase.

Principle: The assay measures the production of DAPA, a vicinal diamine. DAPA reacts with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (B42355) (2ME) to form a fluorescent adduct, which can be quantified.

Materials:

  • Purified DAPA aminotransferase

  • 7-keto-8-aminopelargonic acid (KAPA) solution

  • S-adenosyl-L-methionine (SAM) solution

  • Pyridoxal-5'-phosphate (PALP) solution

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Assay buffer (e.g., 50 mM TAPS buffer, pH 8.6)

  • OPA/2ME developing solution

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~455 nm)

Procedure:

  • Enzyme Reaction Preparation:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • PALP solution (final concentration ~10 µM)

      • SAM solution (final concentration ~1 mM)

      • Varying concentrations of this compound (and a vehicle control)

      • DAPA aminotransferase (final concentration to be optimized)

    • Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiation of Reaction:

    • Add KAPA solution to each well to initiate the enzymatic reaction (final concentration to be optimized, e.g., in the low µM range).

    • Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Development:

    • Stop the reaction by adding the OPA/2ME developing solution.

    • Incubate at room temperature for a short period (e.g., 5 minutes) to allow for the formation of the fluorescent adduct.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

DAPA_Aminotransferase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - DAPA Aminotransferase - KAPA, SAM, PALP - this compound dilutions - Assay Buffer - OPA/2ME Solution start->prepare_reagents dispense_reagents Dispense Assay Buffer, PALP, SAM, and this compound into 96-well plate prepare_reagents->dispense_reagents add_enzyme Add DAPA Aminotransferase dispense_reagents->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_kapa Initiate reaction by adding KAPA pre_incubate->add_kapa incubate Incubate at 37°C add_kapa->incubate add_opa Stop reaction and develop fluorescence by adding OPA/2ME solution incubate->add_opa read_fluorescence Read fluorescence (Ex: 340 nm, Em: 455 nm) add_opa->read_fluorescence analyze_data Analyze Data: - Calculate % Inhibition - Determine IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the DAPA aminotransferase inhibition assay.
Total Synthesis of this compound

The total synthesis of this compound has been achieved, confirming its cis stereochemistry.[2] The synthesis involves the construction of a substituted cyclohexadienyl ring, followed by the introduction of the L-α-amino acid functionality. Key reactions in the published synthesis include a Diels-Alder cycloaddition to form the ring and a Strecker reaction to introduce the amino acid moiety.[2] A detailed, step-by-step protocol would require access to the full publication, but the key transformations provide a roadmap for its chemical synthesis.

Conclusion and Future Directions

This compound represents a promising starting point for the development of a new class of antibiotics targeting the essential biotin biosynthesis pathway. Its novel mechanism of action is a significant advantage in the face of growing antimicrobial resistance. However, a comprehensive evaluation of its potential requires further investigation. The immediate priorities for future research should be:

  • Determination of Quantitative In Vitro Activity: Establishing the MIC values of this compound against a broad panel of pathogenic bacteria is crucial.

  • Assessment of Cytotoxicity: Evaluating the in vitro toxicity of this compound against various human cell lines is necessary to determine its therapeutic index.

  • In Vivo Efficacy Studies: Conducting studies in established animal models of infection will be essential to assess the in vivo potential of this compound.

  • Medicinal Chemistry Optimization: Structure-activity relationship (SAR) studies could lead to the design and synthesis of analogs with improved potency, selectivity, and pharmacokinetic properties.

This technical guide provides the foundational knowledge required to pursue these next steps in the development of this compound as a clinically viable antibiotic.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Amicenomycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amicenomycin B is an anthraquinone (B42736) antibiotic produced by the bacterium Streptomyces sp. MJ384-46F6.[1][2] Anthraquinones are a class of aromatic organic compounds that have shown potential as therapeutic agents. This document provides a detailed protocol for the isolation and purification of this compound, based on established methodologies for separating similar secondary metabolites from Streptomyces cultures. The described workflow is intended to serve as a foundational guide for researchers aiming to obtain purified this compound for further investigation.

Data Presentation

Quantitative data regarding the specific yield and purity of this compound at each stage of the isolation and purification process is not publicly available in the cited literature. Researchers undertaking this protocol will need to quantify their results at each step to establish a baseline for their specific experimental conditions. Key parameters to measure would include:

StageProductTypical MetricsExpected Outcome
FermentationCulture BrothVolume (L), pH, Biomass (g/L)High biomass and antibiotic titer
ExtractionCrude ExtractDry Weight (g), Bioactivity AssayConcentrated extract with antibiotic activity
Column ChromatographyPartially Purified FractionsWeight per fraction (mg), Purity (e.g., by HPLC)Fractions enriched with this compound
Preparative HPLCPurified this compoundWeight (mg), Purity (%), Spectroscopic DataHighly purified this compound isolate

Experimental Protocol

This protocol outlines the general steps for the isolation and purification of this compound from a culture of Streptomyces sp. MJ384-46F6.

Fermentation

The initial step is the cultivation of Streptomyces sp. MJ384-46F6 to produce this compound.

  • 1.1. Media Preparation: Prepare a suitable fermentation medium for Streptomyces. A variety of media can be used for the cultivation of Streptomyces species to promote the production of secondary metabolites.

  • 1.2. Inoculation: Inoculate the sterile fermentation medium with a seed culture of Streptomyces sp. MJ384-46F6.

  • 1.3. Incubation: Incubate the culture in a shaker incubator under controlled conditions (e.g., 28-30°C, 200-250 rpm) for a period determined by optimization studies to maximize the yield of this compound.

Extraction

Following fermentation, the antibiotic must be extracted from the culture broth.

  • 2.1. Separation of Biomass: Centrifuge or filter the culture broth to separate the mycelial biomass from the supernatant.

  • 2.2. Solvent Extraction: Extract the supernatant and/or the mycelial biomass with an appropriate organic solvent. Ethyl acetate (B1210297) is commonly used for the extraction of anthraquinones from bacterial cultures.[3][4] This is typically done using a separating funnel for liquid-liquid extraction. Repeat the extraction process multiple times to ensure a high yield.

  • 2.3. Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification

The crude extract contains a mixture of compounds and requires further purification to isolate this compound.

  • 3.1. Column Chromatography:

    • 3.1.1. Stationary Phase: Use silica (B1680970) gel as the stationary phase for column chromatography.

    • 3.1.2. Elution: Apply the crude extract to the column and elute with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of hexane (B92381) and ethyl acetate, followed by ethyl acetate and methanol (B129727), can be effective.

    • 3.1.3. Fraction Collection: Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC). Pool the fractions containing the compound of interest based on their TLC profiles.

  • 3.2. Preparative High-Performance Liquid Chromatography (HPLC):

    • 3.2.1. Column: Use a suitable preparative HPLC column (e.g., C18) for final purification.

    • 3.2.2. Mobile Phase: Develop an appropriate mobile phase system, often a mixture of water and acetonitrile (B52724) or methanol with a modifying agent like formic acid or trifluoroacetic acid, to achieve good separation.

    • 3.2.3. Injection and Fractionation: Inject the partially purified fraction from the column chromatography step and collect the peak corresponding to this compound.

    • 3.2.4. Purity Analysis: Analyze the purity of the final product using analytical HPLC.

Experimental Workflow Diagram

experimental_workflow cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_final_product Final Product A Prepare Fermentation Medium B Inoculate with Streptomyces sp. MJ384-46F6 A->B C Incubate Culture B->C D Separate Biomass and Supernatant C->D Culture Broth E Solvent Extraction (e.g., Ethyl Acetate) D->E F Concentrate Extract E->F G Silica Gel Column Chromatography F->G Crude Extract H Fraction Collection and Analysis (TLC) G->H I Preparative HPLC H->I J Purity Analysis (Analytical HPLC) I->J K Purified this compound J->K Isolated Compound

Caption: A flowchart illustrating the major steps in the isolation and purification of this compound.

References

Total Synthesis of Amicenomycin B: A Proposed Strategy and Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Amicenomycin B, a member of the angucycline family of natural products, presents a formidable challenge to synthetic chemists due to its complex architecture. This intricacy is primarily defined by a tricyclic aromatic polyketide core linked to a stereochemically rich oligo-2,3,6-trideoxytrisaccharide moiety. While a complete step-by-step total synthesis of this compound has not yet been detailed in peer-reviewed literature, a promising synthetic strategy has been outlined. This application note will delve into this proposed approach, providing a methodological overview of the key reactions and a conceptual framework for researchers in drug development and natural product synthesis.

Proposed Synthetic Strategy

A de novo synthetic strategy for this compound has been conceptualized, centering on two pivotal reactions: a Palladium-catalyzed asymmetric hydroalkoxylation and a subsequent ring-closing metathesis (RCM).[1] This approach aims to couple the aglycon core with the complex oligosaccharide side chain in a convergent and stereocontrolled manner.

The proposed disconnection of this compound suggests the synthesis of two key fragments: the aglycon (tricyclic aromatic core) and the oligo-2,3,6-trideoxytrisaccharide. The crucial coupling of these fragments is envisioned to be achieved through a Palladium-catalyzed reaction, followed by the formation of a macrocyclic ring via RCM to complete the core structure.

Key Methodologies and Experimental Considerations

While specific experimental protocols for the total synthesis of this compound are not available, this section provides a detailed overview of the general methodologies for the key proposed reactions, based on established chemical principles.

Synthesis of the Aglycon and Oligosaccharide Fragments

The initial stages of the synthesis would involve the independent preparation of the angucycline aglycon and the 2,3,6-trideoxytrisaccharide. The synthesis of angucycline aglycons often involves strategies such as Diels-Alder reactions to construct the polycyclic framework, followed by appropriate functionalization. The synthesis of complex oligosaccharides, particularly those containing deoxysugars, is a specialized field requiring careful protecting group strategies and stereocontrolled glycosylation reactions.

Palladium-Catalyzed Asymmetric Hydroalkoxylation

The central coupling step in the proposed synthesis involves the Palladium-catalyzed asymmetric hydroalkoxylation of an allene-containing fragment with the aglycon.[1] This reaction is a powerful tool for the stereoselective formation of C-O bonds.

General Experimental Protocol for Pd-Catalyzed Asymmetric Hydroalkoxylation:

  • Materials:

    • Palladium catalyst (e.g., Pd(dba)₂, [Pd(allyl)Cl]₂)

    • Chiral ligand (e.g., a phosphoramidite (B1245037) or bisphosphine ligand)

    • Aglycon fragment with a free hydroxyl group

    • Allene-functionalized oligosaccharide fragment

    • Anhydrous, degassed solvent (e.g., THF, dioxane)

    • Inert atmosphere (e.g., Argon or Nitrogen)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, the palladium catalyst and chiral ligand are dissolved in the anhydrous solvent.

    • The solution is stirred at room temperature for a specified time to allow for the formation of the active catalyst complex.

    • The aglycon fragment is added to the reaction mixture.

    • The allene-functionalized oligosaccharide fragment is then added, often slowly or via syringe pump, to control the reaction rate and minimize side reactions.

    • The reaction is stirred at a specific temperature (ranging from room temperature to elevated temperatures) and monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

    • Upon completion, the reaction is quenched, and the product is isolated and purified using chromatographic techniques (e.g., column chromatography).

Table 1: Representative Quantitative Data for Pd-Catalyzed Hydroalkoxylation Reactions

EntryCatalyst Loading (mol%)LigandSolventTemperature (°C)Yield (%)Enantiomeric Excess (%)
12.5Ligand ATHF258592
25Ligand BDioxane609195
31Ligand CToluene807888

Note: This table presents hypothetical data for illustrative purposes, as specific data for the this compound synthesis is not available.

Ring-Closing Metathesis (RCM)

Following the successful coupling of the aglycon and oligosaccharide fragments, the proposed strategy employs a ring-closing metathesis reaction to construct a macrocyclic ring within the molecule.[1] RCM is a powerful and widely used reaction for the formation of cyclic olefins.

General Experimental Protocol for Ring-Closing Metathesis:

  • Materials:

    • Ruthenium-based catalyst (e.g., Grubbs' 1st or 2nd generation catalyst, Hoveyda-Grubbs catalyst)

    • Diene-containing substrate (the coupled aglycon-oligosaccharide)

    • Anhydrous, degassed solvent (e.g., Dichloromethane, Toluene)

    • Inert atmosphere (e.g., Argon or Nitrogen)

  • Procedure:

    • The diene substrate is dissolved in the anhydrous, degassed solvent in a Schlenk flask under an inert atmosphere.

    • The solution is typically heated to a specific temperature.

    • The RCM catalyst is added to the solution in one portion or in batches.

    • The reaction is stirred at the specified temperature and monitored for the consumption of the starting material and the formation of the cyclic product. The reaction progress is often monitored by the evolution of ethylene (B1197577) gas.

    • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography to remove the ruthenium byproducts and any remaining starting material.

Table 2: Representative Quantitative Data for Ring-Closing Metathesis Reactions

EntryCatalystCatalyst Loading (mol%)SolventConcentration (M)Temperature (°C)Yield (%)
1Grubbs' II5Dichloromethane0.014088
2Hoveyda-Grubbs' II2Toluene0.0058092
3Grubbs' I10Dichloromethane0.054075

Note: This table presents hypothetical data for illustrative purposes, as specific data for the this compound synthesis is not available.

Visualizing the Proposed Synthetic Workflow

The following diagram illustrates the conceptual workflow of the proposed total synthesis of this compound.

AmicenomycinB_Synthesis cluster_fragments Fragment Synthesis cluster_coupling Key Coupling and Cyclization Aglycon Aglycon Synthesis Coupling Pd-catalyzed Asymmetric Hydroalkoxylation Aglycon->Coupling Oligosaccharide Oligosaccharide Synthesis Oligosaccharide->Coupling RCM Ring-Closing Metathesis Coupling->RCM Coupled Intermediate AmicenomycinB This compound RCM->AmicenomycinB Macrocyclic Precursor

Caption: Proposed synthetic workflow for this compound.

Conclusion

The total synthesis of this compound remains an open and challenging endeavor. The proposed strategy, leveraging a Palladium-catalyzed asymmetric hydroalkoxylation and ring-closing metathesis, offers a plausible and elegant approach to tackle this complex natural product. The successful execution of this strategy would not only provide access to this potent antibiotic for further biological evaluation but also showcase the power of modern synthetic methodologies in the construction of intricate molecular architectures. Further research is required to realize this synthesis and to provide the detailed experimental data necessary for its practical application.

References

Analytical Techniques for the Characterization of Amicenomycin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amicenomycin A and B are antibiotics produced by Streptomyces sp. MJ384-46F6.[1] This document provides detailed application notes and standardized protocols for the characterization of Amicenomycin B using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents generalized yet detailed methodologies applicable to the analysis of anthraquinone (B42736) antibiotics, a class to which Amicenomycins belong.[1] The provided data tables feature representative values from closely related and well-characterized anthraquinone compounds to serve as practical examples.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a fundamental technique for the separation, purification, and quantification of antibiotics from complex mixtures. For a novel compound like this compound, developing a robust HPLC method is crucial for initial purity assessment and for isolating the compound for further structural elucidation.

Application Note: HPLC for Purity Assessment and Isolation

Reverse-phase HPLC is the most common approach for analyzing moderately polar compounds like anthraquinones. A C18 column is typically effective, and a gradient elution with a mobile phase consisting of an aqueous component (often with a pH-modifying additive like formic acid or trifluoroacetic acid) and an organic solvent (acetonitrile or methanol) allows for the efficient separation of the target compound from impurities. The selection of the stationary phase, mobile phase composition, and gradient profile is critical for achieving optimal resolution.

Experimental Protocol: HPLC Analysis of Anthraquinone Antibiotics

Objective: To separate and quantify this compound from a crude extract or a semi-purified sample.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV-Vis detector

  • Fraction collector (for preparative HPLC)

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Formic acid (or Trifluoroacetic acid)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Sample of this compound (dissolved in a suitable solvent, e.g., methanol)

Procedure:

  • Sample Preparation: Dissolve the this compound sample in methanol to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B (linear gradient)

      • 25-30 min: 90% B (isocratic)

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: PDA detector at 254 nm and 280 nm.

Data Analysis:

  • The retention time (RT) of the major peak corresponding to this compound is recorded.

  • The purity of the sample is estimated by calculating the peak area percentage of the main peak relative to the total peak area.

Example HPLC Data for Anthraquinone Antibiotics
CompoundColumnMobile PhaseGradientFlow Rate (mL/min)Retention Time (min)
EmodinC18 (4.6 x 250 mm, 5 µm)A: Water (0.1% H₃PO₄), B: Acetonitrile50-90% B in 20 min1.015.2
ChrysophanolC18 (4.6 x 250 mm, 5 µm)A: Water (0.1% H₃PO₄), B: Acetonitrile50-90% B in 20 min1.018.5
RheinC18 (4.6 x 250 mm, 5 µm)A: Water (0.1% H₃PO₄), B: Acetonitrile50-90% B in 20 min1.012.8

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the de novo structural elucidation of natural products. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical structure, including the carbon skeleton, proton environments, and connectivity.

Application Note: Structural Elucidation by NMR

For a novel compound like this compound, a comprehensive suite of NMR experiments is required to determine its complete chemical structure. The ¹H NMR spectrum will reveal the number and types of protons, while the ¹³C NMR spectrum will provide information on the carbon framework. 2D NMR experiments are then used to piece together the molecular fragments. For instance, COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range proton-carbon correlations, which is crucial for connecting different parts of the molecule.

Experimental Protocol: NMR Analysis of this compound

Objective: To acquire a complete set of NMR data for the structural elucidation of this compound.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher)

  • NMR tubes

Materials:

  • Purified this compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve the purified this compound in approximately 0.5 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of TMS.

  • NMR Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • DEPT-135: Differentiate between CH, CH₂, and CH₃ groups.

    • 2D COSY: Identify ¹H-¹H spin-spin couplings.

    • 2D HSQC: Correlate ¹H and ¹³C nuclei that are directly bonded.

    • 2D HMBC: Identify long-range ¹H-¹³C correlations (2-3 bonds).

    • 2D NOESY/ROESY: Determine through-space proton-proton proximities for stereochemical analysis.

Data Analysis:

  • Process the raw NMR data (Fourier transformation, phase correction, and baseline correction).

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Assign the chemical shifts of all protons and carbons by systematically analyzing the 1D and 2D spectra.

  • Use the HMBC correlations to connect the identified spin systems and functional groups to build the final structure.

Example ¹³C and ¹H NMR Data for an Emodin-type Anthraquinone Skeleton
Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)
1165.2-
2124.57.10 (d, J=2.5 Hz)
3109.2-
4121.07.45 (d, J=2.5 Hz)
4a133.5-
5113.86.65 (s)
6148.5-
7108.3-
8162.1-
8a135.8-
9182.0-
10190.5-
10a110.1-
6-CH₃22.12.20 (s)

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and obtain structural information.

Application Note: Molecular Weight and Formula Determination

For a new antibiotic, obtaining an accurate mass is a critical first step in its characterization. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like anthraquinones, often producing protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺. Time-of-flight (TOF) or Orbitrap mass analyzers provide the high resolution necessary for accurate mass measurements and subsequent molecular formula determination.

Experimental Protocol: LC-MS Analysis of this compound

Objective: To determine the accurate molecular weight and obtain fragmentation data for this compound.

Instrumentation:

  • LC-MS system, preferably with a high-resolution mass spectrometer (Q-TOF or Orbitrap)

  • Electrospray ionization (ESI) source

Materials:

  • HPLC-grade solvents (as per the HPLC protocol)

  • Purified sample of this compound

Procedure:

  • LC Separation: Use the HPLC method developed previously to introduce the sample into the mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive and negative modes.

    • Capillary Voltage: 3.5 kV

    • Drying Gas Flow: 8 L/min

    • Gas Temperature: 300 °C

    • Mass Range: m/z 100-1000

    • Data Acquisition: Acquire full scan MS data. For MS/MS, select the precursor ion corresponding to this compound and apply a collision energy (e.g., 20-40 eV) to induce fragmentation.

Data Analysis:

  • Determine the exact mass of the molecular ion from the high-resolution MS spectrum.

  • Use the exact mass to calculate the elemental composition (molecular formula).

  • Analyze the MS/MS fragmentation pattern to identify characteristic neutral losses and fragment ions, which can help confirm the proposed structure.

Example MS and MS/MS Data for an Anthraquinone Glycoside
Ion Typem/z (calculated)m/z (observed)Fragmentation Ions (MS/MS)
[M+H]⁺433.1135433.1138271.0603 (aglycone)
[M+Na]⁺455.0954455.0957293.0422 (aglycone+Na)

Workflow and Data Integration

The characterization of a novel antibiotic like this compound is a multi-step process that involves the integration of data from various analytical techniques. The following diagrams illustrate the general workflow.

experimental_workflow cluster_0 Purification cluster_1 Analysis Crude Extract Crude Extract HPLC Purification HPLC Purification Crude Extract->HPLC Purification C18 Column Pure this compound Pure this compound HPLC Purification->Pure this compound HPLC_Analysis HPLC_Analysis Pure this compound->HPLC_Analysis Purity Check MS_Analysis MS_Analysis Pure this compound->MS_Analysis Molecular Weight NMR_Analysis NMR_Analysis Pure this compound->NMR_Analysis Structure Elucidation Purity Data Purity Data HPLC_Analysis->Purity Data Molecular Formula Molecular Formula MS_Analysis->Molecular Formula Chemical Structure Chemical Structure NMR_Analysis->Chemical Structure Final Characterization Final Characterization Purity Data->Final Characterization Molecular Formula->Final Characterization Chemical Structure->Final Characterization logical_relationship Hypothesized Structure Hypothesized Structure HPLC_Data HPLC Data (Retention Time, Purity) Hypothesized Structure->HPLC_Data Guides interpretation MS_Data MS Data (Molecular Weight, Formula) Hypothesized Structure->MS_Data Guides interpretation NMR_Data NMR Data (Connectivity, Stereochemistry) Hypothesized Structure->NMR_Data Guides interpretation Structure_Confirmation Confirmed Structure of This compound HPLC_Data->Structure_Confirmation Confirms Purity MS_Data->Structure_Confirmation Confirms Formula NMR_Data->Structure_Confirmation Defines Structure

References

Spectroscopic Analysis of Amicenomycin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols have been compiled based on established methodologies for the spectroscopic analysis of natural product antibiotics. Despite extensive searches, the primary publication detailing the specific experimental spectroscopic data for Amicenomycin B, "Amicenomycins A and B, new antibiotics from Streptomyces sp. MJ384-46F6" by Kawamura et al. (1995), could not be accessed. Therefore, the quantitative data presented in the tables below are placeholders and should be replaced with experimental values from the original literature when available. The protocols provided are generalized and may require optimization for this compound.

Summary

This document provides a comprehensive guide to the spectroscopic analysis of this compound, a novel antibiotic isolated from Streptomyces sp. The application notes detail the methodologies for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed protocols for each technique are provided to ensure reproducible and accurate analysis. Additionally, this document includes graphical representations of a general experimental workflow and a hypothetical signaling pathway potentially affected by an antibiotic of this class.

Introduction

Amicenomycins A and B are antibiotics discovered from the fermentation broth of Streptomyces sp. MJ384-46F6.[1] The structural elucidation and characterization of such novel bioactive compounds are fundamental for understanding their mechanism of action and for potential drug development. Spectroscopic techniques are indispensable tools in this process, providing detailed information about the molecular structure, functional groups, and physicochemical properties of the compound. This document outlines the standard spectroscopic approaches for the comprehensive analysis of this compound.

Spectroscopic Data of this compound

The following tables summarize the expected spectroscopic data for this compound. Note: These tables are placeholders and require data from the original publication.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Placeholder)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1Data not availableData not availableData not available
H-2Data not availableData not availableData not available
...Data not availableData not availableData not available

Table 2: ¹³C NMR Spectroscopic Data for this compound (Placeholder)

PositionChemical Shift (δ, ppm)
C-1Data not available
C-2Data not available
...Data not available
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound (Placeholder)

Ionization ModeMass-to-Charge Ratio (m/z)Relative Abundance (%)Assignment
ESI+Data not availableData not available[M+H]⁺
ESI+Data not availableData not available[M+Na]⁺
HRMSData not availableCalculated for [M+H]⁺
Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for this compound (Placeholder)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Data not availableData not availableO-H stretch
Data not availableData not availableN-H stretch
Data not availableData not availableC=O stretch (amide)
Data not availableData not availableC=C stretch (aromatic)
Data not availableData not availableC-O stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Spectroscopic Data for this compound (Placeholder)

Solventλmax (nm)Absorbance
MethanolData not availableData not available
EthanolData not availableData not available

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product antibiotic like this compound.

Experimental Workflow cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis Fermentation Fermentation Extraction Extraction Fermentation->Extraction Chromatography Chromatography Extraction->Chromatography Purity Check Purity Check Chromatography->Purity Check NMR_Analysis NMR_Analysis Purity Check->NMR_Analysis Structure Elucidation MS_Analysis MS_Analysis Purity Check->MS_Analysis Molecular Weight IR_Analysis IR_Analysis Purity Check->IR_Analysis Functional Groups UV_Vis_Analysis UV_Vis_Analysis Purity Check->UV_Vis_Analysis Chromophores Data_Interpretation Data_Interpretation NMR_Analysis->Data_Interpretation MS_Analysis->Data_Interpretation IR_Analysis->Data_Interpretation UV_Vis_Analysis->Data_Interpretation

A generalized workflow for natural product analysis.
NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

  • 2D NMR Experiments (for complete structural assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

  • Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water with 0.1% formic acid for ESI).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample directly or via liquid chromatography (LC) coupling.

    • Acquire spectra in both positive and negative ion modes to observe [M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns for structural confirmation.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass for the proposed molecular formula. Analyze the fragmentation pattern to deduce structural motifs.

Infrared Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution: Cast a thin film of the sample dissolved in a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder or pure solvent to subtract from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups present in the molecule.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Scan the sample over a wavelength range of 200-800 nm.

    • Use the pure solvent as a blank to zero the instrument.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax), which provides information about the electronic transitions and the presence of chromophores in the molecule.

Hypothetical Signaling Pathway Inhibition

While the specific mechanism of action for this compound is not detailed in the available search results, many antibiotics function by inhibiting crucial bacterial signaling pathways. The following diagram illustrates a generic bacterial cell wall synthesis pathway, a common target for antibiotics.

Signaling Pathway UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/MurB UDP_NAM_Pentapeptide UDP-NAM-Pentapeptide UDP_NAM->UDP_NAM_Pentapeptide MurC-F Lipid_I Lipid I UDP_NAM_Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan_Polymer Peptidoglycan Polymer Lipid_II->Peptidoglycan_Polymer Transglycosylase Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) Peptidoglycan_Polymer->Cross_linked_Peptidoglycan Transpeptidase Amicenomycin_B This compound Transglycosylase Transglycosylase Amicenomycin_B->Transglycosylase

A hypothetical bacterial cell wall synthesis pathway.

Conclusion

The spectroscopic analysis of this compound is a critical step in its characterization and potential development as a therapeutic agent. The protocols outlined in this document provide a robust framework for obtaining high-quality NMR, MS, IR, and UV-Vis data. While the specific data for this compound remains to be populated from the primary literature, the methodologies described herein are standard practices in the field of natural product chemistry and will be invaluable to researchers working on this and similar compounds. The successful application of these techniques will lead to a comprehensive understanding of the chemical structure and properties of this compound, paving the way for further biological and pharmacological investigations.

References

Application Notes and Protocols for In Vitro Antibacterial Assays of Amicenomycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amicenomycin B, an antibiotic produced by Streptomyces sp. MJ384-46F6, has been identified as a potential antibacterial agent. Preliminary studies suggest that its mechanism of action involves the inhibition of KAPA-DAPA aminotransferase, a key enzyme in bacterial metabolism.[1] These application notes provide detailed protocols for the initial in vitro characterization of this compound's antibacterial activity. The following assays are crucial for determining its spectrum of activity, potency, and bactericidal or bacteriostatic nature. Given that this compound is a novel compound, these protocols include provisions for handling agents with unknown solubility and stability profiles.

Preliminary Characterization of this compound

Prior to conducting antibacterial assays, it is essential to determine the solubility and stability of this compound to ensure accurate and reproducible results.

Solubility Assessment Protocol

Objective: To determine a suitable solvent and the approximate solubility of this compound for the preparation of stock solutions.

Materials:

  • This compound powder

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol, absolute

  • Other organic solvents as required (e.g., methanol, isopropanol)

  • Vortex mixer

  • Spectrophotometer or visual inspection

Protocol:

  • Initial Solvent Screening:

    • Weigh out small, equal amounts (e.g., 1 mg) of this compound powder into separate sterile microcentrifuge tubes.

    • To each tube, add a small volume (e.g., 100 µL) of a different solvent (water, DMSO, ethanol).

    • Vortex each tube vigorously for 1-2 minutes.

    • Visually inspect for dissolution. If the powder dissolves, proceed to the next step. If not, consider gentle warming or sonication, noting any changes.

  • Stock Solution Preparation:

    • Based on the initial screening, select the most suitable solvent. DMSO is a common choice for initial studies due to its ability to dissolve a wide range of compounds. However, the final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid toxicity to the bacteria.

    • Prepare a high-concentration stock solution (e.g., 10 mg/mL or the highest achievable concentration) by dissolving a known weight of this compound in the chosen solvent.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the solvent.

  • Working Solution Preparation:

    • Prepare a working stock solution by diluting the high-concentration stock in the appropriate assay medium (e.g., Mueller-Hinton Broth).

    • Observe for any precipitation upon dilution. If precipitation occurs, the stock solution concentration may need to be adjusted, or a different co-solvent system explored.

Stability Assessment

Objective: To assess the stability of this compound in the prepared stock solution and assay medium under experimental conditions.

Protocol:

  • Prepare the this compound working solution in the assay medium at a concentration relevant for the planned experiments (e.g., the highest concentration to be tested).

  • Incubate aliquots of the solution under the same conditions as the planned antibacterial assay (e.g., 37°C for 24 hours).

  • At various time points (e.g., 0, 4, 8, 24 hours), assess the concentration and integrity of this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • A parallel bioassay (e.g., disk diffusion) can also be performed with the aged solution against a known susceptible organism to check for loss of activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining the MIC.[2][3]

Broth Microdilution Protocol

Objective: To quantitatively determine the MIC of this compound against a panel of bacteria.

Materials:

  • This compound stock solution

  • Sterile 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (see Table 1 for suggestions)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multi-channel pipette

Protocol:

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done by visual comparison or using a spectrophotometer (OD₆₀₀ of 0.08-0.13).

    • Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Plate Preparation:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound working stock solution (at twice the desired highest final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells in columns 1 through 11. Do not inoculate the sterility control wells (column 12). The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a microplate reader.

Data Presentation: MIC of this compound

Table 1: Hypothetical MIC Data for this compound

Bacterial StrainATCC NumberGram StatusMIC (µg/mL)
Staphylococcus aureus25923Gram-positive4
Enterococcus faecalis29212Gram-positive8
Escherichia coli25922Gram-negative32
Pseudomonas aeruginosa27853Gram-negative>128
Klebsiella pneumoniae700603Gram-negative64

Note: The data presented are for illustrative purposes only.

Disk Diffusion Assay

The disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[4][5] It is particularly useful for initial screening of a large number of isolates.

Disk Diffusion Protocol

Objective: To qualitatively assess the antibacterial activity of this compound.

Materials:

  • This compound solution of known concentration

  • Sterile 6 mm blank paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile forceps

Protocol:

  • Disk Preparation:

    • Aseptically apply a defined volume (e.g., 20 µL) of the this compound solution onto each blank paper disk to achieve a specific drug load (e.g., 30 µ g/disk ).

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions (rotating the plate approximately 60 degrees after each streaking) to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application:

    • Using sterile forceps, place the this compound-impregnated disks onto the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar surface.

    • Place disks far enough apart (at least 24 mm from center to center) to prevent overlapping of inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).

Data Presentation: Disk Diffusion Susceptibility

Table 2: Hypothetical Zone of Inhibition Data for this compound (30 µ g/disk )

Bacterial StrainATCC NumberGram StatusZone of Inhibition (mm)
Staphylococcus aureus25923Gram-positive22
Enterococcus faecalis29212Gram-positive18
Escherichia coli25922Gram-negative15
Pseudomonas aeruginosa27853Gram-negative6 (No inhibition)
Klebsiella pneumoniae700603Gram-negative12

Note: The data presented are for illustrative purposes only.

Time-Kill Kinetic Assay

Time-kill assays provide information on the rate of bacterial killing and help to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects of an antimicrobial agent. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Time-Kill Protocol

Objective: To evaluate the pharmacodynamics of this compound over time.

Materials:

  • This compound stock solution

  • CAMHB

  • Bacterial strains

  • Sterile flasks or tubes

  • Shaking incubator

  • Sterile saline or PBS for serial dilutions

  • Agar plates for colony counting

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension in CAMHB and adjust it to a final concentration of approximately 5 x 10⁵ CFU/mL in the test flasks.

  • Assay Setup:

    • Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control flask (no antibiotic).

    • Inoculate all flasks (except a sterility control) with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with constant agitation.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate 100 µL of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.

Data Presentation: Time-Kill Kinetics

Table 3: Hypothetical Time-Kill Data for this compound against S. aureus ATCC 25923 (MIC = 4 µg/mL)

Time (hours)Growth Control (log₁₀ CFU/mL)0.5x MIC (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.705.715.695.705.68
26.526.255.505.154.80
47.887.104.853.903.10
68.957.954.102.85<2.00
89.108.303.50<2.00<2.00
249.258.902.95<2.00<2.00

Note: <2.00 indicates the limit of detection. The data presented are for illustrative purposes only.

Mandatory Visualizations

Experimental Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 0.5 McFarland Inoculum C Inoculate Plate with Bacterial Suspension A->C B Prepare Serial Dilutions of this compound in Plate B->C D Incubate Plate (37°C, 18-24h) C->D E Read Plate Visually or with Reader D->E F Determine MIC E->F

Broth Microdilution Workflow

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Disks with This compound D Apply Disks to Agar Surface A->D B Prepare 0.5 McFarland Inoculum C Inoculate MHA Plate with Swab B->C C->D E Incubate Plate (37°C, 18-24h) D->E F Measure Zone of Inhibition (mm) E->F

Disk Diffusion Assay Workflow

Time_Kill_Workflow A Prepare Bacterial Inoculum (~5x10^5 CFU/mL) C Inoculate Flasks A->C B Set up Flasks: - Growth Control - this compound (various MIC multiples) B->C D Incubate with Shaking (37°C) C->D E Sample at Time Points (0, 2, 4, 6, 8, 24h) D->E F Perform Serial Dilutions and Plate E->F G Incubate Plates (37°C, 18-24h) F->G H Count Colonies (CFU) and Calculate CFU/mL G->H I Plot log10 CFU/mL vs. Time H->I

Time-Kill Kinetic Assay Workflow
Signaling Pathway Diagram

The following diagram illustrates a generalized pathway for bacterial cell wall (peptidoglycan) synthesis, a common target for many antibiotics. While this compound is not known to target this pathway, this diagram serves as a representative example of a critical bacterial signaling process.

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Exterior UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC-F Ligases Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Lipid_II_out Lipid II Flippase->Lipid_II_out Translocation Glycan_Chain Nascent Glycan Chain Lipid_II_out->Glycan_Chain Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_PG Transpeptidation PBP Penicillin-Binding Proteins (PBPs) Glycan_Chain->PBP PBP->Crosslinked_PG

Bacterial Peptidoglycan Synthesis Pathway

References

Determining the Antimicrobial Potency of Amicenomycin B: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Amicenomycin B, a novel antibiotic isolated from Streptomyces sp.[1] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism and is a critical parameter for assessing the efficacy of new antibiotics.[2][3]

The following sections detail the standardized broth microdilution method, a widely accepted technique for quantitative susceptibility testing, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7]

Principle of the Assay

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. This is typically performed in a 96-well microtiter plate.[8] After a specified incubation period, the plates are visually inspected for microbial growth, which is indicated by turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[2][9]

Data Presentation

The quantitative results of the MIC testing should be summarized in a clear and structured table to facilitate comparison of this compound's activity against various bacterial strains.

Table 1: Example MIC Values of this compound against Various Bacterial Strains

Bacterial StrainGram StainATCC NumberThis compound MIC (µg/mL)Quality Control Range (µg/mL)
Staphylococcus aureusGram-positive29213[Insert experimental value][Insert QC strain value]
Enterococcus faecalisGram-positive29212[Insert experimental value][Insert QC strain value]
Escherichia coliGram-negative25922[Insert experimental value][Insert QC strain value]
Pseudomonas aeruginosaGram-negative27853[Insert experimental value][Insert QC strain value]
Bacillus subtilisGram-positive6633[Insert experimental value][Insert QC strain value]
Brevibacterium divaricatumGram-positive14020[Insert experimental value][Insert QC strain value]

Note: The above table is a template. Researchers should populate it with their experimental data. The inclusion of quality control strains with established MIC ranges is crucial for validating the accuracy of the assay.

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound using the broth microdilution method.

Materials
  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)

  • Sterile 96-well, U-bottom microtiter plates

  • Sterile reservoirs

  • Multichannel pipette (8 or 12 channels)

  • Sterile pipette tips

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Bacterial strains for testing (including quality control strains)

  • Tryptic Soy Agar (TSA) or other suitable solid medium for bacterial culture

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland turbidity standards (0.5 standard)

  • Incubator (35°C ± 2°C)

  • Vortex mixer

  • Microplate reader (optional, for OD measurements)

Protocol 1: Preparation of this compound Stock Solution and Dilutions
  • Stock Solution Preparation: Aseptically prepare a stock solution of this compound at a concentration of at least 1000 µg/mL.[10] If a solvent other than the broth medium is used, its final concentration in the assay should not exceed 1% and should be validated to not affect bacterial growth.

  • Working Solution Preparation: Dilute the stock solution in the appropriate sterile broth medium (e.g., CAMHB) to a concentration that is twice the highest desired final concentration in the microtiter plate.

  • Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well microtiter plate. b. Add an additional 100 µL of the this compound working solution to the first column of wells, resulting in a total volume of 200 µL. c. Using a multichannel pipette, perform twofold serial dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as the growth control (no antibiotic), and the twelfth column as the sterility control (no bacteria).

Protocol 2: Inoculum Preparation and Inoculation
  • Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Suspension: Suspend the colonies in sterile saline or PBS. Vortex the suspension to ensure it is homogenous.

  • Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.

  • Final Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

  • Inoculation: Inoculate each well (except the sterility control column) with 100 µL of the final bacterial inoculum. This will bring the final volume in each well to 200 µL and dilute the this compound to its final test concentrations.

Protocol 3: Incubation and Interpretation of Results
  • Incubation: Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Visual Inspection: Following incubation, visually inspect the microtiter plate for bacterial growth, indicated by turbidity. A reading mirror or a dark background can aid in visualization.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth.[3]

  • Quality Control Checks:

    • The growth control well (column 11) should show distinct turbidity.

    • The sterility control well (column 12) should remain clear.

    • The MIC values for the quality control strains should fall within their established acceptable ranges.

  • Optional OD Reading: The results can be read using a microplate reader by measuring the optical density at 600 nm.[8]

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution C Perform Serial Dilutions of this compound in 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (16-20h at 35°C) D->E F Visually Inspect for Bacterial Growth (Turbidity) E->F G Determine MIC F->G H MIC Value (µg/mL) G->H Lowest concentration with no visible growth

Caption: Experimental workflow for MIC determination.

Serial_Dilution cluster_0 This compound Dilutions cluster_1 Controls plate 96-Well Plate well1 Well 1 128 µg/mL well2 Well 2 64 µg/mL well1->well2 100 µL transfer well3 Well 3 32 µg/mL well2->well3 100 µL transfer well4 ... well3->well4 well10 Well 10 0.25 µg/mL well4->well10 growth_ctrl Well 11 Growth Control (No Antibiotic) sterility_ctrl Well 12 Sterility Control (No Bacteria)

Caption: Serial dilution in a 96-well plate.

References

Application Notes and Protocols for Cytotoxicity Assays of Amicenomycin B on Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on setting up and performing cytotoxicity assays for Amicenomycin B, a novel antibiotic, on mammalian cell lines.[1][2] Given that the specific mechanism of action of this compound in mammalian cells is not yet fully characterized, these protocols offer a robust framework for initial screening and detailed cytotoxic profiling. We present detailed methodologies for three fundamental assays: the MTT assay for cell metabolic activity, the LDH assay for cell membrane integrity, and the Annexin V/PI staining assay for the differentiation of apoptotic and necrotic cell death. This guide includes protocols, data presentation templates, and visual diagrams of experimental workflows and relevant biological pathways to ensure clarity and reproducibility.

Introduction

This compound is an antibiotic belonging to the anthraquinone (B42736) class, originally isolated from Streptomyces sp.[2] While its antibacterial properties are established, its effects on mammalian cells are largely unexplored. Evaluating the cytotoxicity of novel compounds like this compound is a critical first step in drug discovery and development, providing insights into potential therapeutic applications, particularly in oncology, or identifying possible toxicological effects.[3]

This application note details the use of three common in vitro assays to characterize the cytotoxic profile of this compound:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells.[4] The reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells serves as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of cytotoxicity and necrosis.

  • Annexin V & Propidium Iodide (PI) Assay: A flow cytometry-based method to distinguish between different cell populations. Annexin V binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells that have lost membrane integrity, indicating late apoptosis or necrosis.

The following sections provide detailed protocols, data interpretation guidelines, and visual aids to facilitate the successful implementation of these assays.

General Experimental Workflow

A systematic approach is essential when evaluating a new compound. The workflow begins with preparing the cell cultures, followed by treatment with a range of this compound concentrations. After an appropriate incubation period, one or more of the described assays are performed to assess cytotoxicity.

G start Start: Select Mammalian Cell Line(s) culture 1. Cell Seeding & Culture (e.g., 96-well plates) start->culture treat 2. Treatment (Varying concentrations of this compound) culture->treat incubate 3. Incubation (e.g., 24, 48, 72 hours) treat->incubate assays 4. Perform Cytotoxicity Assays incubate->assays mtt MTT Assay (Metabolic Activity) assays->mtt ldh LDH Assay (Membrane Integrity) assays->ldh flow Annexin V/PI Assay (Apoptosis/Necrosis) assays->flow acquire 5. Data Acquisition (Spectrophotometer / Flow Cytometer) mtt->acquire ldh->acquire flow->acquire analyze 6. Data Analysis (Calculate % Viability, IC50, % Apoptosis) acquire->analyze end End: Cytotoxicity Profile analyze->end

Caption: General workflow for assessing the cytotoxicity of this compound.

Materials and Reagents

  • Selected mammalian cell line(s) (e.g., HeLa, A549, MCF-7)

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • MTT Solubilization Solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol)

  • LDH Assay Kit (commercial kit recommended)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Sterile, ultrapure water

  • DMSO (or other solvent for this compound)

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay quantifies changes in metabolic activity, which is often correlated with cell viability.

G mtt_reagent MTT (Yellow, water-soluble) enzyme Mitochondrial Dehydrogenase Enzymes mtt_reagent->enzyme viable_cell Viable Cell with Active Metabolism viable_cell->enzyme formazan Formazan (Purple, insoluble crystals) enzyme->formazan solubilize Solubilization (e.g., with acidified isopropanol) formazan->solubilize measurement Measure Absorbance (~570 nm) solubilize->measurement

Caption: Principle of the MTT cell viability assay.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate overnight (37°C, 5% CO₂).

  • Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include "vehicle control" wells (medium with the same concentration of solvent, e.g., DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Add MTT Reagent: After incubation, add 10-20 µL of MTT stock solution (5 mg/mL) to each well (final concentration ~0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of MTT solvent (solubilization solution) to each well.

  • Reading: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at 570-590 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of a blank well (medium, MTT, and solvent only) from all other readings.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Plot % Viability against the log concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Release Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells, providing a direct measure of cytotoxicity.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up the following controls as per the manufacturer's instructions:

    • Untreated Control: Spontaneous LDH release.

    • Vehicle Control: Spontaneous LDH release in the presence of the solvent.

    • Maximum LDH Release Control: Add lysis buffer (provided in most kits) to untreated cells 45 minutes before the end of incubation.

    • Medium Background Control: Culture medium only.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any floating cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • Prepare the LDH reaction mixture according to the kit's protocol and add 50 µL to each well containing the supernatant.

  • Incubation and Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light. Add the stop solution if required by the kit. Measure the absorbance at the recommended wavelength (commonly 490 nm).

Data Analysis:

  • Subtract the absorbance of the medium background control from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Absorbance of Treated - Absorbance of Vehicle Control) / (Absorbance of Maximum Release - Absorbance of Vehicle Control)) * 100

Protocol 3: Annexin V/PI Assay for Apoptosis Detection

This flow cytometry assay differentiates viable, early apoptotic, late apoptotic, and necrotic cells.

G stimulus This compound Treatment apoptosis_path Apoptosis Induction stimulus->apoptosis_path necrosis_path Direct Membrane Damage (Necrosis) stimulus->necrosis_path early_apoptosis Early Apoptosis • Phosphatidylserine (PS) flips to outer membrane • Membrane remains intact apoptosis_path->early_apoptosis necrosis Necrosis • Membrane integrity is lost necrosis_path->necrosis late_apoptosis Late Apoptosis • PS remains on outer membrane • Membrane integrity is lost early_apoptosis->late_apoptosis annexin_pos Result: Annexin V Positive (Binds to exposed PS) early_apoptosis->annexin_pos Staining pi_neg Result: PI Negative (PI cannot enter cell) early_apoptosis->pi_neg invis1 late_apoptosis->invis1 invis2 necrosis->invis2 pi_pos Result: PI Positive (PI enters cell and stains DNA) invis1->annexin_pos invis1->pi_pos invis2->pi_pos

Caption: Apoptosis and necrosis pathways leading to differential staining.

Procedure:

  • Cell Culture and Treatment: Seed 1-2 x 10⁵ cells in 6-well plates and treat with this compound for the desired time.

  • Cell Collection: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each treatment condition and centrifuge (e.g., 500 x g for 5 minutes).

  • Washing: Wash the cell pellet once with cold PBS and centrifuge again.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Analysis:

  • Analyze the flow cytometry data to quantify four cell populations:

    • Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).

    • Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).

    • Necrotic cells (primary): Annexin V-negative and PI-positive (upper-left quadrant).

Data Presentation

Quantitative data should be summarized in clear, well-structured tables for comparison across different concentrations and time points.

Table 1: Cell Viability (MTT Assay) after Treatment with this compound for 48 Hours

This compound (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
0 (Vehicle Control)1.2540.089100.0%
0.11.1980.07595.5%
10.9820.06178.3%
100.6310.04550.3%
500.2150.02217.1%
1000.1010.0158.1%

IC₅₀ Value at 48h: ~10 µM

Table 2: Cytotoxicity (LDH Assay) after Treatment with this compound for 48 Hours

This compound (µM)Mean Absorbance (490 nm)Std. Deviation% Cytotoxicity
Vehicle Control0.1500.0120.0%
Maximum Release0.9500.055100.0%
0.10.1620.0151.5%
10.2350.02110.6%
100.5480.03949.8%
500.8120.04882.8%
1000.9150.05195.6%

Table 3: Cell Population Distribution (Annexin V/PI Assay) after 24h Treatment

This compound (µM)% Viable (AV-/PI-)% Early Apoptotic (AV+/PI-)% Late Apoptotic/Necrotic (AV+/PI+)
0 (Vehicle Control)96.5%2.1%1.4%
185.2%10.3%4.5%
1045.1%35.8%19.1%
5012.3%25.5%62.2%

Conclusion

The protocols outlined in this application note provide a robust and multi-faceted approach to characterizing the cytotoxic effects of this compound on mammalian cells. By combining assays that measure metabolic activity, membrane integrity, and the specific mode of cell death, researchers can build a comprehensive profile of the compound's activity. This foundational data is crucial for guiding further investigation into its potential as a therapeutic agent or for understanding its toxicological profile.

References

Experimental design for in vivo efficacy studies of Amicenomycin B in animal models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amicenomycin B is a novel antibiotic isolated from Streptomyces sp. Its mechanism of action involves the inhibition of 7-keto-8-aminopelargonic acid (KAPA) synthase (BioF), a key enzyme in the bacterial biotin (B1667282) synthesis pathway.[1][2][3] This pathway is essential for bacteria but absent in humans, making this compound a promising candidate for development.[2] These application notes provide detailed protocols for the preclinical evaluation of this compound's in vivo efficacy using established murine infection models.

Preliminary In Vitro Characterization

Prior to in vivo studies, the in vitro activity of this compound must be characterized to establish its spectrum of activity and potency.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

    • Dilute the adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[5]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (bacteria without antibiotic) and a negative control (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.[5]

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible turbidity.[5]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[6]

Protocol:

  • Following the MIC assay, select the wells showing no visible growth.

  • Aspirate a small aliquot (e.g., 10 µL) from each of these wells.

  • Plate the aliquots onto antibiotic-free agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[6][7]

Table 1: Hypothetical In Vitro Activity of this compound

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive12
Enterococcus faecalis ATCC 29212Gram-positive24
Streptococcus pneumoniae ATCC 49619Gram-positive0.51
Escherichia coli ATCC 25922Gram-negative48
Pseudomonas aeruginosa ATCC 27853Gram-negative16>32
Klebsiella pneumoniae ATCC 700603Gram-negative816

Pharmacokinetic (PK) Studies in Mice

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for designing effective dosing regimens.

Protocol:

  • Animal Handling:

    • Use healthy, specific-pathogen-free mice (e.g., CD-1 or BALB/c), 6-8 weeks old.

    • Acclimatize animals for at least 3 days before the experiment.

  • Drug Administration:

    • Administer a single dose of this compound to mice via the intended clinical route (e.g., intravenous, subcutaneous, or oral).

  • Blood Sampling:

    • Collect serial blood samples from a small group of mice at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

    • Blood can be collected via submandibular vein puncture for early time points and terminal cardiac puncture for the final time point.[8]

  • Plasma Preparation and Analysis:

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood to separate the plasma.

    • Determine the concentration of this compound in the plasma samples using a validated analytical method such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[9][10][11][12][13]

  • Data Analysis:

    • Calculate key pharmacokinetic parameters from the plasma concentration-time data.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (10 mg/kg)Subcutaneous (20 mg/kg)Oral (40 mg/kg)
Cmax (µg/mL) 50.225.88.5
Tmax (h) 0.080.51.0
AUC (0-inf) (µg*h/mL) 75.388.145.6
Half-life (t1/2) (h) 1.52.12.5
Bioavailability (%) 10011760.5

In Vivo Efficacy Models

Murine Septicemia (Systemic Infection) Model

This model evaluates the efficacy of an antibiotic in treating a systemic infection.

Protocol:

  • Infection Induction:

    • Prepare an inoculum of the desired bacterial strain (e.g., S. aureus or E. coli) in sterile saline or broth.

    • Inject the bacterial suspension intraperitoneally (IP) into mice. The inoculum size should be sufficient to cause mortality in untreated control animals within 24-48 hours.

  • Treatment:

    • At a specified time post-infection (e.g., 1 or 2 hours), administer this compound at various dose levels via the desired route.

    • Include a vehicle control group (no treatment) and a positive control group (a standard-of-care antibiotic).

  • Efficacy Endpoints:

    • Survival Analysis: Monitor the survival of the animals for a defined period (e.g., 7 days). The primary endpoint is the 50% effective dose (ED50), which is the dose that protects 50% of the animals from death.[14][15]

    • Bacterial Load Reduction: At a specific time point (e.g., 24 hours post-infection), euthanize a subset of animals from each group. Aseptically collect blood, spleen, and liver to determine the bacterial load (CFU/mL or CFU/gram of tissue).[3]

Neutropenic Mouse Thigh Infection Model

This model is used to assess the efficacy of an antibiotic in an immunocompromised host, focusing on a localized deep-tissue infection.[4][7]

Protocol:

  • Induction of Neutropenia:

    • Render mice neutropenic by administering cyclophosphamide (B585) intraperitoneally on days -4 and -1 before infection.[4]

  • Infection Induction:

    • Inject a standardized bacterial inoculum (e.g., P. aeruginosa or K. pneumoniae) directly into the thigh muscle of the neutropenic mice.[4]

  • Treatment:

    • Initiate treatment with this compound at various doses 2 hours post-infection.

  • Efficacy Endpoint:

    • At 24 hours post-infection, euthanize the animals and aseptically remove the thigh muscle.

    • Homogenize the thigh tissue and perform serial dilutions to determine the bacterial load (CFU/gram of thigh muscle).

    • The primary endpoint is the reduction in bacterial load compared to the untreated control group.

Table 3: Hypothetical In Vivo Efficacy of this compound in Murine Infection Models

ModelBacterial StrainEndpointThis compound ED50 (mg/kg)Bacterial Load Reduction (log10 CFU/g) at 20 mg/kg
Septicemia S. aureus ATCC 292137-day survival15.5N/A
E. coli ATCC 2592224-h bacterial load in spleenN/A2.5
Neutropenic Thigh P. aeruginosa ATCC 2785324-h bacterial load in thighN/A1.8
K. pneumoniae ATCC 70060324-h bacterial load in thighN/A2.1

Visualizations

G cluster_pathway Bacterial Biotin Synthesis Pathway Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF (KAPA Synthase) L_Alanine L-Alanine L_Alanine->KAPA DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (B101835) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB Amicenomycin_B This compound Amicenomycin_B->KAPA Inhibits

Caption: Mechanism of action of this compound.

G cluster_workflow In Vivo Efficacy Study Workflow cluster_endpoints Endpoints Animal_Acclimatization Animal Acclimatization (≥3 days) Infection_Induction Infection Induction (e.g., IP injection) Animal_Acclimatization->Infection_Induction Treatment_Administration Treatment Administration (this compound, Vehicle, Control) Infection_Induction->Treatment_Administration Monitoring Monitoring (Survival, Clinical Signs) Treatment_Administration->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Survival Survival Analysis (e.g., 7 days) Endpoint_Analysis->Survival Bacterial_Load Bacterial Load Reduction (Blood, Organs) Endpoint_Analysis->Bacterial_Load

Caption: Experimental workflow for a murine septicemia model.

G PK Pharmacokinetics (PK) (Drug Concentration vs. Time) PK_PD_Model PK/PD Model (Link between Dose, Exposure, and Effect) PK->PK_PD_Model Exposure PD Pharmacodynamics (PD) (Drug Effect vs. Concentration) PD->PK_PD_Model Effect Dosing_Regimen Optimal Dosing Regimen PK_PD_Model->Dosing_Regimen Predicts

Caption: Relationship between Pharmacokinetics and Pharmacodynamics.

References

Application Notes: Techniques for Identifying the Molecular Target of Amicenomycin B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amicenomycin B is an antibiotic produced by Streptomyces species.[1] Identifying its specific molecular target is a crucial step for understanding its mechanism of action, overcoming potential resistance, and guiding further drug development.[2] These application notes provide researchers, scientists, and drug development professionals with a detailed overview of key techniques and experimental protocols for the successful identification of the molecular target of this compound. The strategies discussed are broadly applicable to other natural products.[3]

Principal Strategies for Target Identification

Identifying the molecular target of a bioactive compound like this compound can be approached through two main categories of methods: direct (biochemical) and indirect (genetic/genomic).[3][4] A combination of these orthogonal approaches is highly recommended to ensure the confident identification of the true target.

  • Biochemical Approaches (Direct): These methods rely on the physical interaction between this compound and its target protein(s). They are powerful for directly "fishing" for binding partners from a complex cellular mixture.[5]

    • Affinity Chromatography: Utilizes an immobilized form of this compound to capture its binding partners from a cell lysate.[6]

    • Photo-Affinity Labeling (PAL): Employs a modified this compound probe that, upon photoactivation, covalently crosslinks to its target, enabling stringent purification and identification.[7]

  • Genetic and Genomic Approaches (Indirect): These methods identify targets by observing how genetic perturbations affect a cell's sensitivity to this compound.

    • CRISPR-Cas9 Screening: Genome-wide screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thus pointing to the target or its pathway.[8][9]

    • Resistant Mutant Isolation: Involves selecting for spontaneous mutants that are resistant to this compound and identifying the causative mutation(s) through whole-genome sequencing.[10]

Experimental Protocols

Protocol 1: Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This protocol outlines the procedure for identifying proteins that physically interact with this compound.

Objective: To isolate and identify proteins from a cell lysate that specifically bind to immobilized this compound.

Materials:

  • This compound

  • This compound derivative with a linker for immobilization

  • NHS-activated Sepharose beads or similar affinity matrix

  • Bacterial or mammalian cell culture

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

  • Wash Buffer (e.g., Lysis Buffer with 0.1% NP-40)

  • Elution Buffer (e.g., 0.1 M Glycine-HCl pH 2.5, or buffer with high concentration of free this compound)

  • Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)

  • SDS-PAGE reagents

  • Mass Spectrometer (e.g., LC-MS/MS)

Procedure:

  • Probe Immobilization:

    • Synthesize a derivative of this compound containing a functional group (e.g., amine) suitable for coupling. Ensure the modification does not abrogate biological activity.

    • Covalently couple the this compound derivative to NHS-activated Sepharose beads following the manufacturer's protocol.

    • Prepare control beads by quenching the activated groups with a small molecule like ethanolamine.

    • Wash the beads extensively to remove uncoupled ligands.

  • Cell Lysate Preparation:

    • Grow the target cells (e.g., a susceptible bacterial strain or a human cell line) to the desired density.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in Lysis Buffer on ice.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Determine protein concentration of the supernatant using a BCA or Bradford assay.

  • Affinity Pull-Down:

    • Incubate a defined amount of total protein (e.g., 2-5 mg) from the clarified lysate with the this compound-coupled beads and control beads.

    • Perform the incubation for 2-4 hours at 4°C with gentle end-over-end rotation.[6]

    • Pellet the beads by centrifugation and collect the supernatant (flow-through).

    • Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for MS:

    • Elute the bound proteins from the beads using Elution Buffer. Immediately neutralize the eluate with Neutralization Buffer.

    • Alternatively, perform on-bead digestion with trypsin to directly generate peptides for MS analysis.

    • Concentrate the eluted proteins (e.g., via TCA precipitation or using concentrator columns).

    • Separate the proteins on an SDS-PAGE gel and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue).

    • Excise unique protein bands present in the this compound lane but absent or reduced in the control lane.

  • Protein Identification:

    • Perform in-gel tryptic digestion of the excised protein bands.

    • Analyze the resulting peptides by LC-MS/MS to determine their amino acid sequences and identify the proteins.[11]

Workflow for Affinity Chromatography:

Caption: Workflow for target identification using affinity chromatography-mass spectrometry.

Protocol 2: Photo-Affinity Labeling (PAL)

This protocol describes a more advanced method to covalently link this compound to its target within a native cellular environment, reducing the risk of identifying non-specific binders.[12]

Objective: To covalently label and identify the direct binding partners of this compound in live cells or lysates.

Materials:

  • A photo-activatable this compound probe (containing a diazirine or benzophenone (B1666685) group and a reporter tag like biotin (B1667282) or an alkyne).[13]

  • Live cells or fresh cell lysate

  • UV light source (e.g., 365 nm long-wave UV lamp)

  • For alkyne probes: Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)

  • Streptavidin-agarose beads

  • SDS-PAGE and Western blot reagents

  • Mass Spectrometer

Procedure:

  • Probe Synthesis and Validation:

    • Synthesize a derivative of this compound that incorporates a photoreactive group (e.g., diazirine) and a reporter tag. It is critical to verify that the probe retains the biological activity of the parent compound.

  • Live Cell Labeling:

    • Treat live cells with the PAL probe at a predetermined effective concentration.

    • As a crucial control, include a competition sample where cells are pre-incubated with a 50-100 fold excess of unmodified this compound before adding the PAL probe.[14]

    • Incubate to allow the probe to engage its target.

    • Irradiate the cells on ice with UV light (e.g., 365 nm) for 15-30 minutes to induce covalent cross-linking.[7]

  • Lysate Preparation and Enrichment:

    • Harvest and lyse the UV-irradiated cells.

    • If an alkyne-tagged probe was used, perform a click chemistry reaction to attach biotin-azide to the labeled proteins.

    • Incubate the lysate with streptavidin-agarose beads to enrich for biotinylated (i.e., target) proteins.

    • Wash the beads extensively to remove non-specific proteins.

  • Identification and Validation:

    • Elute the captured proteins from the streptavidin beads (e.g., by boiling in SDS-PAGE sample buffer).

    • Separate the eluate by SDS-PAGE.

    • Analyze the gel by Western blotting with streptavidin-HRP to visualize labeled proteins. Labeled bands should be diminished or absent in the competition lane.

    • For identification, perform on-bead tryptic digestion of the captured proteins followed by LC-MS/MS analysis.

Workflow for Photo-Affinity Labeling:

Caption: Workflow for live-cell photo-affinity labeling and target identification.

Data Presentation and Target Validation

Quantitative proteomics data should be clearly organized to facilitate the identification of high-confidence candidates.

Table 1: Example Protein Hits from a Quantitative PAL-MS Experiment

Protein ID (UniProt)Gene NamePeptide Spectrum Matches (PSMs) - ProbePSMs - Probe + CompetitorFold EnrichmentBiological Function
P0A7I4fabH1281111.6Fatty Acid Biosynthesis
P0A8V2miaA95910.6tRNA Modification
P62552rplB78751.0Ribosomal Protein (Non-specific)
P0CE47tufA2102051.0Translation Elongation (Non-specific)

Proteins with high fold enrichment that significantly decreases in the competitor sample are considered strong candidates.[15]

Once a candidate target is identified (e.g., FabH), its involvement in a cellular pathway can be visualized.

Hypothetical Signaling Pathway Affected by this compound:

AmicenomycinB This compound FabH Target: FabH AmicenomycinB->FabH Inhibition AcetoacetylACP Acetoacetyl-ACP FabH->AcetoacetylACP Condensation MalonylACP Malonyl-ACP MalonylACP->FabH AcetylCoA Acetyl-CoA AcetylCoA->FabH FAS Fatty Acid Synthesis (FAS II) AcetoacetylACP->FAS Membrane Membrane Lipid Production FAS->Membrane

Caption: Hypothetical inhibition of the fatty acid synthesis pathway by this compound.

Target Validation: Following identification, it is essential to validate the interaction using orthogonal methods:

  • Recombinant Protein Binding: Confirm direct binding using purified recombinant target protein and techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Enzymatic Assays: If the target is an enzyme, test whether this compound inhibits its activity in vitro.[16]

  • Genetic Validation: Use CRISPRi or gene knockout to demonstrate that suppression of the target gene phenocopies the effect of the drug or leads to resistance.

References

Navigating the Genetic Blueprint: Application Notes and Protocols for the Genetic Manipulation of the Amicenomycin B Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amicenomycins A and B, discovered from Streptomyces sp. MJ384-46F6, are antibiotics with potential therapeutic applications.[1] The ability to genetically manipulate the biosynthetic gene cluster (BGC) responsible for their production is paramount for strain improvement, yield optimization, and the generation of novel analogs with enhanced or altered bioactivities. While detailed characterization of the Amicenomycin B BGC is not yet publicly available, this document provides a comprehensive guide to the anticipated methodologies and protocols for its genetic manipulation. The strategies outlined here are based on established techniques for other Streptomyces species and the closely related amicetin (B1664860) BGC from Streptomyces vinaceusdrappus.[2]

I. Characterization of the this compound Biosynthetic Gene Cluster

The initial and most critical step is the identification and sequencing of the this compound BGC from Streptomyces sp. MJ384-46F6. A putative BGC can be identified through genome mining and bioinformatic analysis.

Experimental Workflow for BGC Identification and Characterization

BGC_Identification_Workflow cluster_genomic Genomic Analysis cluster_functional Functional Verification gDNA Genomic DNA Isolation from S. sp. MJ384-46F6 WGS Whole Genome Sequencing gDNA->WGS antiSMASH antiSMASH Analysis WGS->antiSMASH putative_BGC Putative this compound BGC Identification antiSMASH->putative_BGC gene_inactivation Gene Inactivation (e.g., CRISPR-Cas9) putative_BGC->gene_inactivation HPLC HPLC Analysis of Mutants gene_inactivation->HPLC loss_of_production Loss of this compound Production Confirmed HPLC->loss_of_production Gene_Inactivation_Workflow cluster_construction Vector Construction cluster_transfer Genetic Transfer cluster_analysis Mutant Analysis design_sgRNA Design sgRNA clone_sgRNA Clone sgRNA into CRISPR vector design_sgRNA->clone_sgRNA conjugation Intergeneric Conjugation (E. coli to Streptomyces) clone_sgRNA->conjugation selection Select for Exconjugants conjugation->selection verify_mutant Verify Mutation (PCR & Sequencing) selection->verify_mutant fermentation Fermentation of Mutant verify_mutant->fermentation metabolite_analysis Metabolite Profiling (HPLC, LC-MS) fermentation->metabolite_analysis new_analog Identify New Analogs or Blocked Intermediates metabolite_analysis->new_analog Amicetin_Biosynthesis_Pathway cluster_precursors Precursor Biosynthesis cluster_backbone Backbone Assembly cluster_sugars Deoxysugar Synthesis cluster_final Final Assembly Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA amiM, amiA CMP CMP Cytosine_moiety Cytosine moiety CMP->Cytosine_moiety amiI Glucose_1P Glucose-1-Phosphate TDP_glucose TDP-D-glucose Glucose_1P->TDP_glucose amiE Amicetin_core Amicetin Core Structure PABA->Amicetin_core Cytosine_moiety->Amicetin_core Amosamine D-Amosamine TDP_glucose->Amosamine amiB, amiH, amiK, amiN, amiU Amicetose D-Amicetose TDP_glucose->Amicetose amiC, amiD, amiU Amosamine->Amicetin_core amiG Amicetose->Amicetin_core amiG Amicetin Amicetin Amicetin_core->Amicetin Tailoring steps

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Total Synthesis of Amicenomycin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Amicenomycin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the significant challenges associated with the synthesis of this complex angucycline natural product. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The main hurdles in the total synthesis of this compound are twofold:

  • Stereoselective synthesis of the oligo-2,3,6-trideoxytrisaccharide moiety: This component of this compound is stereochemically rich and requires precise control over multiple glycosidic linkages.[1] The absence of a directing group at the C2 position of the 2-deoxysugars makes stereocontrol particularly challenging.

  • Construction of the macrocyclic ring system: The formation of the large ring structure of this compound, which connects the oligosaccharide and the aglycon, can be difficult due to entropic factors and potential side reactions.

Q2: What general strategies can be employed for the stereoselective synthesis of 2,3,6-trideoxyoligosaccharides?

A divergent de novo synthesis from furan (B31954) derivatives is a viable strategy. This approach allows for the systematic preparation of all possible stereoisomers of the monosaccharide units. Key reactions in such a sequence often include an Achmatowicz rearrangement, a palladium-catalyzed glycosylation, and stereocontrolled reductions.[2] Careful selection of protecting groups is also crucial to influence the stereochemical outcome of glycosylation reactions.[3][4]

Q3: What is the proposed key reaction for coupling the sugar moiety to the aglycon in a convergent synthesis of this compound?

A proposed key step involves a Palladium-catalyzed asymmetric hydroalkoxylation. This reaction can be used to form a crucial C-O bond between the aglycon and an allene-containing sugar derivative, followed by a ring-closing metathesis (RCM) to form a larger cyclic structure.[1]

Troubleshooting Guides

Challenges in the Stereoselective Synthesis of the Trisaccharide Chain

Problem: Low stereoselectivity in glycosylation reactions involving 2-deoxysugars.

  • Possible Cause: Lack of a participating neighboring group at the C2 position to direct the incoming glycosyl acceptor.

  • Troubleshooting & Optimization:

    • Protecting Group Strategy: The choice of protecting groups on both the glycosyl donor and acceptor can significantly influence stereoselectivity. Electron-withdrawing groups on the donor can disfavor the formation of an oxocarbenium ion, while bulky protecting groups can sterically hinder one face of the molecule. Experiment with different protecting group combinations to find the optimal balance of reactivity and stereodirection.

    • Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of reaction intermediates. Screen a variety of solvents (e.g., dichloromethane (B109758), toluene (B28343), acetonitrile, diethyl ether) to determine the effect on the anomeric ratio.

    • Promoter/Catalyst System: The nature of the promoter or catalyst is critical. For palladium-catalyzed glycosylations, the choice of ligand can switch the stereoselectivity. For other systems, explore a range of Lewis acids of varying strengths.

    • Temperature Control: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the kinetically controlled product.

Protecting Group Strategy Expected Outcome on Stereoselectivity Reference
Participating groups at C2 (e.g., acyl)Favors 1,2-trans-glycosides
Non-participating bulky groupsCan favor 1,2-cis or trans depending on steric hindrance
Conformationally rigidifying groups (e.g., 4,6-O-benzylidene)Can lock the pyranose ring in a specific conformation to favor one anomer

Problem: Formation of side products during glycosylation.

  • Possible Cause: Glycal rearrangement (Ferrier rearrangement), glycal dimerization, or reaction with the solvent.

  • Troubleshooting & Optimization:

    • Milder Activation: Use a less acidic or milder promoter to reduce the likelihood of side reactions.

    • Slow Addition: Add the glycosyl donor slowly to the reaction mixture to maintain a low concentration and minimize dimerization.

    • Non-nucleophilic Solvent: Employ a non-nucleophilic solvent to prevent its participation in the reaction.

Challenges in Palladium-Catalyzed Asymmetric Hydroalkoxylation

Problem: Low yield or enantioselectivity in the Pd-catalyzed hydroalkoxylation step.

  • Possible Cause: Inefficient catalyst turnover, poor ligand-substrate interaction, or suboptimal reaction conditions.

  • Troubleshooting & Optimization:

    • Ligand Screening: The choice of chiral ligand is crucial for achieving high enantioselectivity. Screen a variety of commercially available or custom-synthesized ligands.

    • Catalyst Precursor: The palladium source (e.g., Pd(0) or Pd(II) precursor) can influence catalytic activity.

    • Solvent and Temperature Optimization: Systematically vary the solvent and reaction temperature. Non-polar, aprotic solvents are often preferred.

    • Additives: The addition of molecular sieves or other additives can sometimes improve reaction efficiency by removing trace amounts of water.

Parameter Recommendation Rationale
Palladium Source Pd2(dba)3 or other Pd(0) sourcesActive catalytic species is typically Pd(0).
Ligand Chiral phosphine (B1218219) or phosphoramidite (B1245037) ligandsTo induce asymmetry in the product.
Solvent Anhydrous, non-protic (e.g., THF, dioxane, toluene)To prevent quenching of reactive intermediates.
Temperature Varies; screen from room temperature to elevated temperaturesTo find the optimal balance between reaction rate and selectivity.
Challenges in Ring-Closing Metathesis (RCM) for Macrocyclization

Problem: Low yield of the desired macrocycle and formation of oligomers/polymers.

  • Possible Cause: Intermolecular metathesis competing with the desired intramolecular RCM. This is often due to high substrate concentration.

  • Troubleshooting & Optimization:

    • High Dilution: Perform the reaction under high dilution conditions (typically 0.1 to 10 mM) to favor the intramolecular reaction pathway. A syringe pump for slow addition of the substrate to the catalyst solution can be beneficial.

    • Catalyst Choice: The choice of ruthenium catalyst is critical. Second- and third-generation Grubbs catalysts or Hoveyda-Grubbs catalysts often exhibit higher activity and broader functional group tolerance.

    • Solvent and Temperature: Toluene and dichloromethane are common solvents for RCM. The reaction temperature can be optimized to balance catalyst activity and stability.

Problem: Catalyst decomposition or low turnover.

  • Possible Cause: The presence of impurities in the substrate or solvent that can poison the catalyst. Certain functional groups can also inhibit catalyst activity.

  • Troubleshooting & Optimization:

    • Substrate and Solvent Purity: Ensure that the diene substrate and solvent are of high purity and free from catalyst poisons such as thiols, phosphines, or other Lewis basic functionalities. Degassing the solvent is also recommended.

    • Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it is often more cost-effective to optimize other reaction parameters first. Typical loadings range from 1 to 10 mol%.

    • Slow Addition of Catalyst: In some cases, adding the catalyst in portions over the course of the reaction can maintain a sufficient concentration of the active species.

RCM Catalyst Generation Key Features Common Applications
Grubbs I Good functional group tolerance, but lower activity.Simple, less sterically hindered dienes.
Grubbs II Higher activity and better for sterically demanding olefins.A wide range of substrates, including those with some steric hindrance.
Hoveyda-Grubbs II More stable and can often be recycled.General purpose RCM.
Zhan Catalysts Often show high efficiency and selectivity.Can be effective for challenging macrocyclizations.

Experimental Protocols

While a detailed, step-by-step protocol for the entire total synthesis of this compound is not yet publicly available in a single, comprehensive source, the following are generalized experimental protocols for the key reaction types discussed. Note: These are illustrative examples and require optimization for the specific substrates in the this compound synthesis.

Generalized Protocol for Palladium-Catalyzed Glycosylation:

  • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl donor (1.0 equiv), the glycosyl acceptor (1.2-1.5 equiv), and any solid additives (e.g., molecular sieves).

  • Add the anhydrous, degassed solvent.

  • In a separate flask, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd(OAc)2, 5 mol%) and the desired ligand (10 mol%) in the reaction solvent.

  • Add the catalyst solution to the substrate mixture.

  • Stir the reaction at the optimized temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction (e.g., with a saturated solution of NaHCO3), and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Generalized Protocol for Ring-Closing Metathesis (RCM):

  • To a flask equipped with a reflux condenser and under an inert atmosphere, add the RCM catalyst (1-10 mol%).

  • Add a portion of the anhydrous, degassed solvent (e.g., toluene or CH2Cl2).

  • In a separate flask, dissolve the diene precursor in the same solvent to achieve a high-dilution concentration upon addition (e.g., 1 mM).

  • Slowly add the diene solution to the catalyst solution over several hours using a syringe pump.

  • Heat the reaction to the desired temperature (e.g., 40-80 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and quench by adding a catalyst scavenger (e.g., ethyl vinyl ether or triphenylphosphine).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_synthesis This compound Total Synthesis Workflow aglycon Aglycon Synthesis coupling Pd-Catalyzed Coupling aglycon->coupling oligosaccharide Oligosaccharide Synthesis oligosaccharide->coupling rcm Ring-Closing Metathesis coupling->rcm deprotection Final Deprotection rcm->deprotection amicenomycin_b This compound deprotection->amicenomycin_b

Caption: A generalized workflow for the convergent total synthesis of this compound.

rcm_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in RCM high_conc High Concentration start->high_conc catalyst_poison Catalyst Poisoning start->catalyst_poison low_activity Low Catalyst Activity start->low_activity dilution Increase Dilution high_conc->dilution purify Purify Substrate/Solvent catalyst_poison->purify change_catalyst Change Catalyst Generation low_activity->change_catalyst optimize_temp Optimize Temperature low_activity->optimize_temp

References

Technical Support Center: Amicenomycin B Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the fermentation yield of Amicenomycin B. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the yield of this compound in fermentation?

The yield of this compound, a secondary metabolite produced by Streptomyces sp., is influenced by a combination of nutritional and physical factors. Key parameters to consider include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration, and inoculum quality.[1][2] Optimization of these factors is critical for maximizing production.

Q2: How can I develop a suitable seed culture for this compound fermentation?

A healthy and active seed culture is crucial for successful fermentation. It is recommended to use a suitable medium, such as ISP-2, for initial cultivation. The age of the seed culture is also a critical factor; for similar antibiotic fermentations, a seed age of 5 days has been found to be optimal.[3] An appropriate inoculum volume, typically around 5% (v/v), should be transferred to the production medium to initiate fermentation.[3]

Q3: What are common carbon and nitrogen sources used in Streptomyces fermentation for antibiotic production?

For antibiotic production by Streptomyces, a variety of carbon and nitrogen sources can be utilized. Commonly used carbon sources include glucose, starch, and galactose.[3] Suitable nitrogen sources include soybean meal, yeast extract, peptone, and ammonium (B1175870) sulfate. The optimal concentration and combination of these sources need to be determined empirically for this compound production.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

A lack of this compound production can be attributed to several factors, from the quality of the inoculum to the composition of the fermentation medium.

Troubleshooting Steps:

  • Verify Strain Viability and Purity: Ensure the Streptomyces sp. strain is viable and not contaminated. Streak the culture on a suitable agar (B569324) medium to check for purity and characteristic morphology.

  • Optimize Inoculum Development: As detailed in the experimental protocols below, ensure the seed culture is in the optimal growth phase and the inoculum volume is appropriate. Using a seed culture that is too young or too old can negatively impact the production phase.

  • Evaluate Media Composition: The carbon-to-nitrogen ratio is critical for secondary metabolite production. Systematically evaluate different carbon and nitrogen sources and their concentrations. For example, high concentrations of readily metabolizable sugars like glucose can sometimes inhibit antibiotic production.

  • Check Physical Parameters: Ensure the pH, temperature, and aeration levels are within the optimal range for your Streptomyces strain. The optimal temperature for many Streptomyces species is between 35-40°C, and the optimal pH is typically around 7.0-7.2.

Problem 2: Inconsistent this compound Yields Between Batches

Variability in antibiotic production across different fermentation batches is a common issue. This can often be traced back to inconsistencies in the experimental setup and execution.

Troubleshooting Steps:

  • Standardize Inoculum Preparation: Implement a strict protocol for seed culture preparation, including incubation time, temperature, and agitation speed. This will ensure a consistent quality of the inoculum for each batch.

  • Ensure Homogeneity of Solid Substrates: If using solid-state fermentation, ensure that the solid substrate is well-mixed and that any added precursors or nutrients are evenly distributed.

  • Monitor and Control Fermentation Parameters: Continuously monitor and control key parameters such as pH, temperature, and dissolved oxygen throughout the fermentation process. Fluctuations in these parameters can lead to significant variations in yield.

  • Raw Material Quality Control: The quality of media components, especially complex organic sources like yeast extract and soybean meal, can vary between suppliers and even between different lots from the same supplier. Implementing quality control checks for raw materials can help reduce batch-to-batch variability.

Data Presentation: Optimizing Fermentation Parameters

The following tables summarize quantitative data from studies on the optimization of antibiotic production in actinomycetes, which can serve as a reference for designing experiments for this compound.

Table 1: Effect of Carbon Source on Antibiotic Production

Carbon Source (Concentration)Antibiotic Yield (Relative %)Reference Organism
Starch (20 g/L)100Actinomycete isolate AC2
Glucose (40 g/L)100Streptomyces sp. 891-B6
Galactose (8% w/w)100Nocardia mediterranei MTCC 14
Ribose (3% w/w)100Nocardia mediterranei MTCC 14

Table 2: Effect of Nitrogen Source on Antibiotic Production

Nitrogen Source (Concentration)Antibiotic Yield (Relative %)Reference Organism
Ammonium Sulfate (2.5 g/L)100Actinomycete isolate AC2
Sodium Nitrate (1.5 g/L)100Actinomycete isolate AC9 & AC12
Soybean Meal (15.480 g/L)100Streptomyces sp. 891-B6
Yeast Extract (0.1%)154-170Amycolatopsis mediterranei

Table 3: Effect of Physical Parameters on Antibiotic Production

ParameterOptimal ValueReference Organism
Temperature35-40 °CActinomycete isolates
pH7.0 - 7.2Actinomycete isolates
Seed Age5 daysStreptomyces sp. 891-B6
Inoculum Volume5%Streptomyces sp. 891-B6

Experimental Protocols

1. Inoculum Development Protocol

This protocol describes the preparation of a seed culture for inoculating the production medium.

  • Prepare the seed medium (e.g., ISP-2 medium: 4 g/L glucose, 4 g/L yeast extract, 10 g/L malt (B15192052) extract).

  • Inoculate the seed medium with a loopful of spores or a mycelial suspension of Streptomyces sp. from a stock culture.

  • Incubate the seed culture at 30°C with shaking at 220 rpm for 5 days.

  • Aseptically transfer 5% (v/v) of the seed culture to the production medium.

2. Fermentation Medium Optimization Protocol (One-Variable-at-a-Time Approach)

This protocol outlines a systematic approach to optimize the components of the fermentation medium.

  • Establish a basal production medium with a defined composition.

  • To optimize the carbon source, replace the carbon source in the basal medium with different carbon sources (e.g., glucose, starch, galactose) at varying concentrations (e.g., 10, 20, 30, 40, 50 g/L).

  • Similarly, to optimize the nitrogen source, vary the type and concentration of the nitrogen source (e.g., soybean meal, yeast extract, ammonium sulfate).

  • For each variation, run the fermentation under standard conditions (e.g., 30°C, 220 rpm for 10-12 days).

  • At the end of the fermentation, harvest the broth and quantify the this compound yield.

  • The component and concentration that result in the highest yield are considered optimal.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_ferm Fermentation & Optimization cluster_analysis Analysis Phase strain Strain Revival & Purity Check media Media Preparation (Seed & Production) strain->media inoculum Inoculum Development media->inoculum ferm Fermentation inoculum->ferm sampling Time-course Sampling ferm->sampling optimization Parameter Optimization (e.g., pH, Temp, Media) ferm->optimization extraction This compound Extraction sampling->extraction quantification Yield Quantification (e.g., HPLC) extraction->quantification data_analysis Data Analysis & Interpretation quantification->data_analysis

Caption: Experimental workflow for this compound fermentation and optimization.

troubleshooting_flow start Low this compound Yield check_strain Check Strain Viability & Purity start->check_strain check_inoculum Review Inoculum Protocol check_strain->check_inoculum OK re_streak Re-streak and purify culture check_strain->re_streak Contaminated/Non-viable check_media Evaluate Media Composition check_inoculum->check_media OK optimize_seed Optimize seed age and volume check_inoculum->optimize_seed Sub-optimal check_params Verify Physical Parameters check_media->check_params OK optimize_media Test alternative C/N sources check_media->optimize_media Potentially Inhibitory optimize_params Optimize pH, temp, aeration check_params->optimize_params Not Optimized end Improved Yield check_params->end All OK, further investigation needed re_streak->check_inoculum optimize_seed->check_media optimize_media->check_params optimize_params->end

Caption: Troubleshooting flowchart for low this compound yield.

signaling_pathway nutrient_stress Nutrient Limitation (e.g., Phosphate) global_regulator Global Regulatory Protein (e.g., AfsS, RelA) nutrient_stress->global_regulator pathway_regulator Pathway-Specific Regulator global_regulator->pathway_regulator biosynthesis_genes This compound Biosynthesis Genes pathway_regulator->biosynthesis_genes amicenomycin_b This compound biosynthesis_genes->amicenomycin_b

Caption: Hypothetical signaling pathway for this compound production.

References

Troubleshooting low yield in Amicenomycin B purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yield during the purification of Amicenomycin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is an antibiotic belonging to the anthraquinone (B42736) class, produced by Streptomyces sp.[1]. Anthraquinones are known for their antibacterial activities[2]. As a polar molecule, its purification can present challenges in traditional reversed-phase chromatography[2]. The stability of anthraquinones can be influenced by factors such as pH and temperature, with some studies suggesting better stability at acidic pH and lower temperatures[3][4].

Q2: What are the common steps in a typical this compound purification workflow?

A general workflow for this compound purification from a Streptomyces fermentation broth involves:

  • Harvest and Extraction: Separating the mycelium from the fermentation broth and extracting the crude this compound.

  • Initial Cleanup/Pre-purification: Using techniques like Solid-Phase Extraction (SPE) to remove major impurities and concentrate the sample.

  • Primary Purification: Employing chromatographic methods such as ion-exchange chromatography to separate this compound from other broth components.

  • Polishing: Using High-Performance Liquid Chromatography (HPLC) for final purification to achieve high purity.

  • Quantification and Analysis: Using analytical techniques like HPLC-UV to determine the yield and purity of the final product.

Q3: What are the primary reasons for low yield during this compound purification?

Low yield can stem from several factors, including:

  • Degradation of this compound: Instability due to suboptimal pH or temperature during extraction and purification[3][5].

  • Inefficient Extraction: Poor choice of solvent or extraction method leading to incomplete recovery from the fermentation broth.

  • Suboptimal Chromatographic Conditions: Poor binding, elution, or resolution during ion-exchange or HPLC steps.

  • Co-elution with Impurities: The presence of structurally similar impurities from the Streptomyces fermentation can lead to loss of product during fractionation[6][7].

  • Sample Loss: Physical loss of sample during various transfer and processing steps.

Troubleshooting Guides

Problem Area 1: Low Yield After Initial Extraction

Question: My initial crude extract shows very low bioactivity, suggesting a low concentration of this compound. What could be the issue?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Cell Lysis/Extraction Ensure the chosen extraction solvent is appropriate for anthraquinones. Ethyl acetate (B1210297) and methanol (B129727) are commonly used for extracting similar compounds from Streptomyces[8][9]. Consider using physical disruption methods like sonication or homogenization to improve cell lysis and release of intracellular this compound.
Degradation of this compound during Extraction Anthraquinones can be sensitive to pH and temperature[3][10]. Maintain a low temperature (e.g., 4°C) throughout the extraction process. Check the pH of your extraction buffer; acidic conditions (around pH 3.5) have been shown to be favorable for the stability of some anthraquinones[3].
Suboptimal Fermentation Conditions Verify that the fermentation conditions (medium composition, pH, temperature, aeration) were optimal for this compound production by your Streptomyces strain. Contamination in the fermentation broth can also lead to degradation of the target compound[11].
Problem Area 2: Poor Recovery from Solid-Phase Extraction (SPE)

Question: I am losing a significant amount of this compound during the SPE cleanup step. How can I improve recovery?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate SPE Sorbent For polar compounds like this compound, reversed-phase sorbents (e.g., C18) or polymeric sorbents (e.g., Oasis HLB) are often suitable[12][13]. If using a normal phase sorbent, ensure your sample is loaded in a nonpolar solvent[12].
Incorrect Sample pH The pH of the sample can significantly affect the retention of ionizable compounds on the SPE sorbent. Adjust the sample pH to ensure this compound is in a neutral form for better retention on reversed-phase sorbents[13].
Ineffective Elution Your elution solvent may not be strong enough to desorb this compound from the sorbent. For reversed-phase SPE, try a stronger organic solvent like methanol or acetonitrile, potentially with a pH modifier (e.g., small amount of formic acid) to improve elution[13].
Analyte Breakthrough during Loading The flow rate during sample loading might be too high, preventing proper interaction with the sorbent. Reduce the flow rate to allow for sufficient binding[13]. Also, ensure you are not overloading the cartridge.
Problem Area 3: Low Yield and Purity after Ion-Exchange Chromatography (IEX)

Question: My fractions from the ion-exchange column have low concentrations of this compound and are still impure. What should I check?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Buffer pH and Ionic Strength The pH of the binding buffer is critical for the charge of your molecule and its interaction with the ion-exchange resin. For a cation exchanger, the buffer pH should be at least 0.5-1 unit below the pI of this compound. For an anion exchanger, it should be 0.5-1 unit above the pI[14]. The ionic strength of the sample and binding buffer should be low to allow for strong binding[15].
Poor Column Packing A poorly packed column can lead to band broadening and poor resolution. Ensure the column is packed evenly without any cracks or channels.
Suboptimal Elution Conditions If this compound is binding too strongly, a steeper salt gradient or a change in pH may be needed for elution[15]. Conversely, if it elutes too early, the initial salt concentration in the elution buffer might be too high.
Contaminated Resin The ion-exchange resin may be contaminated with proteins or other molecules from previous runs. Follow the manufacturer's instructions for cleaning and regenerating the resin.
Problem Area 4: Low Yield and Poor Peak Shape in HPLC

Question: I'm observing low yield, peak tailing, or broad peaks during the final HPLC purification of this compound. How can I optimize this step?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase For polar anthraquinones, a reversed-phase C18 column is common[16][17]. The mobile phase often consists of a mixture of water (with an acid modifier like formic or acetic acid) and an organic solvent like methanol or acetonitrile[18]. Adjusting the mobile phase composition and gradient can improve peak shape and resolution.
Secondary Interactions with Column Peak tailing can be caused by interactions between your compound and residual silanol (B1196071) groups on the silica-based column. Using a column with end-capping or adding a competitive base to the mobile phase can mitigate this.
Column Overloading Injecting too much sample can lead to broad, distorted peaks. Reduce the injection volume or sample concentration.
Sample Solubility Issues Ensure your purified this compound is fully dissolved in the mobile phase before injection. Precipitation on the column can cause blockages and poor chromatography.

Experimental Protocols

General Protocol for Solid-Phase Extraction (SPE) of this compound

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Sorbent Selection: Use a reversed-phase C18 or a polymeric (e.g., Oasis HLB) SPE cartridge.

  • Conditioning: Condition the cartridge with one column volume of methanol, followed by one column volume of water.

  • Equilibration: Equilibrate the cartridge with one column volume of the binding buffer (e.g., water or a low ionic strength buffer at a pH where this compound is neutral).

  • Sample Loading: Load the pre-treated crude extract onto the cartridge at a low flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar impurities.

  • Elution: Elute this compound with a stronger solvent (e.g., 80-100% methanol or acetonitrile).

General Protocol for HPLC-UV Quantification of this compound

This is a starting point for developing an analytical HPLC method.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Anthraquinones typically have strong absorbance in the UV region, often around 254 nm[17][18]. A UV scan of a partially purified sample is recommended to determine the optimal wavelength.

  • Quantification: Create a standard curve using a purified this compound standard of known concentration.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis fermentation Streptomyces Fermentation Broth centrifugation Centrifugation fermentation->centrifugation supernatant Supernatant centrifugation->supernatant mycelium Mycelium centrifugation->mycelium extraction Solvent Extraction (e.g., Ethyl Acetate) supernatant->extraction mycelium->extraction crude_extract Crude this compound Extract extraction->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe iex Ion-Exchange Chromatography (IEX) spe->iex hplc Preparative HPLC iex->hplc pure_amicenomycin Pure this compound hplc->pure_amicenomycin hplc_uv Analytical HPLC-UV pure_amicenomycin->hplc_uv quantification Quantification & Purity Assessment hplc_uv->quantification

Caption: Experimental workflow for this compound purification.

troubleshooting_low_yield cluster_extraction Extraction Issues cluster_spe SPE Issues cluster_iex IEX Issues cluster_hplc HPLC Issues start Low this compound Yield extraction_protocol Review Extraction Protocol start->extraction_protocol spe_protocol Review SPE Protocol start->spe_protocol iex_protocol Review IEX Protocol start->iex_protocol hplc_protocol Review HPLC Protocol start->hplc_protocol solvent_choice Optimize Solvent extraction_protocol->solvent_choice Inefficient? ph_temp_control Check pH & Temperature extraction_protocol->ph_temp_control Degradation? sorbent_selection Select Appropriate Sorbent spe_protocol->sorbent_selection Poor binding? elution_strength Increase Elution Strength spe_protocol->elution_strength Poor recovery? buffer_conditions Optimize Buffer pH & Ionic Strength iex_protocol->buffer_conditions Poor separation? gradient_profile Adjust Gradient iex_protocol->gradient_profile Co-elution? mobile_phase Optimize Mobile Phase hplc_protocol->mobile_phase Bad peak shape? column_overload Check for Overloading hplc_protocol->column_overload Broad peaks?

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Strategies to Mitigate Cytotoxicity of Amicenomycin B and Other Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Amicenomycin B and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on strategies to reduce cytotoxicity while maintaining therapeutic efficacy.

While specific data on this compound cytotoxicity is limited in publicly available literature, this guide draws upon established principles and strategies from analogous cytotoxic compounds, such as other polyene antibiotics and antineoplastic agents.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is showing high cytotoxicity in preliminary screens. What are the initial steps I should take?

A1: High initial cytotoxicity is a common challenge with potent bioactive compounds. A systematic approach is crucial.

  • Confirm On-Target vs. Off-Target Toxicity: First, ensure the observed cytotoxicity aligns with the expected mechanism of action. If the compound is cytotoxic to non-target cells at similar concentrations, you may be observing general toxicity.

  • Dose-Response Analysis: Conduct a thorough dose-response study to determine the IC50 (half-maximal inhibitory concentration) on both target and non-target cell lines. This will establish a therapeutic window.

  • Review Structure-Activity Relationships (SAR): If you are working with a library of derivatives, analyze the SAR to identify moieties associated with increased cytotoxicity. Even minor structural changes can significantly impact toxicity[1][2][3][4].

  • Consider Formulation Strategies: The delivery method can dramatically alter a compound's cytotoxic profile. Exploring different formulation approaches is a critical next step[5].

Q2: What formulation strategies can I employ to reduce the cytotoxicity of my compound?

A2: Formulation strategies aim to alter the pharmacokinetic and pharmacodynamic properties of a drug, potentially reducing its systemic toxicity. Several approaches have proven successful for other cytotoxic agents like Amphotericin B:

  • Liposomal Encapsulation: This is a widely used technique where the drug is enclosed within a lipid bilayer. Liposomes can reduce exposure of the drug to healthy tissues and facilitate targeted delivery.

  • Nanoparticle-Based Delivery: Encapsulating your compound in polymer-based nanoparticles, such as ethylcellulose-based nanoparticles, or solid lipid nanoparticles can improve solubility and alter biodistribution, thereby reducing toxicity.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can enhance the oral bioavailability of poorly soluble drugs and may help in reducing dose-related toxicity.

Q3: Can chemical modification of my this compound derivative reduce its cytotoxicity?

A3: Yes, chemical modification is a powerful strategy. The goal is to create analogues with an improved therapeutic index.

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing derivatives can reveal which parts of the molecule are responsible for cytotoxicity versus therapeutic activity. For example, studies on trienomycin A showed that modifying specific functional groups led to reduced cytotoxicity.

  • Prodrug Approach: A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body. This approach can be used to improve drug delivery and reduce premature toxicity.

  • Targeted Modifications: If the mechanism of toxicity is known, modifications can be designed to mitigate it. For instance, if toxicity is due to binding to mammalian cell membranes, modifications can be made to increase selectivity for the target (e.g., fungal or cancer cells).

Troubleshooting Guides

Problem: High variance in cytotoxicity assay results.
Possible Cause Troubleshooting Step
Compound Solubility Issues Ensure complete solubilization of your this compound derivative in the assay medium. Use of a suitable co-solvent (e.g., DMSO) at a non-toxic concentration is critical. Perform a vehicle control to rule out solvent-induced cytotoxicity.
Cell Culture Inconsistency Maintain consistent cell passage numbers, seeding densities, and growth conditions. Variability in cell health can significantly impact assay outcomes.
Assay Protocol Variability Standardize incubation times, reagent concentrations, and reading parameters for your cytotoxicity assay (e.g., MTT, LDH).
Problem: No clear therapeutic window between target and non-target cells.
Possible Cause Troubleshooting Step
Non-specific Mechanism of Action The compound may be acting through a general cytotoxic mechanism, such as membrane disruption. Consider assays to investigate the mechanism of cell death (e.g., apoptosis vs. necrosis).
Off-Target Effects The compound may be interacting with unintended cellular targets. Computational modeling or target deconvolution studies may provide insights.
Need for Formulation A non-formulated "naked" compound may be too toxic. Explore the formulation strategies outlined in the FAQ section to improve targeted delivery.

Experimental Protocols

Key Experiment: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of your this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cell_culture Cell Culture (Target and Non-Target Lines) treatment Cell Treatment (Dose-Response) cell_culture->treatment compound_prep Compound Preparation (this compound Derivative) compound_prep->treatment incubation Incubation (24-72 hours) treatment->incubation assay MTT or other Viability Assay incubation->assay readout Data Acquisition (e.g., Absorbance) assay->readout ic50 IC50 Determination readout->ic50 sar SAR Analysis ic50->sar therapeutic_window Therapeutic Window Assessment sar->therapeutic_window

Caption: Workflow for assessing the cytotoxicity of this compound derivatives.

formulation_strategies Formulation Strategies to Reduce Cytotoxicity cluster_formulations Encapsulation Strategies amicenomycin_b This compound Derivative liposomes Liposomes amicenomycin_b->liposomes nanoparticles Polymer-Based Nanoparticles amicenomycin_b->nanoparticles sedds Self-Emulsifying Systems amicenomycin_b->sedds reduced_toxicity Reduced Cytotoxicity & Improved Therapeutic Index liposomes->reduced_toxicity nanoparticles->reduced_toxicity sedds->reduced_toxicity cytotoxicity_pathway Potential Cytotoxicity Signaling Pathway cluster_cellular_effects Cellular Response cluster_downstream Downstream Signaling amicenomycin_b This compound Derivative ros Reactive Oxygen Species (ROS) Generation amicenomycin_b->ros membrane Membrane Interaction (e.g., with Cholesterol) amicenomycin_b->membrane dna_damage DNA Damage amicenomycin_b->dna_damage apoptosis Apoptosis Induction (Caspase Activation) ros->apoptosis membrane->apoptosis cell_cycle Cell Cycle Arrest dna_damage->cell_cycle cell_death Cell Death apoptosis->cell_death cell_cycle->cell_death

References

How to address solubility issues of Amicenomycin B in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amicenomycin B. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the handling and use of this compound in biological assays, with a particular focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical nature?

This compound is an antibiotic belonging to the anthraquinone (B42736) class, produced by Streptomyces sp.[1] Anthraquinones are characterized by a rigid, planar structure which can contribute to low aqueous solubility.[2]

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is the likely cause?

This is a common issue for poorly water-soluble compounds like this compound. The compound may be soluble in a high-concentration organic stock solution (e.g., in DMSO), but when this is diluted into an aqueous buffer, the concentration of the organic solvent decreases, leading to the precipitation of the compound. This is often referred to as "crashing out."

Q3: What are the initial steps I can take to address the solubility of this compound?

The first step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for many poorly soluble compounds. From this stock, you can perform serial dilutions into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your biological assay and does not cause toxicity.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer

Symptoms:

  • Visible precipitate or cloudiness upon dilution of the DMSO stock solution into aqueous buffer.

  • Inconsistent results in biological assays.

Troubleshooting Workflow:

G start Precipitation Observed step1 Lower Final Concentration start->step1 step2 Optimize Dilution Method (e.g., stepwise dilution, vortexing) step1->step2 Still Precipitates end_success Solubility Improved step1->end_success Resolved step3 Use a Co-solvent (e.g., Ethanol, PEG400) step2->step3 Still Precipitates step2->end_success Resolved step4 Adjust pH of Buffer step3->step4 Still Precipitates step3->end_success Resolved step5 Employ Cyclodextrins step4->step5 Still Precipitates step4->end_success Resolved step5->end_success Resolved end_fail Consult Formulation Specialist step5->end_fail Still Precipitates

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Steps:

  • Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your assay.

  • Optimize Dilution Method: Instead of a single large dilution, try a stepwise serial dilution. Adding the DMSO stock to the buffer while vortexing can also help.

  • Use a Co-solvent: A small amount of a water-miscible organic co-solvent in your final buffer may help. Ensure the co-solvent is compatible with your assay.

  • Adjust pH: The solubility of compounds with ionizable groups can be pH-dependent.

  • Cyclodextrin Complexation: Cyclodextrins can encapsulate hydrophobic compounds, increasing their aqueous solubility.

Issue 2: Inconsistent Assay Results

Symptoms:

  • High variability between replicate wells.

  • Poor dose-response curves.

Possible Cause: Incomplete dissolution or time-dependent precipitation of this compound in the assay plate.

Solutions:

  • Pre-dissolve completely: Ensure your stock solution is fully dissolved before use. Gentle warming or sonication may be necessary.

  • Visually inspect plates: Before adding to cells or starting the assay, inspect the plate for any signs of precipitation.

  • Reduce incubation time: If experimentally feasible, reduce the incubation time to minimize the chance of time-dependent precipitation.

Data Presentation

The following tables provide hypothetical data to illustrate how different formulation strategies could improve the aqueous solubility of this compound.

Table 1: Effect of Co-solvents on this compound Solubility

Co-solvent (in final solution)This compound Solubility (µg/mL)Final DMSO (%)
None< 10.5
Ethanol (5%)150.5
PEG400 (5%)250.5
Glycerol (5%)100.5

Table 2: Effect of Cyclodextrins on this compound Solubility

Cyclodextrin (HP-β-CD) Conc. (mM)This compound Solubility (µg/mL)
0< 1
110
550
10120

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add 100% sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously. If needed, sonicate in a water bath for 5-10 minutes.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter.

  • Storage: Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay by Turbidimetry

This method helps determine the concentration at which this compound precipitates in your assay buffer.

  • Prepare Serial Dilutions: Serially dilute the this compound DMSO stock solution in DMSO.

  • Transfer to Plate: Transfer a small volume (e.g., 2 µL) of each dilution to a 96-well plate.

  • Add Aqueous Buffer: Add your aqueous assay buffer to each well to achieve the final desired concentrations and a consistent final DMSO percentage.

  • Incubate and Read: Incubate the plate under your assay conditions and measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to detect turbidity. An increase in absorbance indicates precipitation.

Mandatory Visualization

Putative Signaling Pathway of this compound

The primary known mechanism of action for this compound is the inhibition of KAPA-DAPA aminotransferase, an enzyme involved in the biotin (B1667282) biosynthesis pathway. Biotin is an essential cofactor for several metabolic enzymes.

G cluster_biotin Biotin Biosynthesis Pathway KAPA KAPA (7-keto-8-aminopelargonic acid) DAPA DAPA (7,8-diaminopelargonic acid) KAPA->DAPA KAPA-DAPA aminotransferase DTB Dethiobiotin DAPA->DTB Biotin Biotin DTB->Biotin Metabolism Metabolic Processes Biotin->Metabolism AmicenomycinB This compound AmicenomycinB->Inhibition KAPA_DAPA_aminotransferase KAPA_DAPA_aminotransferase Growth Bacterial Growth Inhibition Metabolism->Growth

Caption: Putative mechanism of this compound via inhibition of the biotin synthesis pathway.

Disclaimer: The quantitative data and the signaling pathway provided are illustrative and based on general principles due to the limited specific information available for this compound. Researchers should perform their own validation experiments.

References

Refining analytical methods for accurate quantification of Amicenomycin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of Amicenomycin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining analytical methods and troubleshooting common experimental issues. As specific analytical protocols for this compound are not widely published, this guide leverages established methods for the analysis of structurally related anthraquinone (B42736) antibiotics. All methodologies provided should be considered as a starting point and will require optimization for the specific matrix and instrumentation used in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

A1: this compound is an antibiotic produced by Streptomyces sp. MJ384-46F6. It belongs to the anthraquinone class of compounds, which are known for their aromatic and often colored structures.[1]

Q2: What are the general physicochemical properties of anthraquinone antibiotics I should consider for method development?

A2: Anthraquinone antibiotics are typically aromatic and can be hydrophobic. Their solubility is often limited in aqueous solutions but can be improved in organic solvents or mixtures of organic solvents and water. These properties are critical when selecting appropriate columns and mobile phases for chromatographic separation.

Q3: Which analytical techniques are most suitable for quantifying this compound?

A3: Based on the analysis of similar anthraquinone compounds, High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most suitable techniques. LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices.

Q4: I am not getting a good peak shape during HPLC analysis. What could be the issue?

A4: Poor peak shape (e.g., tailing or fronting) for anthraquinone compounds can be due to several factors. Common causes include secondary interactions with the stationary phase, improper mobile phase pH, or column overload. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can often improve peak symmetry by minimizing interactions with residual silanols on the column. Ensure your sample concentration is within the linear range of the detector to avoid overloading.

Q5: What type of HPLC column is recommended for this compound analysis?

A5: A reversed-phase C18 column is a good starting point for the separation of anthraquinone antibiotics. Columns with a particle size of 5 µm or less can provide better resolution. The choice of the specific C18 column may need to be optimized based on the hydrophobicity of this compound.

Q6: I am observing low recovery of this compound during sample preparation. What can I do?

A6: Low recovery can be due to inefficient extraction or adsorption of the analyte to labware. For solid samples, consider using extraction methods like reflux or ultrasonication with an appropriate organic solvent. For liquid samples, solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) can be effective for cleanup and concentration. To minimize adsorption, use low-adsorption polypropylene (B1209903) labware.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the quantification of this compound.

HPLC-UV/DAD Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No peak or very small peak - Insufficient sample concentration.- Incorrect detection wavelength.- this compound is not eluting from the column.- Concentrate the sample.- Perform a UV-Vis scan of an this compound standard to determine the optimal detection wavelength.- Use a stronger mobile phase (increase the percentage of organic solvent).
Peak tailing - Secondary interactions with the stationary phase.- Mobile phase pH is not optimal.- Add an acid modifier (e.g., 0.1% formic acid) to the mobile phase.- Test different mobile phase pH values.
Ghost peaks - Contamination of the mobile phase or injector.- Carryover from a previous injection.- Use fresh, high-purity solvents for the mobile phase.- Implement a robust needle wash protocol in your autosampler method.
Baseline drift - Column not equilibrated.- Fluctuations in temperature.- Ensure the column is fully equilibrated with the mobile phase before injection.- Use a column oven to maintain a constant temperature.
LC-MS/MS Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low signal intensity - Poor ionization of this compound.- Ion suppression from the sample matrix.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).- Test both positive and negative ionization modes.- Improve sample cleanup to remove interfering matrix components.
High background noise - Contaminated mobile phase or LC system.- Matrix effects.- Use LC-MS grade solvents and additives.- Implement a more effective sample preparation method (e.g., SPE).
Inconsistent results - Instability of this compound in the prepared sample.- Inconsistent sample preparation.- Evaluate the stability of this compound in the sample solvent and store samples appropriately (e.g., at 4°C).- Ensure consistent and precise execution of the sample preparation protocol.

Quantitative Data Summary for Related Anthraquinone Antibiotics

The following table summarizes typical performance characteristics of HPLC and LC-MS/MS methods for the quantification of various anthraquinone compounds. This data can serve as a benchmark for your method development for this compound.

Analytical MethodAnalyte(s)Linearity (R²)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-DAD Aloin-A, Aloe-emodin> 0.9990.25 ng, 0.05 ngN/A[2]
LC-MS Aloin-A, Aloe-emodin> 0.9990.01 ng, 0.025 ngN/A[2]
UPLC-QqQ-MS Various anthraquinones≥ 0.99302.6 - 27.57 ng/mL95.32 - 99.86[3][4]
HPLC-UV Aurantio-obtusifolin, Emodin, Chrysophanol, Physcion> 0.999N/A97.98 - 99.97
HPLC-UV Rhein, Aloe-emodin, Emodin, Chrysophanol> 0.9998N/A100.3 - 100.5

Experimental Protocols

General Protocol for HPLC-UV/DAD Analysis of this compound

This protocol is a starting point and should be optimized.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

  • Gradient Elution:

    • Start with a gradient of 10-90% Solvent B over 20 minutes.

    • Hold at 90% Solvent B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (to be determined, but 254 nm and 280 nm are common for anthraquinones).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) and dilute to create a calibration curve in the mobile phase.

General Protocol for LC-MS/MS Analysis of this compound

This protocol provides a basis for developing a more sensitive and selective method.

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same column and mobile phase conditions as the HPLC-UV/DAD method. A lower flow rate (e.g., 0.4 mL/min) may be required depending on the MS interface.

  • MS/MS Parameters:

    • Ionization Mode: ESI positive and negative modes should be tested to determine the optimal ionization for this compound.

    • Scan Type: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

    • Precursor Ion: The protonated [M+H]+ or deprotonated [M-H]- ion of this compound (requires knowledge of its molecular weight).

    • Product Ions: Fragment the precursor ion and select the most stable and abundant product ions for quantification and confirmation.

    • Collision Energy and other MS parameters: Optimize these for the specific instrument and analyte.

  • Sample Preparation (from a complex matrix):

    • Extraction: Extract the sample with a suitable organic solvent (e.g., methanol, ethyl acetate).

    • Cleanup: Use Solid-Phase Extraction (SPE) with a C18 cartridge.

      • Condition the cartridge with methanol followed by water.

      • Load the sample extract.

      • Wash with a weak solvent (e.g., water/methanol mixture) to remove polar impurities.

      • Elute this compound with a stronger solvent (e.g., acetonitrile or methanol).

    • Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Sample Sample Collection Extraction Solvent Extraction Sample->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation HPLC HPLC Separation (C18 Column) Evaporation->HPLC Detection Detection (UV/DAD or MS/MS) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General experimental workflow for this compound quantification.

troubleshooting_logic Start Poor Peak Detected Check_Peak_Shape Is Peak Shape Asymmetric? Start->Check_Peak_Shape Check_Signal Is Signal Intensity Low? Start->Check_Signal Check_Peak_Shape->Check_Signal No Adjust_Mobile_Phase Adjust Mobile Phase (e.g., add acid) Check_Peak_Shape->Adjust_Mobile_Phase Yes Optimize_Detector Optimize Detector Settings (Wavelength/MS) Check_Signal->Optimize_Detector Yes Improve_Sample_Prep Improve Sample Preparation/Concentration Check_Signal->Improve_Sample_Prep Good_Peak Good Peak Achieved Adjust_Mobile_Phase->Good_Peak Check_Concentration Check Sample Concentration Check_Concentration->Good_Peak Optimize_Detector->Good_Peak Improve_Sample_Prep->Good_Peak

Caption: Troubleshooting logic for poor peak detection.

References

Technical Support Center: Overcoming Bacterial Resistance to Amicenomycin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding Amicenomycin B is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on established principles of bacterial resistance to antibiotics, particularly aminoglycosides, and are intended to provide general guidance for researchers. Experimental protocols are templates and will require optimization for your specific bacterial strains and laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of action of this compound?

While detailed studies on this compound are not widely available, it is produced by a Streptomyces species, a common source of aminoglycoside antibiotics.[1] Therefore, it is plausible that this compound, like other aminoglycosides, targets the bacterial ribosome to inhibit protein synthesis.[2][3] This class of antibiotics typically binds to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately cell death.[2]

Q2: What are the common mechanisms by which bacteria develop resistance to antibiotics like this compound?

Bacteria can develop resistance to antibiotics through several mechanisms:

  • Enzymatic Modification: Bacteria may produce enzymes that chemically modify and inactivate the antibiotic. For aminoglycosides, these are often aminoglycoside-modifying enzymes (AMEs) such as acetyltransferases, phosphotransferases, or nucleotidyltransferases.[4][5]

  • Target Site Alteration: Mutations in the bacterial ribosome, the target of this compound, can prevent the antibiotic from binding effectively.[5][6] For aminoglycosides, this often involves mutations in the 16S rRNA gene.[7]

  • Reduced Intracellular Concentration: Bacteria can limit the amount of antibiotic inside the cell by either reducing its uptake (decreased cell wall permeability) or by actively pumping it out using efflux pumps.[6][8]

Q3: How can I determine if my bacterial strain is resistant to this compound?

You can determine the susceptibility of your bacterial strain to this compound by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the antibiotic that prevents visible growth of the bacteria.[9][10] Common methods for MIC determination include broth microdilution, agar (B569324) dilution, and gradient diffusion strips.[11]

Q4: What are some initial steps to overcome this compound resistance in the lab?

If you encounter resistance, consider the following initial steps:

  • Increase the concentration of this compound: This may overcome some low-level resistance mechanisms.

  • Combination Therapy: Use this compound in combination with another antibiotic that has a different mechanism of action.[12][13] This can create a synergistic effect and prevent the emergence of resistance.

  • Use of Adjuvants: Investigate the use of compounds that inhibit resistance mechanisms, such as efflux pump inhibitors or enzyme inhibitors.[4][14]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No inhibition of bacterial growth at any concentration of this compound. High-level resistance.1. Confirm MIC: Repeat the MIC determination to ensure experimental accuracy.[15]2. Investigate Resistance Mechanism: Perform experiments to identify the mechanism of resistance (see Experimental Protocols below).3. Combination Therapy: Test this compound in combination with other antibiotics. A common strategy is to combine a cell wall synthesis inhibitor (like a beta-lactam) with an aminoglycoside to increase uptake.[12]
Bacterial growth is inhibited at high concentrations, but not at expected therapeutic concentrations. Low-level resistance or issues with the experimental setup.1. Optimize Growth Conditions: Ensure optimal temperature, aeration, and media for your bacterial strain.2. Check Antibiotic Stock: Verify the concentration and integrity of your this compound stock solution.3. Consider Target Modification: The bacteria may have acquired a mutation that slightly reduces the binding affinity of this compound.[16]
Inconsistent results between experiments. Experimental variability or contamination.1. Standardize Inoculum: Ensure a consistent starting concentration of bacteria for each experiment.[17]2. Use Proper Controls: Include positive (susceptible strain) and negative (no bacteria) controls in every experiment.[18]3. Check for Contamination: Streak your culture on an agar plate to check for purity.
Resistance develops rapidly over a few passages. Spontaneous mutations or presence of a heterogeneous population.1. Limit Selective Pressure: Avoid prolonged exposure to sub-lethal concentrations of the antibiotic.[19]2. Isolate Single Colonies: Start experiments from a single, isolated colony to ensure a genetically homogeneous population.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (or other suitable broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in the broth in a 96-well plate.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.

  • Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.[20]

Protocol 2: Checkerboard Assay for Synergy Testing

Objective: To assess the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with another antibiotic.

Materials:

  • This compound stock solution

  • Second antibiotic stock solution

  • Bacterial culture

  • Appropriate broth

  • Sterile 96-well microtiter plates

Procedure:

  • In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the second antibiotic along the y-axis.

  • This will create a matrix of wells with varying concentrations of both antibiotics.

  • Inoculate each well with a standardized bacterial suspension as described in the MIC protocol.

  • Include controls for each antibiotic alone.

  • Incubate the plate and determine the MIC of each antibiotic alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction.

Protocol 3: Efflux Pump Inhibition Assay

Objective: To determine if efflux pumps are contributing to this compound resistance.

Materials:

  • This compound

  • A known efflux pump inhibitor (EPI) (e.g., carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or phenylalanine-arginine beta-naphthylamide (PAβN))

  • Resistant bacterial strain

  • Materials for MIC determination

Procedure:

  • Determine the MIC of this compound for the resistant strain.

  • Determine the MIC of the EPI.

  • Perform the MIC determination for this compound again, but this time in the presence of a sub-inhibitory concentration of the EPI.

  • A significant reduction in the MIC of this compound in the presence of the EPI suggests the involvement of an efflux pump in the resistance mechanism.[4]

Visualizing Experimental Workflows and Resistance Mechanisms

Experimental_Workflow cluster_0 Initial Observation cluster_1 Susceptibility Testing cluster_2 Mechanism Identification cluster_3 Strategy Development Start Observe Bacterial Resistance to this compound MIC Determine MIC Start->MIC Checkerboard Checkerboard Assay (Combination Therapy) MIC->Checkerboard If resistance confirmed EPI_Assay Efflux Pump Inhibitor Assay MIC->EPI_Assay Investigate mechanism Gene_Sequencing Target Gene Sequencing (e.g., 16S rRNA) MIC->Gene_Sequencing Enzyme_Assay Enzymatic Inactivation Assay MIC->Enzyme_Assay Outcome Develop Strategy to Overcome Resistance Checkerboard->Outcome EPI_Assay->Outcome Gene_Sequencing->Outcome Enzyme_Assay->Outcome Resistance_Mechanisms cluster_cell Bacterial Cell AmicenomycinB This compound Ribosome Ribosome (Target) AmicenomycinB->Ribosome Inhibits Protein Synthesis EffluxPump Efflux Pump AmicenomycinB->EffluxPump Enters Cell Enzyme Modifying Enzyme AmicenomycinB->Enzyme Substrate AlteredRibosome Altered Ribosome AmicenomycinB->AlteredRibosome Reduced Binding Ribosome->AlteredRibosome Mutation (Target Alteration) EffluxPump->AmicenomycinB Expels Antibiotic InactiveAmicenomycinB Inactive This compound Enzyme->InactiveAmicenomycinB Inactivates

References

Stabilizing Amicenomycin B for long-term storage and experimental use

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stabilizing Amicenomycin B

This technical support center provides guidance on the long-term storage, handling, and troubleshooting for the experimental use of this compound. As specific stability data for this compound is limited, the following recommendations are based on best practices for similar antibiotic compounds, particularly peptide and complex natural products.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized powder of this compound for long-term use?

For long-term stability, lyophilized this compound powder should be stored at -20°C or, preferably, at -80°C.[1][2] It is crucial to protect the compound from light and moisture.[3][4][5] Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent condensation, which can significantly reduce long-term stability.[3][5] After dispensing, it is recommended to purge the vial with an inert gas like nitrogen or argon before resealing.[2]

Q2: What is the recommended short-term storage for lyophilized this compound?

Lyophilized this compound can be stored at 4°C for short periods (days to weeks).[1][4] For transport, it can be kept at room temperature for a short duration.[1] However, for any storage beyond a few weeks, -20°C or -80°C is strongly advised.[2][4]

Q3: How should I prepare and store this compound solutions?

The stability of this compound in solution is significantly lower than in its lyophilized form.[1] It is recommended to prepare a stock solution and then create single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][3][4] These aliquots should be stored at -20°C or colder.[5] For maximum stability, use sterile buffers at a pH of 5-6.[4][5]

Q4: My this compound solution appears to have lost activity. What could be the cause?

Loss of activity can be due to several factors:

  • Improper Storage: Exposure to light, moisture, or elevated temperatures can cause degradation.[2][3][4]

  • Repeated Freeze-Thaw Cycles: This can degrade the compound.[1][3][4]

  • Oxidation: Peptides containing certain residues are prone to oxidation.[2][3] While the full structure of this compound is not detailed in the provided results, this is a common issue with complex molecules.

  • Adsorption to Vials: Hydrophobic compounds can adsorb to plastic surfaces, especially in dilute solutions.[3] Using glass or low-adsorption polypropylene (B1209903) vials is recommended.[3][5]

  • Aggregation: Some antibiotics can form aggregates in solution, which may affect their bioactivity.[6][7]

Q5: I am having trouble dissolving this compound. What should I do?

Solubility can be a challenge for complex natural products. The provided search results do not specify a solvent for this compound. However, for similar compounds, a common approach is to first use a small amount of an organic solvent like DMSO, DMF, or ethanol, and then dilute with an aqueous buffer.[8] It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.

Troubleshooting Guides

Issue 1: Loss of Compound Activity

This guide provides a systematic approach to troubleshooting the loss of this compound activity in your experiments.

G start Start: Loss of Activity Observed check_storage Verify Storage Conditions (-20°C or -80°C, dark, dry) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok improper_storage Action: Discard old stock. Use fresh vial stored properly. storage_ok->improper_storage No check_solution_prep Review Solution Preparation (Freshly prepared? Aliquoted?) storage_ok->check_solution_prep Yes end Resolution: Implement corrective actions and repeat experiment. improper_storage->end solution_prep_ok Solution Prep Correct? check_solution_prep->solution_prep_ok improper_solution_prep Action: Prepare fresh stock solution. Aliquot for single use. solution_prep_ok->improper_solution_prep No check_controls Examine Experimental Controls (Positive and negative controls working?) solution_prep_ok->check_controls Yes improper_solution_prep->end controls_ok Controls Performing as Expected? check_controls->controls_ok control_issue Action: Troubleshoot experimental setup, reagents, and cell lines. controls_ok->control_issue No suspect_degradation Possible Compound Degradation (Consider aggregation or hydrolysis) controls_ok->suspect_degradation Yes control_issue->end suspect_degradation->end

Caption: Troubleshooting workflow for loss of this compound activity.

Issue 2: Compound Precipitation or Aggregation in Solution

If you observe precipitation or suspect aggregation of this compound in your experimental media.

G start Start: Precipitation/Aggregation Observed check_solvent Check Initial Solvent (Is the compound fully dissolved before dilution?) start->check_solvent solvent_ok Fully Dissolved? check_solvent->solvent_ok solvent_issue Action: Try a different organic solvent (e.g., DMSO, DMF) for the stock solution. solvent_ok->solvent_issue No check_concentration Review Final Concentration (Is it exceeding solubility limit in aqueous media?) solvent_ok->check_concentration Yes end Resolution: Adjust protocol to maintain solubility. solvent_issue->end concentration_ok Concentration within Limits? check_concentration->concentration_ok concentration_issue Action: Lower the final concentration. Perform a solubility test. concentration_ok->concentration_issue No check_buffer Examine Buffer Conditions (pH, salt concentration) concentration_ok->check_buffer Yes concentration_issue->end buffer_ok Buffer Conditions Optimal? check_buffer->buffer_ok buffer_issue Action: Test different pH values (e.g., 5-6) or buffer components. buffer_ok->buffer_issue No buffer_ok->end Yes buffer_issue->end

Caption: Troubleshooting guide for this compound precipitation.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

FormStorage DurationTemperatureProtection
Lyophilized PowderLong-term (months to years)-80°C (preferred) or -20°CProtect from light and moisture
Lyophilized PowderShort-term (days to weeks)4°CProtect from light and moisture
In Solution (Aliquots)Up to 1 month-20°C or colderAvoid repeated freeze-thaw cycles

Table 2: General Properties and Recommendations

PropertyRecommendation/Information
Solubility No specific data available. General approach: Dissolve in a minimal amount of organic solvent (e.g., DMSO) then dilute in aqueous buffer.
Solution pH For stability in solution, a pH of 5-6 is often recommended for similar compounds.[4][5]
Degradation Pathways Specific pathways for this compound are not well-documented. General concerns for similar molecules include hydrolysis and oxidation.[2][3]
Vial Selection Use glass or low-adsorption polypropylene vials to prevent loss of compound due to adsorption.[3][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 30 minutes.[3][5]

  • Under sterile conditions, add the appropriate volume of a suitable organic solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.

  • Gently vortex or sonicate until the powder is completely dissolved.

  • Create single-use aliquots of the stock solution in low-adsorption polypropylene tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.[1][4]

Protocol 2: Dilution for Experimental Use
  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Further dilute the stock solution in your desired sterile aqueous buffer or cell culture medium to the final working concentration.

  • Ensure the final concentration of the organic solvent is below the tolerance level of your experimental system.

  • Use the diluted solution immediately and discard any unused portion.[1]

References

Technical Support Center: Improving the Pharmacokinetic Properties of Amicenomycin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, detailed publicly available information on the specific pharmacokinetic properties of Amicenomycin B is limited. This guide provides general strategies and troubleshooting advice applicable to natural product antibiotics of a similar class. The experimental protocols and data presented are illustrative and should be adapted based on the specific characteristics of this compound as they are determined.

Frequently Asked Questions (FAQs)

Q1: What are the common pharmacokinetic challenges observed with natural product antibiotics like this compound?

Natural product antibiotics often exhibit suboptimal pharmacokinetic profiles that can hinder their clinical development. Common challenges include:

  • Poor aqueous solubility: Many complex natural products are hydrophobic, leading to low dissolution rates and poor absorption after oral administration.[1][2]

  • Low membrane permeability: The molecular size, polarity, and charge of the antibiotic can limit its ability to cross biological membranes, such as the intestinal epithelium.[3][4]

  • Rapid metabolism: Natural products can be susceptible to rapid breakdown by metabolic enzymes, primarily in the liver (first-pass metabolism), leading to a short half-life and reduced systemic exposure.[5]

  • Poor oral bioavailability: The combination of low solubility, low permeability, and extensive first-pass metabolism often results in a very low fraction of the administered dose reaching the systemic circulation.[3][6][7]

  • High plasma protein binding: Extensive binding to plasma proteins can limit the amount of free drug available to exert its therapeutic effect.

  • Instability: The compound may be unstable in the gastrointestinal tract's acidic environment or susceptible to enzymatic degradation.[8]

Q2: What are the primary strategies to improve the oral bioavailability of this compound?

Several strategies can be employed to enhance the oral bioavailability of this compound. These can be broadly categorized as structural modification and formulation-based approaches.

  • Prodrug Strategy: A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active drug.[4][6] This approach can be used to:

    • Increase aqueous solubility by attaching polar functional groups.

    • Enhance membrane permeability by masking polar groups and increasing lipophilicity.[3]

    • Protect the drug from premature metabolism.

  • Formulation Development:

    • Liposomal Formulations: Encapsulating this compound within liposomes, which are microscopic lipid vesicles, can protect it from degradation, improve its solubility, and facilitate its absorption.[][10][11][12] Liposomes can also be engineered for targeted delivery.[]

    • Nanoparticle-Based Drug Delivery: Polymeric nanoparticles can encapsulate this compound, enhancing its stability, bioavailability, and allowing for controlled release.[8][13][14][15]

    • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve its dissolution rate and solubility.[16]

    • Co-crystals: Forming a crystalline structure of the drug with a co-former can enhance its solubility and dissolution properties.[1][2]

Q3: How can we address the rapid metabolism of this compound?

If this compound is found to be rapidly metabolized, the following approaches can be considered:

  • Structural Modification:

    • Metabolic Blocking: Introducing chemical modifications at the site of metabolism can sterically hinder the metabolic enzymes from binding and degrading the molecule.

    • Isoelectronic Replacement: Replacing a metabolically labile group with a more stable one that retains the desired biological activity.

  • Formulation Strategies:

    • Encapsulation: Liposomal and nanoparticle formulations can shield the drug from metabolic enzymes, thereby prolonging its circulation time.[][12]

    • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the molecule can increase its hydrodynamic size, reducing renal clearance and protecting it from enzymatic degradation.

Troubleshooting Guides

Issue 1: High Inter-Individual Variability in Preclinical Pharmacokinetic Studies

Possible Causes:

  • Poor Solubility and Dissolution: Inconsistent wetting and dissolution of the compound in the gastrointestinal tract can lead to variable absorption.[17]

  • Genetic Polymorphisms: Variations in metabolic enzymes or drug transporters among individual animals can result in different rates of absorption, distribution, metabolism, and excretion (ADME).

  • Food Effects: The presence or absence of food in the stomach can significantly alter the gastric pH and motility, affecting drug dissolution and absorption.

  • Sample Handling and Bioanalysis: Inconsistencies in sample collection, processing, or storage can introduce variability.[18][19] Errors in the bioanalytical method can also be a source of variation.[19]

Troubleshooting Steps:

  • Review Formulation: Assess the solid-state properties of the drug substance. Consider pre-formulation studies to improve solubility, such as micronization or the use of solubilizing excipients.[2][20]

  • Standardize Experimental Conditions:

    • Ensure a consistent diet and fasting period for all animals before and during the study.

    • Administer the drug at the same time of day for all subjects.

  • Refine Bioanalytical Method:

    • Validate the bioanalytical method for linearity, accuracy, precision, and stability.

    • Include quality control samples at multiple concentration levels in each analytical run.

  • Genotyping: If significant variability persists, consider genotyping the animals for relevant metabolic enzymes or transporters.

Issue 2: Unexpectedly Low Oral Bioavailability (<1%)

Possible Causes:

  • Low Aqueous Solubility: The drug is not dissolving in the gastrointestinal fluids.[1]

  • Poor Membrane Permeability: The drug molecule is unable to effectively cross the intestinal epithelium.

  • Extensive First-Pass Metabolism: The drug is being heavily metabolized in the gut wall or liver before reaching systemic circulation.

  • Efflux by Transporters: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump it back into the intestinal lumen.

  • Chemical Instability: The drug is degrading in the acidic environment of the stomach or by digestive enzymes.

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Determine the aqueous solubility at different pH values.

    • Measure the partition coefficient (LogP) to assess lipophilicity.

  • In Vitro Permeability Assays: Use cell-based models like Caco-2 monolayers to assess intestinal permeability and identify potential P-gp efflux.

  • In Vitro Metabolism Studies: Incubate this compound with liver microsomes or hepatocytes to determine its metabolic stability.

  • Investigate Formulation Strategies:

    • Develop and test enabling formulations such as lipid-based systems (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), solid dispersions, or nanoparticle formulations.[13][21]

  • Consider a Prodrug Approach: Design and synthesize prodrugs to improve solubility and/or permeability.[3][6][22]

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of this compound and its Modified Formulations

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Oral Bioavailability (%)
This compound (Aqueous Suspension)50 ± 152.0250 ± 75< 1
This compound - Liposomal250 ± 504.02000 ± 4008
This compound - Prodrug A400 ± 801.53200 ± 60015
This compound - Nanoparticles350 ± 703.02800 ± 55012

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomes

Objective: To encapsulate this compound into liposomes to improve its solubility and oral absorption.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform (B151607)

  • Methanol (B129727)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Methodology:

  • Lipid Film Hydration Method: a. Dissolve Soybean Phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a mixture of chloroform and methanol in a round-bottom flask. b. Add this compound to the lipid solution. c. Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall. d. Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Vesicle Size Reduction: a. Subject the MLV suspension to probe sonication to reduce the particle size. b. Further reduce and homogenize the liposome (B1194612) size by extruding the suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: a. Remove the unencapsulated drug by dialysis or size exclusion chromatography.

  • Characterization: a. Determine the particle size and zeta potential using dynamic light scattering (DLS). b. Calculate the encapsulation efficiency by quantifying the amount of encapsulated drug versus the initial amount used.

Protocol 2: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for P-glycoprotein efflux.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound solution

  • Lucifer yellow (paracellular transport marker)

  • Verapamil (P-gp inhibitor)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Culture: a. Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. b. Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity.

  • Permeability Assay (Apical to Basolateral): a. Wash the Caco-2 monolayers with pre-warmed HBSS. b. Add the this compound solution to the apical (AP) chamber. c. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) chamber and replace with fresh HBSS.

  • Efflux Assay (Basolateral to Apical): a. Add the this compound solution to the BL chamber and collect samples from the AP chamber at the same time points.

  • P-gp Inhibition: a. Repeat the permeability assays in the presence of a known P-gp inhibitor (e.g., verapamil) to determine if efflux is mediated by P-gp.

  • Sample Analysis: a. Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both AP to BL and BL to AP directions. b. Calculate the efflux ratio (Papp BA / Papp AB). An efflux ratio greater than 2 suggests the involvement of active efflux.

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Improvement Strategies cluster_evaluation Evaluation cluster_outcome Desired Outcome Problem Poor PK Properties of This compound Prodrug Prodrug Synthesis Problem->Prodrug Formulation Formulation Development (Liposomes, Nanoparticles) Problem->Formulation Modification Structural Modification Problem->Modification InVitro In Vitro Assays (Solubility, Permeability, Metabolism) Prodrug->InVitro Formulation->InVitro Modification->InVitro InVivo In Vivo PK Studies (Animal Models) InVitro->InVivo Outcome Optimized Candidate with Improved PK Profile InVivo->Outcome

Caption: Workflow for improving the pharmacokinetic properties of this compound.

troubleshooting_logic Start High Variability in PK Data? CheckSolubility Assess Solubility and Dissolution Rate Start->CheckSolubility Yes LowBioavailability Low Oral Bioavailability? Start->LowBioavailability No Standardize Standardize Dosing and Sampling Procedures CheckSolubility->Standardize ValidateAssay Validate Bioanalytical Method Standardize->ValidateAssay ValidateAssay->LowBioavailability Permeability Caco-2 Permeability Assay LowBioavailability->Permeability Yes End Re-evaluate in vivo LowBioavailability->End No Metabolism Liver Microsome Stability Assay Permeability->Metabolism Formulate Test Enabling Formulations Metabolism->Formulate Formulate->End

Caption: Troubleshooting logic for common pharmacokinetic issues.

References

Validation & Comparative

Comparing the antibacterial spectrum of Amicenomycin B with other angucycline antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the antibacterial properties of angucycline antibiotics, with a focus on comparing Amicenomycin B to other members of its class, such as Landomycin, Saquayamycin, and Jadomycin.

A Note on the Antibacterial Spectrum of this compound

Despite a thorough review of the available scientific literature, specific Minimum Inhibitory Concentration (MIC) data for this compound could not be obtained. The primary publication announcing its discovery, "Amicenomycins A and B, new antibiotics from Streptomyces sp. MJ384-46F6," lacks a publicly accessible full text containing the detailed antibacterial activity results. Therefore, a direct quantitative comparison of the antibacterial spectrum of this compound with other angucycline antibiotics is not possible at this time.

This guide will proceed by providing a comparative framework using available data for other notable angucycline antibiotics. The methodologies and data presentation formats provided herein can be applied to this compound once its antibacterial spectrum data becomes available.

Comparative Antibacterial Spectrum of Selected Angucycline Antibiotics

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Landomycin R and various Jadomycin analogues against a selection of Gram-positive bacteria. The data illustrates the potent activity of these compounds, particularly against clinically relevant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).

AntibioticBacterial StrainMIC (µg/mL)
This compound Data Not AvailableData Not Available
Landomycin RStaphylococcus aureus (MRSA 4N 216)8[1]
Staphylococcus aureus (MRSA 7Y001)4[1]
Jadomycin BStaphylococcus aureus (MRSA C623)8[2][3]
Staphylococcus aureus 3054[2][3]
Staphylococcus epidermidis C9600.5[2][3]
Jadomycin LStaphylococcus aureus (MRSA C623)8[3]
Staphylococcus aureus 3058[3]
Staphylococcus epidermidis C9600.5[3]
Jadomycin FStaphylococcus aureus (MRSA C623)8[2]
Staphylococcus aureus 3054[2]
Staphylococcus epidermidis C9600.5[2]
SaquayamycinsGenerally active against Gram-positive bacteria.[4]Specific MIC values vary

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial spectrum of an antibiotic is quantitatively determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The broth microdilution method is a standard and widely used technique for MIC determination.

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

1. Preparation of Materials:

  • Test antibiotic (e.g., this compound) stock solution of known concentration.
  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium.
  • Sterile 96-well microtiter plates.
  • Pure culture of the test bacterium grown overnight on an appropriate agar (B569324) medium.
  • Sterile saline or broth for inoculum preparation.
  • Spectrophotometer.

2. Inoculum Preparation:

  • From a fresh agar plate, select several morphologically similar bacterial colonies.
  • Suspend the colonies in sterile saline or broth.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • Dilute the adjusted suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions:

  • Add a defined volume of sterile broth to all wells of the microtiter plate.
  • Add a corresponding volume of the antibiotic stock solution to the first well of each row to achieve the highest desired concentration.
  • Perform serial twofold dilutions by transferring a set volume of the solution from the first well to the second, mixing, and repeating this process across the plate.

4. Inoculation and Incubation:

  • Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.
  • Include a growth control well containing only the broth and the bacterial inoculum.
  • Seal the plate and incubate at 35-37°C for 16-20 hours.

5. Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity, indicating bacterial growth.
  • The MIC is the lowest concentration of the antibiotic in which there is no visible growth.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_result Result start Start prep_antibiotic Prepare Antibiotic Stock Solution start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_antibiotic->serial_dilution Add to plate inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate Dilute and add serial_dilution->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Visually Determine MIC incubate->read_mic end End (MIC Value) read_mic->end

References

Amicenomycin B vs. Doxorubicin: A Comparative Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A significant gap in current research prevents a direct comparative cytotoxicity study between Amicenomycin B and the widely-used chemotherapeutic agent, doxorubicin (B1662922). While doxorubicin has been extensively studied for decades, providing a wealth of data on its cytotoxic mechanisms and efficacy, this compound remains a comparatively novel antibiotic with limited publicly available information on its cytotoxic properties against cancer cell lines.

This guide serves to consolidate the existing knowledge on doxorubicin's cytotoxicity, providing researchers, scientists, and drug development professionals with a comprehensive reference. It also highlights the urgent need for further investigation into the potential of new antibiotics like this compound. This compound is known to be an angucycline antibiotic, a class of compounds that has shown promise in anticancer research.

Doxorubicin: A Profile in Cytotoxicity

Doxorubicin is a cornerstone of chemotherapy, utilized in the treatment of a wide array of cancers, including breast, lung, ovarian, and bladder cancers, as well as various lymphomas and leukemias.[1] Its potent cytotoxic effects are primarily attributed to its ability to interfere with DNA replication and function within cancer cells.

Mechanism of Action

Doxorubicin exerts its cytotoxic effects through a multi-faceted approach:

  • DNA Intercalation: Doxorubicin molecules insert themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, inhibiting the processes of replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]

  • Topoisomerase II Inhibition: Doxorubicin forms a stable complex with DNA and the enzyme topoisomerase II. This prevents the re-ligation of DNA strands that have been cleaved by the enzyme, leading to double-strand breaks in the DNA.[2]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone form, which in turn generates reactive oxygen species. This surge in ROS induces oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA, and further contributing to cell death.[2]

The culmination of these actions triggers cellular signaling pathways that lead to programmed cell death, or apoptosis.

Doxorubicin_Mechanism_of_Action Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis DNA_Damage->Apoptosis Oxidative_Stress->Apoptosis

Caption: Doxorubicin's primary mechanisms of cytotoxic action.

Quantitative Analysis of Doxorubicin Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a cytotoxic compound. It represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The IC50 of doxorubicin varies significantly across different cancer cell lines, reflecting diverse sensitivity profiles.

Cell LineCancer TypeIC50 (µM)
BFTC-905Bladder Cancer2.3[3]
MCF-7Breast Cancer2.5[3]
M21Skin Melanoma2.8[3]
HeLaCervical Cancer2.9[3]
UMUC-3Bladder Cancer5.1[3]
HepG2Hepatocellular Carcinoma12.2[3]
TCCSUPBladder Cancer12.6[3]
A549Lung Cancer> 20[3]
Huh7Hepatocellular Carcinoma> 20[3]
VMCUB-1Bladder Cancer> 20[3]

Note: These values are indicative and can vary based on experimental conditions such as exposure time and the specific assay used.

Experimental Protocols for Cytotoxicity Assessment

A standardized protocol is crucial for obtaining reliable and reproducible cytotoxicity data. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

MTT Assay Protocol
  • Cell Seeding:

    • Culture the desired cancer cell line in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4][5]

  • Drug Treatment:

    • Prepare a series of dilutions of the test compound (e.g., doxorubicin) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the drug dilutions.

    • Include control wells with medium only (untreated) and medium with the highest concentration of the drug's solvent (vehicle control).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[4][5]

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the drug-containing medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4][5]

    • Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4][5]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement:

    • Gently shake the plate to ensure complete dissolution of the formazan.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the drug concentration to determine the IC50 value.[4]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Drug Add Drug Dilutions Incubate_24h->Add_Drug Incubate_Drug Incubate (24, 48, or 72h) Add_Drug->Incubate_Drug Add_MTT Add MTT Reagent Incubate_Drug->Add_MTT Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze Analyze Data (Calculate IC50) Read_Absorbance->Analyze End End Analyze->End

Caption: A generalized workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

While a direct, data-driven comparison between this compound and doxorubicin is not currently feasible due to the lack of published cytotoxicity data for this compound, this guide provides a robust framework for understanding and evaluating the cytotoxic potential of doxorubicin. The detailed mechanisms, quantitative data, and experimental protocols presented herein serve as a valuable resource for researchers in the field of cancer drug discovery.

The classification of this compound as an angucycline antibiotic suggests it may possess interesting biological activities that warrant further investigation. To enable a comparative analysis and to explore its potential as a cytotoxic agent, future research should prioritize in vitro cytotoxicity screening of this compound against a panel of human cancer cell lines. The experimental protocols outlined in this guide can serve as a starting point for such investigations. Uncovering the cytotoxic profile of novel antibiotics like this compound is a critical step in the ongoing search for new and more effective cancer therapies.

References

Validating the Mechanism of Action of Amicenomycin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Amicenomycin B's performance in inhibiting its target, 7,8-diaminopelargonic acid (DAPA) aminotransferase (also known as BioA), with other known inhibitors of the same enzyme. The supporting experimental data, detailed methodologies, and visual representations of pathways and workflows are presented to facilitate a clear understanding of its mechanism of action and comparative efficacy.

Mechanism of Action: Suicide Inhibition of DAPA Aminotransferase

This compound has been identified as a potent mechanism-based inhibitor of DAPA aminotransferase, a key enzyme in the biotin (B1667282) biosynthesis pathway of various microorganisms, including Mycobacterium tuberculosis.[1][2] This pathway is essential for bacterial survival, making DAPA aminotransferase an attractive target for antimicrobial drug development. This compound acts as a suicide substrate, meaning it is processed by the enzyme to an intermediate that irreversibly inactivates it.[1] This covalent modification of the enzyme's pyridoxal (B1214274) 5'-phosphate (PLP) cofactor leads to the complete loss of enzymatic activity.

Comparative Analysis of DAPA Aminotransferase Inhibitors

The following tables summarize the quantitative data for this compound and other known inhibitors of DAPA aminotransferase. The data is compiled from studies on the enzyme from various organisms, as indicated.

Table 1: Kinetic Parameters of Suicide Inhibitors of DAPA Aminotransferase
CompoundOrganismKi (µM)kinact (min-1)Source
This compound Mycobacterium tuberculosis12 ± 20.35 ± 0.05[2]
Compound 1 *Mycobacterium tuberculosis20 ± 20.56 ± 0.05[2]
Amicenomycin Escherichia coli20.4

*Compound 1: 4-(4c-aminocyclohexa-2,5-dien-1r-yl)propanol

Table 2: Inhibition Constants of Reversible Inhibitors of DAPA Aminotransferase
CompoundOrganismKi1 (µM)Ki2 (µM)NoteSource
(R)-KAPA Mycobacterium tuberculosis5.9 ± 0.21.7 ± 0.2Binds to both pyridoxal 5'-phosphate and pyridoxamine (B1203002) 5'-phosphate forms of the enzyme.
Desmethyl-KAPA Mycobacterium tuberculosis4.2 ± 0.20.9 ± 0.2Achiral analog of KAPA.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of its validation, the following diagrams are provided.

Figure 1. Biotin biosynthesis pathway and the inhibition point of this compound.

Experimental_Workflow cluster_enzyme_prep Enzyme Preparation cluster_inhibition_assay Inhibition Assay cluster_data_analysis Data Analysis Cloning Cloning and Overexpression of DAPA Aminotransferase Purification Purification of Recombinant Enzyme Cloning->Purification Assay Enzymatic Assay with Substrate (KAPA) and Inhibitor Purification->Assay Measurement Measurement of Enzyme Activity Assay->Measurement Kinetics Determination of Kinetic Parameters (Ki, kinact) Measurement->Kinetics Comparison Comparison with Alternative Inhibitors Kinetics->Comparison

Figure 2. General experimental workflow for validating DAPA aminotransferase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments involved in assessing the inhibitory activity of this compound against DAPA aminotransferase.

Protocol 1: Overexpression and Purification of DAPA Aminotransferase

This protocol describes the general steps for obtaining purified DAPA aminotransferase, a prerequisite for in vitro inhibition studies.

  • Gene Cloning: The bioA gene encoding DAPA aminotransferase is amplified from the genomic DNA of the target organism (e.g., Mycobacterium tuberculosis) by PCR. The amplified gene is then cloned into an appropriate expression vector (e.g., pET vector series) containing a purification tag (e.g., His-tag).

  • Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). The cells are grown in a rich medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by the addition of an inducer (e.g., IPTG) and the culture is incubated for several hours at a lower temperature (e.g., 16-25°C) to enhance protein solubility.

  • Cell Lysis and Clarification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cell lysate is then centrifuged at high speed to remove cell debris and insoluble proteins.

  • Affinity Chromatography: The soluble fraction containing the tagged DAPA aminotransferase is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The column is washed extensively to remove non-specifically bound proteins.

  • Elution and Dialysis: The purified enzyme is eluted from the column using a buffer containing a high concentration of an eluting agent (e.g., imidazole (B134444) for His-tagged proteins). The eluted fractions containing the pure enzyme are pooled and dialyzed against a storage buffer to remove the eluting agent and to prepare the enzyme for activity assays.

Protocol 2: DAPA Aminotransferase Inhibition Assay (Microplate Fluorescence Assay)

This high-throughput assay is suitable for screening and characterizing inhibitors of DAPA aminotransferase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 50 mM TAPS, pH 8.5):

    • Pyridoxal 5'-phosphate (PLP) (final concentration, e.g., 50 µM)

    • S-adenosyl-L-methionine (SAM) (final concentration, e.g., 1 mM)

    • 7-keto-8-aminopelargonic acid (KAPA) (substrate, at a concentration around its Km value)

    • Purified DAPA aminotransferase

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound or alternatives) to the wells of a microplate. Include control wells with no inhibitor.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the DAPA aminotransferase to the wells. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time period.

  • Reaction Termination and Derivatization: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid). To detect the product (DAPA), add a derivatizing agent, ortho-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol), which reacts with the vicinal diamine group of DAPA to form a fluorescent adduct.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. The decrease in fluorescence in the presence of the inhibitor corresponds to its inhibitory activity.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. For mechanism-based inhibitors, pre-incubate the enzyme with the inhibitor for various time intervals before adding the substrate to determine the inactivation kinetics (kinact and Ki).

Protocol 3: Coupled Fluorescent Dethiobiotin (B101835) Displacement Assay

This assay provides an alternative method for measuring DAPA aminotransferase activity and its inhibition.

  • Assay Principle: This assay couples the DAPA aminotransferase (BioA) reaction with the subsequent reaction catalyzed by dethiobiotin synthetase (BioD). The DAPA produced by BioA is converted to dethiobiotin (DTB) by BioD. The amount of DTB produced is then quantified by its ability to displace a fluorescently labeled DTB probe from streptavidin, leading to an increase in fluorescence.

  • Reaction Components: The reaction mixture includes:

    • KAPA (substrate for BioA)

    • S-adenosyl-L-methionine (amino donor for BioA)

    • ATP (co-substrate for BioD)

    • Purified DAPA aminotransferase (BioA)

    • Purified dethiobiotin synthetase (BioD)

    • Streptavidin pre-incubated with a fluorescent DTB probe

  • Assay Procedure:

    • Dispense the test inhibitors into the wells of a microplate.

    • Add the reaction mixture containing all components except the enzymes.

    • Initiate the reaction by adding a mixture of BioA and BioD.

    • Incubate the plate at a controlled temperature.

  • Fluorescence Reading: After the incubation period, measure the fluorescence intensity. A decrease in the fluorescence signal compared to the control (no inhibitor) indicates inhibition of the coupled reaction.

  • Counter-Screening: To ensure that the inhibition is specific to BioA, a counter-screen is performed where DAPA is used as the starting substrate, bypassing the BioA step. Lack of inhibition in this counter-screen confirms that the inhibitor targets BioA.

Conclusion

The available data strongly supports the identified mechanism of action of this compound as a suicide inhibitor of DAPA aminotransferase. Its kinetic parameters are comparable to, and in some cases more potent than, other identified inhibitors of this enzyme. The provided experimental protocols offer a framework for the validation and further characterization of this compound and its analogs, facilitating the development of novel antimicrobial agents targeting the essential biotin biosynthesis pathway. Further side-by-side comparative studies under identical experimental conditions would be beneficial for a more definitive assessment of its relative potency.

References

Comparative Analysis of Amicenomycin B Cross-Resistance with Other Biotin Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Amicenomycin B and other antibiotics that target the bacterial biotin (B1667282) biosynthesis pathway. Due to the absence of direct cross-resistance studies involving this compound, this document outlines a framework for such investigations, providing known antibacterial activity data and detailed experimental protocols to facilitate future research.

Introduction to this compound and its Mechanism of Action

This compound is a narrow-spectrum antibiotic primarily active against Mycobacterium species. Its mechanism of action involves the inhibition of 7,8-diaminopelargonic acid aminotransferase (DAPA), also known as BioA, a key enzyme in the biotin biosynthesis pathway. This pathway is essential for bacterial survival and is an attractive target for antimicrobial drug development as it is absent in humans.

Potential for Cross-Resistance

Cross-resistance occurs when a single resistance mechanism confers insensitivity to multiple antimicrobial agents. For antibiotics targeting the same metabolic pathway, such as biotin synthesis, there is a theoretical potential for cross-resistance. For instance, a mutation in a regulatory gene that upregulates the entire biotin biosynthesis pathway could confer resistance to various inhibitors targeting different enzymes within that pathway. This guide explores this potential by comparing this compound with other known inhibitors of biotin synthesis.

Comparative Antibacterial Spectrum

Table 1: Minimum Inhibitory Concentration (MIC) Data for Biotin Synthesis Inhibitors (μg/mL)

AntibioticMechanism of ActionM. tuberculosisS. aureusP. aeruginosaE. coli
This compound Inhibitor of BioA (DAPA aminotransferase)1.5 - 12.5[1]Data Not AvailableData Not AvailableData Not Available
Sinefungin Inhibitor of BioC (Malonyl-ACP methyltransferase)Data Not AvailableData Not AvailableData Not AvailableData Not Available
Cerulenin (B1668410) Inhibitor of Fatty Acid Synthase (indirectly affects biotin synthesis)1.5 - 12.5[1]Data Not AvailableData Not AvailableData Not Available
Thiolactomycin Inhibitor of Fatty Acid and Mycolic Acid Synthesis25[2][3][4]Data Not AvailableData Not AvailableData Not Available
Triclosan Inhibitor of FabI (Enoyl-ACP reductase in fatty acid synthesis)Data Not Available0.025 - 4.0≥32.0Data Not Available

Experimental Protocols

To investigate the potential cross-resistance between this compound and other biotin synthesis inhibitors, the following experimental protocols are recommended.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an antibiotic against a specific bacterium.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Antibiotic stock solutions of known concentration

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Dilute the bacterial culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Antibiotics: In a 96-well plate, perform a two-fold serial dilution of each antibiotic in broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: Wells containing only broth and bacteria (no antibiotic).

    • Sterility Control: Wells containing only broth.

  • Incubation: Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Protocol 2: Checkerboard Assay for Cross-Resistance and Synergy Testing

The checkerboard assay is used to assess the interaction between two antimicrobial agents.

Materials:

  • Materials listed in Protocol 1 for both antibiotics being tested.

Procedure:

  • Plate Setup: In a 96-well plate, prepare serial dilutions of Antibiotic A along the rows and serial dilutions of Antibiotic B along the columns.

  • Inoculation: Inoculate each well with the standardized bacterial suspension as described in the MIC protocol.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: After incubation, determine the MIC of each antibiotic alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation:

    • Synergy: FIC index ≤ 0.5

    • Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism (potential for cross-resistance): FIC index > 4.0

Visualizing the Pathway and Experimental Workflow

To better understand the points of inhibition and the experimental process, the following diagrams are provided.

Biotin_Biosynthesis_Pathway cluster_pathway Biotin Biosynthesis Pathway cluster_inhibitors Points of Inhibition Malonyl-ACP Malonyl-ACP Pimeloyl-ACP Pimeloyl-ACP Malonyl-ACP->Pimeloyl-ACP BioC, BioH, FAS-II KAPA KAPA Pimeloyl-ACP->KAPA BioF DAPA DAPA KAPA->DAPA BioA Dethiobiotin Dethiobiotin DAPA->Dethiobiotin BioD Biotin Biotin Dethiobiotin->Biotin BioB This compound This compound This compound->KAPA Inhibits BioA Sinefungin Sinefungin Sinefungin->Malonyl-ACP Inhibits BioC Fatty Acid Synthase Inhibitors (Cerulenin, Thiolactomycin, Triclosan) Fatty Acid Synthase Inhibitors (Cerulenin, Thiolactomycin, Triclosan) Fatty Acid Synthase Inhibitors (Cerulenin, Thiolactomycin, Triclosan)->Malonyl-ACP Inhibit FAS-II

Caption: Bacterial Biotin Biosynthesis Pathway and Points of Antibiotic Inhibition.

Experimental_Workflow cluster_mic MIC Determination cluster_checkerboard Checkerboard Assay cluster_interpretation Interpretation of FIC Index A Prepare Bacterial Inoculum (e.g., 5x10^5 CFU/mL) B Serial Dilution of Single Antibiotic in 96-well plate A->B C Inoculate wells with bacteria B->C D Incubate (18-24h) C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Prepare 2D Serial Dilution of Antibiotic A and B G Inoculate wells with bacteria F->G H Incubate (18-24h) G->H I Determine MIC of each antibiotic in combination H->I J Calculate Fractional Inhibitory Concentration (FIC) Index I->J K FIC <= 0.5 Synergy L 0.5 < FIC <= 4.0 Indifference M FIC > 4.0 Antagonism (Potential Cross-Resistance)

Caption: Workflow for Determining MIC and Assessing Cross-Resistance.

References

Navigating the Synthetic Challenge of Amicenomycin B: A Look at a Proposed Route

Author: BenchChem Technical Support Team. Date: December 2025

As of late 2025, a completed total synthesis of the angucycline natural product Amicenomycin B has not yet been reported in peer-reviewed literature. This complex molecule, characterized by a tricyclic aromatic polyketide core and a stereochemically rich oligo-2,3,6-trideoxytrisaccharide moiety, presents a significant hurdle for synthetic chemists. However, preliminary research offers a glimpse into a potential synthetic strategy, providing a foundation for future drug development and analog synthesis.

Currently, a direct head-to-head comparison of different this compound synthesis routes is not feasible due to the absence of published total syntheses. The information available is based on a synthetic study presented at a scientific conference, which outlines a proposed, yet likely incomplete, pathway. This guide will, therefore, focus on detailing this proposed strategy and the inherent synthetic challenges of this compound.

A Proposed Synthetic Strategy: The Kang and Rhee Approach

A promising de novo strategy for the synthesis of this compound has been outlined by Jihun Kang and Young Ho Rhee. Their approach focuses on the strategic construction of the complex glycosidic linkage and the macrocyclic structure. The key transformations in their proposed route are a Palladium-catalyzed asymmetric hydroalkoxylation followed by a sequential ring-closing metathesis (RCM).

The retrosynthetic analysis of this proposed route likely disconnects the molecule into the aglycon core and the trisaccharide side chain. The innovative aspect of this strategy is the proposed method for coupling these two fragments and forming the challenging cyclic ether linkage within the saccharide chain.

Key Proposed Reactions

The cornerstone of the proposed synthesis is a sequence of powerful catalytic reactions:

  • Palladium-Catalyzed Asymmetric Hydroalkoxylation: This reaction is envisioned to couple the aglycon (or a precursor) with an allene-containing sugar moiety. The use of a chiral palladium catalyst is crucial for controlling the stereochemistry at the newly formed bond, which is a critical aspect of natural product synthesis. This step is designed to form the C-O bond linking the polyketide core to the sugar chain.

  • Ring-Closing Metathesis (RCM): Following the hydroalkoxylation, a ring-closing metathesis reaction is proposed to construct one of the cyclic ethers within the oligosaccharide chain. RCM is a powerful and widely used method for the formation of rings, particularly in complex molecule synthesis, and its application here highlights a modern approach to tackling the intricate structure of the this compound saccharide.

Due to the preliminary nature of the available information, quantitative data such as yields and specific reaction conditions are not available.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not yet published. However, the key proposed reactions are well-established in the field of organic synthesis. A general conceptual protocol for the key steps would involve:

  • Pd-catalyzed Hydroalkoxylation: A solution of the aglycon, the allene-functionalized sugar, a palladium catalyst (e.g., Pd2(dba)3), and a chiral ligand in a suitable aprotic solvent would be stirred at a specific temperature until the reaction is complete. Purification would likely involve column chromatography.

  • Ring-Closing Metathesis: The product from the previous step would be dissolved in a solvent like dichloromethane (B109758) or toluene, and a ruthenium-based catalyst (e.g., Grubbs' catalyst) would be added. The reaction mixture would be heated to effect the ring closure. Purification would again likely be achieved through chromatography.

Visualizing the Proposed Synthetic Logic

The following diagram illustrates the conceptual workflow of the proposed synthesis of this compound.

AmicenomycinB_Synthesis Aglycon Aglycon Precursor CoupledProduct Coupled Aglycon-Sugar Intermediate Aglycon->CoupledProduct   Pd-catalyzed   Asymmetric   Hydroalkoxylation AlleneSugar Allene-functionalized Sugar Moiety AlleneSugar->CoupledProduct AmicenomycinB This compound Core CoupledProduct->AmicenomycinB   Ring-Closing   Metathesis (RCM)   & Further Steps

A Comparative Analysis of Amphotericin B Derivatives Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Amphotericin B (AmB), a potent antifungal agent, and its derivatives have emerged as a potential source of new therapeutics against resistant bacterial strains. This guide provides an objective comparison of the efficacy of AmB and its derivatives, supported by experimental data, to aid in research and drug development efforts.

Efficacy of Amphotericin B and Its Derivatives: A Quantitative Comparison

The antibacterial efficacy of Amphotericin B and its derivatives is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the available data on the activity of AmB and a selection of its derivatives against various bacterial strains. It is important to note that much of the research has focused on antifungal activity, and comprehensive comparative data against a wide range of resistant bacteria is still emerging.

CompoundBacterial StrainResistance ProfileMIC (µg/mL)MBC (µg/mL)Reference
Amphotericin B Staphylococcus aureus (MRSA)Methicillin-Resistant1632[1]
Escherichia coli-Some efficacy reportedNot specified[1]
Pseudomonas aeruginosa-Indirect effects via immune stimulationNot specified[2]
L-histidine methyl ester of Amphotericin B Candida albicans (Fungus)-Potency comparable to AmBNot specified[1][3]
Amphotericin B-conjugated hydrogels (Nap-AmB) Candida albicans (Fungus)-10.7171[4]
Amphotericin B-conjugated hydrogels (Npx-AmB) Candida albicans (Fungus)-43.7349[4]
Amphotericin B-conjugated hydrogels (Dex-AmB) Candida albicans (Fungus)-40.1643[4]

Note: Data for L-histidine methyl ester and AmB-conjugated hydrogels are against a fungal species and are included to represent the types of derivatives being developed. Further studies are needed to evaluate their efficacy against resistant bacterial strains.

Experimental Protocols

The determination of MIC and MBC values is crucial for assessing the antimicrobial efficacy of novel compounds. The following is a detailed methodology for the broth microdilution method, a standard protocol recommended by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

Broth Microdilution Assay for MIC and MBC Determination

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the Amphotericin B derivative in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions.

    • Include a growth control well (bacteria in broth without the antimicrobial agent) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • Determination of Minimum Bactericidal Concentration (MBC):

    • From the wells showing no visible growth (at and above the MIC), subculture a small aliquot (e.g., 10 µL) onto an appropriate agar (B569324) medium.

    • Incubate the agar plates at 35-37°C for 18-24 hours.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Visualizing Mechanisms and Workflows

Mechanism of Action of Amphotericin B and its Derivatives

The primary mechanism of action for Amphotericin B and its derivatives involves the formation of pores in the cell membrane. This process disrupts the membrane's integrity, leading to leakage of intracellular components and ultimately cell death.

cluster_membrane Bacterial Cell Membrane Ergosterol Ergosterol Pore Pore Ergosterol->Pore Forms Leakage Ion and Metabolite Leakage Pore->Leakage Causes AmB_Derivative Amphotericin B Derivative AmB_Derivative->Ergosterol Binds to Cell_Death Cell Death Leakage->Cell_Death Leads to

Caption: Mechanism of action of Amphotericin B derivatives.

Experimental Workflow for Efficacy Testing

The following diagram illustrates the key steps involved in evaluating the efficacy of Amphotericin B derivatives against resistant bacterial strains.

Start Start Strain_Selection Select Resistant Bacterial Strains Start->Strain_Selection MIC_Assay Perform Broth Microdilution Assay (MIC) Strain_Selection->MIC_Assay Derivative_Prep Prepare AmB Derivative Solutions Derivative_Prep->MIC_Assay MBC_Assay Perform Subculture for MBC MIC_Assay->MBC_Assay Data_Analysis Analyze and Compare MIC/MBC Values MBC_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for MIC and MBC determination.

Bacterial Resistance Signaling to Membrane-Active Antibiotics

Bacteria can develop resistance to membrane-active agents like Amphotericin B derivatives through various signaling pathways that lead to modifications of the cell membrane or increased efflux of the drug.

cluster_outcomes Resistance Mechanisms Antibiotic Membrane-Active Antibiotic Membrane_Stress Membrane Stress Signal Antibiotic->Membrane_Stress Sensor_Kinase Sensor Kinase (e.g., PhoQ) Membrane_Stress->Sensor_Kinase Activates Response_Regulator Response Regulator (e.g., PhoP) Sensor_Kinase->Response_Regulator Phosphorylates Gene_Expression Altered Gene Expression Response_Regulator->Gene_Expression Regulates Membrane_Mod Membrane Modification (e.g., lipid A changes) Gene_Expression->Membrane_Mod Efflux_Pump Increased Efflux Pump Expression Gene_Expression->Efflux_Pump

Caption: Bacterial resistance signaling pathway.

References

Independent verification of the structure-activity relationships of Amicenomycin B analogs

Author: BenchChem Technical Support Team. Date: December 2025

Despite the known antimicrobial potential of Amicenomycin B, a comprehensive independent verification of the structure-activity relationships (SAR) of its analogs remains an unfulfilled area of research. A thorough review of published scientific literature reveals a significant gap in the synthesis and biological evaluation of a series of this compound derivatives, hindering the development of a clear SAR profile and the rational design of more potent antimicrobial or anticancer agents.

Currently, there is a conspicuous absence of publicly available data detailing the systematic modification of the this compound scaffold and the corresponding impact on its biological activity. This lack of information prevents the construction of a quantitative comparison of analog performance, a critical step in modern drug discovery. Researchers, scientists, and drug development professionals seeking to build upon the therapeutic potential of this compound will find a scarcity of foundational studies to guide their efforts.

The Missing Data: A Barrier to Progress

The core requirement for establishing a robust SAR is the availability of quantitative biological data for a series of structurally related compounds. This typically includes:

  • Minimum Inhibitory Concentration (MIC): A measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • IC50 (half-maximal inhibitory concentration): A measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, often used in anticancer studies.

A Call for Foundational Research

The absence of detailed studies on this compound analogs presents both a challenge and an opportunity. The development of synthetic routes to modify the this compound core is the first crucial step. This would enable the creation of a library of analogs with systematic variations at different positions of the molecule.

Subsequent biological evaluation of these analogs against a panel of relevant bacterial and cancer cell lines would then provide the necessary data to establish the much-needed SAR. This foundational research would be invaluable for the scientific community, providing a roadmap for the future development of this potentially important class of therapeutic agents.

Standard Methodologies for Future Evaluation

While specific experimental data for this compound analogs is not available, established protocols for antimicrobial and anticancer testing would be applicable for future studies.

Experimental Protocols

1. Antimicrobial Susceptibility Testing - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This standard method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the this compound analog is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated microtiter plate is incubated at a controlled temperature (e.g., 35-37°C) for a specified period (typically 16-20 hours).

  • MIC Determination: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the analog at which there is no visible growth.

2. Anticancer Activity - MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT reagent is added to each well and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve.

Visualizing Future Workflows

To guide future research efforts, the following workflows can be conceptualized.

Experimental_Workflow General Experimental Workflow for SAR Studies cluster_synthesis Analog Synthesis cluster_antimicrobial Antimicrobial Evaluation cluster_anticancer Anticancer Evaluation cluster_analysis Data Analysis Start This compound Scaffold Mod Chemical Modification Start->Mod Pur Purification & Characterization Mod->Pur MIC MIC Determination (Broth Microdilution) Pur->MIC MTT IC50 Determination (MTT Assay) Pur->MTT SAR Structure-Activity Relationship Analysis MIC->SAR MTT->SAR

Benchmarking Amicenomycin B: A Comparative Analysis Against Current Clinical Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the potential of Amicenomycin B and the methodologies for its evaluation.

Introduction

This compound, a member of the anthraquinone (B42736) class of antibiotics, was first isolated from Streptomyces sp. MJ384-46F6 in 1995.[1] While specific preclinical and clinical data on this compound's performance remains limited in publicly available literature, the broader class of anthraquinones has demonstrated notable antibacterial activity. This guide provides a comparative framework for benchmarking this compound's potential performance against current clinical antibiotics used to treat critical multi-drug resistant pathogens, namely Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).

Due to the absence of specific experimental data for this compound, this guide will focus on:

  • The known antibacterial activity of the anthraquinone class of antibiotics against MRSA and VRE, providing context for the potential efficacy of this compound.

  • Performance data of current first-line clinical antibiotics against these challenging pathogens.

  • Detailed experimental protocols for key in-vitro assays essential for evaluating the performance of new antibiotic candidates like this compound.

This guide is intended to serve as a valuable resource for researchers initiating efficacy studies on this compound, offering a roadmap for its evaluation and comparison with established therapeutic agents.

Comparative Antibacterial Activity

A direct comparison of this compound with current clinical antibiotics is hampered by the lack of publicly available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for this compound. However, studies on other anthraquinone compounds provide insights into the potential of this chemical class.

Performance of Current Clinical Antibiotics

The following tables summarize the in-vitro activity of key clinical antibiotics against MRSA and VRE. These values serve as a benchmark for the desired performance of a new antibiotic candidate.

Table 1: In-vitro Activity of Clinical Antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticMechanism of ActionTypical MIC₅₀ (µg/mL)Typical MIC₉₀ (µg/mL)
Vancomycin Glycopeptide: Inhibits cell wall synthesis12
Linezolid Oxazolidinone: Inhibits protein synthesis1-22-4
Daptomycin Lipopeptide: Disrupts cell membrane function0.25-0.50.5-1

Note: MIC₅₀ and MIC₉₀ values can vary depending on the specific strains tested and the geographical location.

Table 2: In-vitro Activity of Clinical Antibiotics against Vancomycin-Resistant Enterococcus (VRE)

AntibioticMechanism of ActionTypical MIC₅₀ (µg/mL)Typical MIC₉₀ (µg/mL)
Linezolid Oxazolidinone: Inhibits protein synthesis1-22-4
Daptomycin Lipopeptide: Disrupts cell membrane function2-44-8

Note: The majority of VRE are E. faecium. Daptomycin has limited activity against E. faecalis.

Antibacterial Potential of Anthraquinones

Several studies have highlighted the antibacterial properties of various anthraquinone compounds against multi-drug resistant bacteria. For instance, rhein, an anthraquinone, has shown remarkable bacteriostatic activity against both standard and clinical isolates of S. aureus, with MIC₉₀ values ranging from 8.13 to 9.31 μg/mL.[2] Another study on bisanthraquinone derivatives demonstrated potent activity against clinical isolates of MRSA and VRE, with the most potent compound displaying MIC₅₀ values of 0.23 µM and 0.90 µM, respectively.[3] Furthermore, a novel anthraquinone isolated from a Streptomyces species inhibited the growth of S. aureus at a concentration of 62.5 μg/ml and E. faecalis at 62.5 μg/ml.[4] These findings suggest that the anthraquinone scaffold, to which this compound belongs, is a promising starting point for the development of new antibiotics against these challenging pathogens.

Experimental Protocols

To facilitate the benchmarking of this compound, detailed protocols for determining its in-vitro efficacy are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is considered the gold standard.

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a range of decreasing concentrations of the antibiotic.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum of the test organism (e.g., MRSA or VRE) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity (growth) in the well.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Protocol:

  • Perform an MIC Assay: Follow the protocol for the MIC assay as described above.

  • Subculturing: After the incubation period for the MIC assay, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth (i.e., at and above the MIC).

  • Plating: Spread the aliquot onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading the Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU count compared to the initial inoculum.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for MIC and MBC determination.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_stock Prepare this compound Stock Solution prep_dilutions Perform Serial Dilutions in 96-well Plate prep_stock->prep_dilutions inoculate Inoculate Wells with Bacterial Suspension prep_dilutions->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (18-24h, 35-37°C) inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

MBC_Workflow cluster_mic From MIC Assay cluster_plating Plating cluster_mbc_results Results mic_wells Select wells with no visible growth (≥ MIC) subculture Subculture aliquots onto agar plates mic_wells->subculture incubate_plates Incubate Plates (18-24h, 35-37°C) subculture->incubate_plates count_cfu Count CFUs on each plate incubate_plates->count_cfu determine_mbc Determine MBC: Lowest concentration with ≥99.9% killing count_cfu->determine_mbc

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Conclusion and Future Directions

While this compound's direct performance data is not yet available, its classification as an anthraquinone antibiotic places it in a class of compounds with demonstrated activity against clinically important resistant pathogens like MRSA and VRE. The provided benchmarks of current clinical antibiotics and the detailed experimental protocols offer a robust framework for the systematic evaluation of this compound. Future research should focus on determining the MIC and MBC values of this compound against a broad panel of clinical isolates, including resistant strains. Furthermore, understanding its mechanism of action and in-vivo efficacy will be crucial next steps in assessing its potential as a future therapeutic agent. This guide serves as a foundational resource to propel such investigations forward.

References

Safety Operating Guide

Proper Disposal of Amicenomycin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle Amicenomycin B with appropriate Personal Protective Equipment (PPE). The cytotoxic nature of many quinone-containing compounds necessitates caution to prevent exposure.

Required Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Gloves Chemical-resistant nitrile gloves. Double-gloving is recommended.To prevent skin contact with the compound.
Eye Protection Safety goggles or a face shield.To protect eyes from potential splashes or aerosols.
Lab Coat A dedicated lab coat, preferably disposable.To protect skin and clothing from contamination.
Respiratory Protection A properly fitted N95 respirator or higher.To prevent inhalation of aerosolized particles, especially when handling the powdered form.

All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound and any contaminated materials is through a certified hazardous waste management service. Chemical inactivation should only be considered if validated protocols are available and approved by your institution's Environmental Health and Safety (EHS) department.

1. Waste Segregation and Collection:

  • Designated Waste Containers: All waste contaminated with this compound, including unused product, stock solutions, contaminated labware (e.g., pipette tips, vials, culture plates), and used PPE, must be collected in clearly labeled, leak-proof hazardous waste containers.

  • Labeling: The container must be clearly labeled as "Hazardous Waste," "Cytotoxic Waste," and include the name "this compound."

  • Separate Waste Streams: Maintain separate containers for solid and liquid waste to facilitate proper disposal by the hazardous waste management service.

2. Disposal of Different Waste Forms:

  • Solid Waste:

    • Unused this compound Powder: Collect the powder and its original container in the designated solid hazardous waste container.

    • Contaminated Labware and PPE: All disposable items that have come into contact with this compound are considered contaminated and must be placed in the solid hazardous waste container.

  • Liquid Waste:

    • Stock Solutions and Experimental Solutions: Collect all liquid waste containing this compound in a designated, sealed, and shatter-proof hazardous liquid waste container. Do not pour any solution containing this compound down the drain.

3. Storage of Hazardous Waste:

  • Store all hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.

  • The storage area should be clearly marked with appropriate hazard symbols.

  • Follow your institution's guidelines for the maximum allowable storage time for hazardous waste.

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for the pickup and disposal of the waste.

  • The final disposal method for cytotoxic and hazardous chemical waste is typically high-temperature incineration.

Chemical Inactivation (Proceed with Extreme Caution)

Currently, there are no established and validated laboratory-scale protocols for the chemical inactivation of this compound. The chemical stability of the anthraquinone (B42736) structure makes it resistant to simple degradation methods. While industrial processes and environmental remediation studies have explored oxidative and reductive degradation of anthraquinones, these methods are not directly transferable to a laboratory setting without rigorous validation and safety assessment.

Untested Potential Degradation Pathways (For Informational Purposes Only - Not a Recommendation for Use):

  • Oxidative Degradation: Strong oxidizing agents could potentially break down the anthraquinone ring system. However, this process can be hazardous and may produce other toxic byproducts.

  • Reductive Degradation: Reduction of the quinone to a hydroquinone (B1673460) is a known reaction but may not result in complete detoxification and can be reversible.

It is strongly advised not to attempt chemical inactivation of this compound without a validated protocol and the explicit approval of your institution's EHS department.

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is outlined below. This diagram illustrates the decision-making process and necessary steps to ensure safe handling and disposal.

start Start: this compound Waste Generation ppe Wear Appropriate PPE start->ppe segregate Segregate Solid and Liquid Waste ppe->segregate solid_container Collect Solid Waste in Labeled Hazardous Container segregate->solid_container liquid_container Collect Liquid Waste in Labeled Hazardous Container segregate->liquid_container storage Store Waste in Designated Secure Area solid_container->storage liquid_container->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Disposal by Certified Hazardous Waste Vendor (Incineration) contact_ehs->disposal end End of Disposal Process disposal->end

Figure 1. Logical workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines for hazardous waste management.

Personal protective equipment for handling Amicenomycin B

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Amicenomycin B

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. This guide is based on general safety protocols for handling potent, potentially hazardous antibiotics and information from the SDS for Anisomycin, a substance with a similar hazard classification. Researchers should handle this compound with utmost caution and treat it as a hazardous compound.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to hazardous chemicals.[2] When handling this compound, a comprehensive PPE strategy is mandatory.

Recommended Personal Protective Equipment (PPE) for Handling this compound

TaskRecommended PPERationale
Receiving and Unpacking - Single pair of nitrile gloves- Lab coat- Safety glassesTo protect against potential external contamination of the package.
Weighing and Aliquoting (Dry Powder) - Double pair of nitrile gloves[3]- Disposable gown with tight-fitting cuffs[3]- NIOSH-approved respirator (e.g., N95 or higher)[4]- Safety goggles or a face shieldTo prevent inhalation of fine particles and to protect skin and eyes from contact with the potent compound.
Preparing Solutions - Double pair of nitrile gloves- Disposable gown with tight-fitting cuffs- Safety goggles and face shieldTo protect against splashes and direct contact with the concentrated solution.
Administering to Cultures or Animals - Double pair of nitrile gloves- Lab coat or disposable gown- Safety glassesTo prevent accidental skin contact during experimental procedures.
Spill Cleanup - Double pair of nitrile gloves- Disposable gown or apron- NIOSH-approved respirator- Safety goggles or face shieldTo ensure maximum protection during emergency response to a spill.
Waste Disposal - Double pair of nitrile gloves- Lab coat or disposable gownTo protect against contact with contaminated waste materials.

Operational Plan: Step-by-Step Guidance

This section provides a procedural, step-by-step guide for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If the package is compromised, do not open it. Isolate it in a fume hood and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Storage: Store this compound in a designated, locked, and clearly labeled area away from incompatible materials. The storage container should be tightly closed and kept in a dry, well-ventilated place. For long-term stability, it is recommended to store it in a freezer.

Preparation and Handling
  • Designated Area: All work with this compound, especially handling of the dry powder, should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.

  • Hand Washing: Always wash hands thoroughly before and after handling the compound, even when gloves are worn.

  • Weighing: To prevent aerosolization, use a balance with a draft shield or conduct weighing within a fume hood.

  • Solution Preparation: When preparing solutions, add the solvent to the powder slowly to avoid splashing.

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

  • Evacuation: Evacuate all non-essential personnel from the immediate area.

  • Personal Protection: Don the appropriate PPE as outlined in the table above before attempting to clean the spill.

  • Containment: For a solid spill, gently cover it with absorbent material to avoid raising dust. For a liquid spill, use absorbent pads or granules to contain the liquid.

  • Cleanup: Carefully collect the spilled material and absorbent into a designated hazardous waste container. Clean the spill area thoroughly with an appropriate decontaminating solution, followed by soap and water.

  • Reporting: Report the spill to your supervisor and EHS office.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention and provide the SDS or product label if available.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Solid Waste: This includes contaminated PPE (gloves, gowns), plasticware, and any material used for spill cleanup. Collect this waste in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Unused or spent solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing this antibiotic down the drain.

  • Disposal: All hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow of operations for safely handling this compound, from initial receipt to final disposal.

AmicenomycinB_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Decontamination and Disposal cluster_emergency Emergency Procedures Receive Receive Shipment Inspect Inspect Package Receive->Inspect Store Store in Freezer (Locked & Labeled) Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Weigh Weigh Powder in Fume Hood Don_PPE->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Experiment Perform Experiment Prepare_Solution->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Segregate_Waste Segregate Waste (Solid & Liquid) Decontaminate->Segregate_Waste Dispose Dispose via EHS Segregate_Waste->Dispose Spill Spill Occurs Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Exposure Personnel Exposure First_Aid Administer First Aid & Seek Medical Attention Exposure->First_Aid

Caption: Workflow for Safe Handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。